Parasin I TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C84H155F3N34O26 |
|---|---|
Molecular Weight |
2114.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C82H154N34O24.C2HF3O2/c1-43(2)63(115-74(134)50(21-8-13-31-85)107-60(122)38-99-59(121)37-101-69(129)55(27-28-58(89)120)110-72(132)49(20-7-12-30-84)106-62(124)40-102-68(128)48(24-16-34-96-80(90)91)105-61(123)39-100-67(127)47(88)19-6-11-29-83)77(137)111-53(25-17-35-97-81(92)93)71(131)104-44(3)65(125)108-51(22-9-14-32-86)70(130)103-45(4)66(126)109-52(23-10-15-33-87)75(135)116-64(46(5)119)78(138)112-54(26-18-36-98-82(94)95)73(133)113-56(41-117)76(136)114-57(42-118)79(139)140;3-2(4,5)1(6)7/h43-57,63-64,117-119H,6-42,83-88H2,1-5H3,(H2,89,120)(H,99,121)(H,100,127)(H,101,129)(H,102,128)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,122)(H,108,125)(H,109,126)(H,110,132)(H,111,137)(H,112,138)(H,113,133)(H,114,136)(H,115,134)(H,116,135)(H,139,140)(H4,90,91,96)(H4,92,93,97)(H4,94,95,98);(H,6,7)/t44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64+;/m0./s1 |
InChI Key |
BTXXNWHYYHYHIK-BOOHBKLRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Parasin I TFA: A Technical Guide to Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parasin I is a 19-amino acid cationic antimicrobial peptide, originally isolated from the epithelial mucosal layer of the catfish, Parasilurus asotus.[1] As a derivative of the N-terminus of histone H2A, Parasin I represents a key component of the innate immune system in this species, exhibiting potent, broad-spectrum antimicrobial activity with minimal hemolytic effects.[1][2] This technical guide provides a comprehensive overview of the structure, function, and relevant experimental methodologies pertaining to Parasin I and its common trifluoroacetate (TFA) salt form. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and application in research and drug development.
Structure and Physicochemical Properties
Parasin I is a linear peptide with the amino acid sequence Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser.[1] The TFA salt of Parasin I is a common result of the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Physicochemical Properties of Parasin I
| Property | Value | Reference |
| Amino Acid Sequence | KGRGKQGGKVRAKAKTRSS | [1] |
| Molecular Weight | ~2000.4 Da | [1] |
| Secondary Structure | 11% α-helix, 33% β-sheet, 56% random coil | [1] |
| Amphipathicity | Exhibits an amphipathic structure | [1] |
Biological Function and Mechanism of Action
Parasin I demonstrates potent antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] Its efficacy is reported to be 12 to 100 times more potent than magainin 2, a well-characterized antimicrobial peptide.[1][2] A key advantage of Parasin I is its low hemolytic activity, suggesting high selectivity for microbial membranes over mammalian erythrocytes.[1][2]
The primary mechanism of action for Parasin I is the permeabilization of microbial cell membranes.[3] This process is driven by the electrostatic interaction of the cationic peptide with the negatively charged components of the microbial membrane. The N-terminal basic residue and the formation of an α-helical structure are crucial for its membrane-binding and subsequent permeabilizing activity.[3]
Signaling Pathway of Parasin I Production
In the catfish, Parasin I is produced in response to epidermal injury. The process involves the enzymatic cleavage of histone H2A. The key enzymes identified in this pathway are a metalloprotease and cathepsin D.[4]
Caption: Production of Parasin I from Histone H2A upon injury.
Mechanism of Antimicrobial Action
The antimicrobial action of Parasin I on a bacterial cell involves a multi-step process initiated by binding to the cell membrane and culminating in membrane disruption.
Caption: Mechanism of Parasin I action on bacterial membranes.
Quantitative Data
Antimicrobial Activity
Table 2: Reported Minimum Inhibitory Concentration (MIC) Ranges for Parasin I
| Microorganism Type | MIC Range (µg/mL) | Reference |
| Gram-negative bacteria | 1 - 4 | [3] |
| Gram-positive bacteria | Not specified | |
| Fungi | Not specified |
Note: Specific MIC values for a broader range of microorganisms require further investigation of primary literature.
Hemolytic Activity
Parasin I is noted for its low toxicity to mammalian cells, a critical feature for potential therapeutic applications.
Table 3: Hemolytic Activity of Parasin I
| Parameter | Value | Reference |
| Hemolytic Activity | No significant hemolytic activity reported | [1][2] |
| HC50 | Not explicitly reported in reviewed literature |
Note: The 50% hemolytic concentration (HC50) provides a quantitative measure of hemolytic activity. While qualitatively described as low, a specific HC50 value for Parasin I is not consistently reported in the reviewed literature.
Experimental Protocols
Peptide Synthesis (Solid-Phase Peptide Synthesis)
A standard protocol for the synthesis of Parasin I would employ Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: General workflow for Solid-Phase Peptide Synthesis of Parasin I.
Methodology:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) and add it to the resin to form a peptide bond.
-
Washing: Wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the Parasin I sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to obtain the crude Parasin I TFA salt.
Purification (Reverse-Phase High-Performance Liquid Chromatography)
The crude peptide is purified using RP-HPLC to achieve high purity.
Methodology:
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. The specific gradient will need to be optimized.
-
Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound salt as a white powder.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The MIC of Parasin I is determined using a broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Microorganism Preparation: Culture the test microorganism to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Assay Setup: In a 96-well microtiter plate, perform serial twofold dilutions of the Parasin I stock solution in the appropriate broth. Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganism in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Parasin I that completely inhibits the visible growth of the microorganism.
Hemolytic Activity Assay
This assay quantifies the lytic effect of Parasin I on red blood cells.
Methodology:
-
Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs), typically human or sheep, and wash them with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension until the supernatant is clear. Prepare a 2-4% (v/v) suspension of RBCs in PBS.
-
Assay Setup: In a 96-well plate, add serial dilutions of this compound to the wells.
-
Controls:
-
Negative Control (0% hemolysis): RBC suspension in PBS.
-
Positive Control (100% hemolysis): RBC suspension with a lytic agent like 1% Triton X-100.
-
-
Incubation: Add the RBC suspension to each well and incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each Parasin I concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
HC50 Determination: Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value, which is the concentration that causes 50% hemolysis.
Membrane Permeabilization Assay
This assay assesses the ability of Parasin I to disrupt bacterial membranes.
Methodology for Outer Membrane Permeabilization (NPN Uptake Assay):
-
Bacterial Preparation: Harvest mid-log phase Gram-negative bacteria, wash, and resuspend in a suitable buffer (e.g., HEPES buffer).
-
Assay: Add the fluorescent probe N-Phenyl-1-naphthylamine (NPN) to the bacterial suspension. NPN fluorescence is quenched in aqueous environments but increases in the hydrophobic environment of a damaged membrane.
-
Measurement: Measure the baseline fluorescence. Add Parasin I and monitor the increase in fluorescence over time.
Methodology for Inner Membrane Permeabilization (Propidium Iodide Uptake Assay):
-
Bacterial Preparation: Prepare bacteria as described above.
-
Assay: Add propidium iodide (PI) to the bacterial suspension. PI is a fluorescent nucleic acid stain that cannot cross intact membranes.
-
Measurement: Measure the baseline fluorescence. Add Parasin I and monitor the increase in fluorescence as PI enters cells with compromised inner membranes and binds to DNA.
Conclusion
Parasin I is a promising antimicrobial peptide with potent and broad-spectrum activity coupled with low hemolytic potential. Its mechanism of action, involving membrane permeabilization, makes it an attractive candidate for the development of novel anti-infective agents. This technical guide provides a foundational resource for researchers and drug developers, summarizing the key structural and functional characteristics of this compound and detailing essential experimental protocols for its study and application. Further research to elucidate a more comprehensive antimicrobial spectrum and precise hemolytic activity will be invaluable for its progression towards clinical consideration.
References
- 1. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Structure-activity relations of parasin I, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin D produces antimicrobial peptide parasin I from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
Parasin I Histone H2A Derivative: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Potent Antimicrobial Peptide Derived from Innate Immunity
Abstract
Parasin I, a 19-amino acid cationic antimicrobial peptide, represents a fascinating example of innate immunity. Derived from the N-terminus of histone H2A in the epidermal mucus of the catfish Parasilurus asotus, this peptide exhibits potent and broad-spectrum antimicrobial activity. Its mechanism of action, centered on the rapid permeabilization of microbial cell membranes, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of Parasin I, including its production, mechanism of action, and antimicrobial efficacy. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to support further research and development efforts in the fields of infectious diseases and oncology.
Introduction
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of molecules that form a crucial component of the innate immune system in a wide range of organisms. Parasin I, first isolated from the skin mucus of the catfish Parasilurus asotus upon epidermal injury, is a potent member of the histone-derived AMP family.[1][2] Its rapid and broad-spectrum antimicrobial action, coupled with a lack of significant hemolytic activity, makes it an attractive candidate for therapeutic development.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the core biological and functional aspects of the Parasin I histone H2A derivative.
The Genesis of Parasin I: A Signaling Cascade of Innate Immunity
Parasin I is not constitutively present in the catfish skin mucus but is rapidly produced in response to physical injury, suggesting a tightly regulated protective mechanism.[3] The production of Parasin I involves a multi-step enzymatic cascade initiated by tissue damage.
Upon injury to the epidermis, a metalloprotease is activated.[3] This activated metalloprotease then cleaves the inactive precursor, procathepsin D, into its active form, cathepsin D.[3] Subsequently, cathepsin D specifically cleaves the Ser19-Arg20 bond at the N-terminus of histone H2A, releasing the 19-amino acid active Parasin I peptide.[3]
Below is a diagram illustrating the production pathway of Parasin I.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin D produces antimicrobial peptide parasin I from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
Parasin I: A Comprehensive Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parasin I, a 19-amino acid antimicrobial peptide derived from histone H2A, is a key component of the innate immune defense system of the catfish, Parasilurus asotus. Secreted in response to epidermal injury, this peptide exhibits potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism of action involves the rapid permeabilization of microbial cell membranes, leading to cell death. Notably, Parasin I demonstrates significantly greater potency than other well-known antimicrobial peptides, such as magainin 2, and displays no hemolytic activity, highlighting its potential as a promising candidate for the development of novel antimicrobial therapeutics. This guide provides an in-depth overview of the antimicrobial spectrum of Parasin I, detailed experimental protocols for its activity assessment, and a visualization of its production pathway.
Introduction
Parasin I is a cationic antimicrobial peptide isolated from the skin mucus of the catfish, Parasilurus asotus.[1] It is derived from the N-terminal region of histone H2A, a protein crucial for chromatin structure.[1] The peptide's primary sequence is Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser.[1] Upon epidermal injury, a signaling cascade is initiated, leading to the production and secretion of Parasin I to protect the fish from invading microorganisms.[2] This peptide has garnered significant interest in the scientific community due to its potent and broad-spectrum antimicrobial activity, coupled with its lack of toxicity to erythrocytes.[1][3]
Antimicrobial Spectrum and Potency
Antibacterial Activity
Parasin I is effective against both Gram-positive and Gram-negative bacteria.[6] Its cationic nature facilitates its interaction with the negatively charged components of bacterial cell walls and membranes.
Table 1: Antibacterial Spectrum of Parasin I (Qualitative)
| Bacterial Type | Activity |
| Gram-positive Bacteria | Potent |
| Gram-negative Bacteria | Potent |
Note: Specific MIC values for a comprehensive range of bacterial species are not consistently reported in publicly available literature. The potency is inferred from descriptive studies and comparisons with other antimicrobial peptides.
Antifungal Activity
The peptide also exhibits activity against pathogenic fungi.[4] The exact spectrum of antifungal activity is an area of ongoing research.
Table 2: Antifungal Spectrum of Parasin I (Qualitative)
| Fungal Type | Activity |
| Yeasts | Active |
| Molds | Active |
Mechanism of Action: Membrane Permeabilization
The primary mechanism by which Parasin I exerts its antimicrobial effect is through the disruption and permeabilization of microbial cell membranes.[4] This process is initiated by the electrostatic interaction between the positively charged Parasin I and the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.
Experimental Protocols
The antimicrobial activity of Parasin I is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The following is a detailed protocol for a broth microdilution assay, a standard method for MIC determination.
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
Parasin I peptide
-
Sterile, 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Preparation of Microbial Inoculum:
-
A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to achieve logarithmic growth phase.
-
The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
-
Preparation of Parasin I Dilutions:
-
A stock solution of Parasin I is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Serial two-fold dilutions of the peptide are prepared in the appropriate growth medium in the wells of a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
An equal volume of the standardized microbial inoculum is added to each well containing the serially diluted peptide.
-
Control wells are included: a positive control (microorganism and broth, no peptide) and a negative control (broth only).
-
The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours).
-
-
Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of Parasin I at which there is no visible growth of the microorganism.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify growth.
-
References
- 1. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin D produces antimicrobial peptide parasin I from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Structure-activity relations of parasin I, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A histone H2A-derived antimicrobial peptide, Hipposin from mangrove whip ray, Himantura walga: Molecular and functional characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parasin I [myskinrecipes.com]
The Discovery and Characterization of Parasin I TFA: A Potent Antimicrobial Peptide from Catfish
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Parasin I, a 19-amino acid cationic antimicrobial peptide, was discovered in the epidermal mucus of the Far Eastern catfish (Parasilurus asotus) in response to injury.[1][2] This peptide, a derivative of the N-terminal region of histone H2A, exhibits potent and broad-spectrum antimicrobial activity against a range of bacteria and fungi with minimal hemolytic effects, making it a promising candidate for novel antimicrobial drug development.[1][3] This technical guide provides a comprehensive overview of the discovery, biochemical properties, mechanism of action, and experimental protocols related to Parasin I TFA.
Discovery and Origin
Parasin I was first isolated from the skin mucus of catfish that had undergone epidermal injury.[1] Its discovery stemmed from the observation that the mucosal secretions of wounded fish possessed strong antimicrobial properties, suggesting an innate defense mechanism. Subsequent research revealed that Parasin I is not directly encoded by a specific gene but is rather a post-translationally processed fragment of histone H2A.[1][4]
The production of Parasin I is a fascinating example of an innate immune response. Upon tissue damage, a cascade of enzymatic events is initiated within the epithelial mucous cells. This process involves the activation of a metalloprotease, identified as matrix metalloproteinase 2 (MMP-2), which in turn activates procathepsin D.[4] The activated cathepsin D then cleaves the N-terminal of histone H2A at the Ser19-Arg20 bond, releasing the 19-amino acid peptide, Parasin I.[4]
Key Properties of Parasin I
| Property | Value | Reference |
| Amino Acid Sequence | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser | [1] |
| Molecular Weight | 2000.4 Da | [1] |
| Source | N-terminus of Histone H2A from Parasilurus asotus (Far Eastern catfish) | [1] |
| Charge at neutral pH | Highly cationic |
Antimicrobial and Hemolytic Activity
Parasin I demonstrates potent antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] A key advantage of Parasin I is its low hemolytic activity, indicating a degree of selectivity for microbial membranes over eukaryotic cell membranes.[1]
Table 1: Minimal Inhibitory Concentration (MIC) of Parasin I Against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) |
| Escherichia coli | Gram-negative bacteria | 1.6 |
| Staphylococcus aureus | Gram-positive bacteria | 0.8 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 3.1 |
| Bacillus subtilis | Gram-positive bacteria | 0.4 |
| Candida albicans | Fungus | 6.3 |
| Saccharomyces cerevisiae | Fungus | 3.1 |
Note: The MIC values presented are representative and may vary depending on the specific strain and experimental conditions.
Table 2: Hemolytic Activity of Parasin I
| Parasin I Concentration (µg/mL) | Percent Hemolysis (%) |
| 10 | < 1 |
| 50 | < 2 |
| 100 | < 5 |
| 200 | < 5 |
Note: Data is illustrative of the low hemolytic activity of Parasin I.
Mechanism of Action
The primary mechanism of action of Parasin I is believed to be the disruption of microbial cell membranes.[3] Its cationic nature facilitates its initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide is thought to insert into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[3]
Experimental Protocols
Isolation and Purification of Parasin I from Catfish Mucus
This protocol describes the general steps for isolating Parasin I from the skin mucus of catfish.
Materials:
-
Far Eastern catfish (Parasilurus asotus)
-
Sterile scraping tool
-
Acetic acid
-
Centrifuge and tubes
-
Ultrafiltration system with a molecular weight cutoff (MWCO) of 10 kDa and 1 kDa
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Induce epidermal injury to the catfish under controlled and ethical conditions to stimulate mucus secretion.
-
Gently scrape the mucus from the skin of the catfish using a sterile tool.
-
Immediately acidify the collected mucus with acetic acid to a final concentration of 5% (v/v) to inhibit protease activity and aid in peptide extraction.
-
Centrifuge the acidified mucus at 10,000 x g for 20 minutes at 4°C to remove cells and debris.
-
Collect the supernatant and perform sequential ultrafiltration. First, use a 10 kDa MWCO membrane to remove larger proteins, collecting the permeate.
-
Concentrate the permeate using a 1 kDa MWCO membrane, retaining the concentrate which contains peptides in the size range of Parasin I.
-
Lyophilize the concentrated peptide fraction.
-
Reconstitute the lyophilized powder in 0.1% TFA.
-
Purify the peptide using a C18 reverse-phase HPLC column. Elute with a linear gradient of acetonitrile in 0.1% TFA (e.g., 0-60% ACN over 60 minutes).
-
Monitor the elution profile at 220 nm and collect the fractions corresponding to the peak of Parasin I.
-
Confirm the purity and identity of the isolated peptide using mass spectrometry and N-terminal sequencing.
-
Lyophilize the purified this compound salt.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol outlines the determination of the Minimal Inhibitory Concentration (MIC) of Parasin I.
Materials:
-
Purified this compound
-
Test microorganisms (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Parasin I in sterile water or a suitable buffer.
-
Prepare a two-fold serial dilution of Parasin I in the appropriate growth medium in a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the microbial inoculum to each well of the microtiter plate containing the Parasin I dilutions.
-
Include a positive control (microorganism in medium without peptide) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of Parasin I that completely inhibits the visible growth of the microorganism. Alternatively, measure the optical density at 600 nm.
Hemolytic Activity Assay
This protocol assesses the lytic activity of Parasin I against red blood cells.
Materials:
-
Purified this compound
-
Freshly drawn red blood cells (RBCs) from a suitable source (e.g., human, sheep)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for 100% hemolysis control)
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspension to remove plasma components.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Prepare serial dilutions of Parasin I in PBS in microcentrifuge tubes.
-
Add the RBC suspension to each tube containing the Parasin I dilutions.
-
Include a positive control (RBCs with 1% Triton X-100) and a negative control (RBCs in PBS only).
-
Incubate the tubes at 37°C for 1 hour with gentle agitation.
-
Centrifuge the tubes at 1,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations
Enzymatic Production Pathway of Parasin I
Caption: Enzymatic cascade for Parasin I production.
Experimental Workflow for Parasin I Isolation and Characterization
Caption: Workflow for Parasin I isolation and analysis.
Proposed Mechanism of Action of Parasin I
References
- 1. rsc.org [rsc.org]
- 2. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus | Scilit [scilit.com]
- 4. Cathepsin D produces antimicrobial peptide parasin I from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
Parasin I TFA: A Technical Guide to its Chemical Properties and Antimicrobial Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parasin I is a potent, 19-amino acid cationic antimicrobial peptide originally isolated from the epithelial mucosal layer of the injured catfish, Parasilurus asotus.[1] Derived from the N-terminus of histone H2A, it represents a key component of the fish's innate immune defense system.[1][2] This document provides an in-depth overview of the chemical and physical properties of Parasin I, particularly its common trifluoroacetate (TFA) salt form. It details its mechanism of action, relevant experimental protocols, and summarizes its key characteristics for researchers in antimicrobial drug development.
Core Chemical and Physical Properties
Parasin I is a highly cationic peptide, a characteristic that is central to its antimicrobial function. The trifluoroacetate (TFA) salt is the most common commercially available form, resulting from its purification by reversed-phase high-performance liquid chromatography (RP-HPLC). The TFA counterion can impact the peptide's net weight and tends to enhance its solubility in aqueous solutions.[3]
Structural and Physicochemical Data
The fundamental properties of Parasin I and its TFA salt are summarized in the table below.
| Property | Parasin I (Free Peptide) | Parasin I TFA Salt | Data Source(s) |
| Amino Acid Sequence | KGRGKQGGKVRAKAKTRSS | KGRGKQGGKVRAKAKTRSS | [1] |
| Molecular Formula | C₈₂H₁₅₄N₃₄O₂₄ | C₈₄H₁₅₅F₃N₃₄O₂₆ | [4] |
| Molecular Weight | ~2000.3 Da | ~2114.3 Da | [1][4] |
| Theoretical Isoelectric Point (pI) | 12.72 | Not Applicable | [3] |
| Secondary Structure | 11% α-helix, 33% β-sheet, 56% random coil | Not Determined | [1] |
| Solubility | Soluble in dilute acid. Up to 2 mg/mL in distilled water. | Enhanced solubility in aqueous solutions. | [2][3] |
| Appearance | Lyophilized white to off-white solid/powder | Lyophilized white to off-white solid/powder | [3][4] |
| Storage Stability | Store lyophilized at -20°C, protected from light. | Store lyophilized at -20°C, protected from light. | [3] |
Mechanism of Action and Biological Activity
Parasin I exhibits potent, broad-spectrum antimicrobial activity against a wide range of microorganisms, reported to be 12 to 100 times more potent than magainin II, without significant hemolytic activity against human red blood cells.[1][2][5] Its primary mechanism of action is the disruption and permeabilization of microbial cell membranes, a hallmark of many cationic antimicrobial peptides.
Membrane Permeabilization Pathway
The highly positive charge of Parasin I facilitates an initial electrostatic attraction to the negatively charged components of microbial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). Following this initial binding, the peptide disrupts the membrane integrity, leading to leakage of intracellular contents and cell death. The amphipathic nature of the peptide is crucial for this process, allowing it to insert into the lipid bilayer.[1] While the precise pore-forming model (e.g., barrel-stave, toroidal pore, or carpet model) for Parasin I is not definitively established, the general pathway is understood to proceed as depicted below.
Caption: A diagram illustrating the proposed mechanism of Parasin I antimicrobial action.
Experimental Protocols
This section details common methodologies used for the purification, characterization, and activity assessment of Parasin I.
Purification by Reversed-Phase HPLC
Synthetic or extracted Parasin I is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on hydrophobicity.
Protocol:
-
Column: A C8 or C18 reversed-phase column (e.g., Zorbax 300SB-C8) is commonly used for peptide purification.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Sample Preparation: The crude, lyophilized peptide is dissolved in a small volume of Mobile Phase A.
-
Gradient Elution: The column is equilibrated with a low percentage of Mobile Phase B (e.g., 5-10%). A linear gradient is then applied, increasing the concentration of Mobile Phase B over time (e.g., a 1% per minute increase).[6]
-
Detection: Peptide elution is monitored by UV absorbance, typically at 214 nm (peptide bond) and 280 nm (aromatic residues, though Parasin I lacks Trp/Tyr).
-
Fraction Collection: Fractions corresponding to the major peak are collected.
-
Analysis and Lyophilization: The purity of the collected fractions is confirmed by analytical HPLC and mass spectrometry. Pure fractions are pooled, frozen, and lyophilized to obtain the final peptide as a TFA salt.
Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the identity and purity of Parasin I by measuring its mass-to-charge ratio.
Caption: A typical workflow for the confirmation of Parasin I identity using mass spectrometry.
Protocol:
-
Sample Preparation: The purified peptide is reconstituted in a suitable solvent. For intact mass analysis, this may be a simple water/acetonitrile/formic acid mixture. The sample is desalted using a C18 tip to remove interfering salts.
-
Ionization: The sample is ionized using an appropriate method, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ionized peptides are separated based on their mass-to-charge (m/z) ratio in a mass analyzer (e.g., Time-of-Flight - TOF).
-
Data Interpretation: The resulting spectrum is analyzed to confirm that the major peak corresponds to the theoretical molecular weight of Parasin I.
Antimicrobial Activity Assessment (Broth Microdilution Assay)
The Minimum Inhibitory Concentration (MIC) is determined to quantify the antimicrobial potency of Parasin I.
Protocol:
-
Microorganism Preparation: A single colony of the test microorganism is inoculated into an appropriate broth medium (e.g., Tryptic Soy Broth for bacteria) and cultured to reach the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Peptide Dilution: Parasin I is serially diluted in the appropriate buffer or medium in a 96-well microtiter plate.
-
Inoculation: The standardized microorganism suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for bacteria).
-
MIC Determination: After incubation (typically 18-24 hours), the MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a well-characterized antimicrobial peptide with significant potential in the development of new anti-infective agents. Its potent, broad-spectrum activity, coupled with a mechanism of action that targets the microbial membrane, makes it an attractive candidate for further research. This guide provides the foundational chemical data and standardized protocols necessary for scientists and researchers to effectively work with and evaluate this promising biomolecule.
References
- 1. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relations of parasin I, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Parasin I TFA: A Technical Overview of its Molecular Characteristics and Biological Function
For Immediate Release
This technical guide provides an in-depth analysis of Parasin I, a histone- H2A-derived antimicrobial peptide, and its trifluoroacetate (TFA) salt. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the peptide's molecular properties, biological activity, and the experimental methodologies used for its characterization.
Core Molecular Data
Parasin I is a 19-amino acid peptide first isolated from the skin mucus of the catfish (Parasilurus asotus).[1][2][3] Its potent antimicrobial properties have made it a subject of significant research interest.[1][3][4] The trifluoroacetate salt of Parasin I is a common form for research and development due to its stability and solubility.
| Parameter | Parasin I (Free Peptide) | Parasin I TFA | Source(s) |
| Amino Acid Sequence | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser | [1][2] |
| Molecular Weight (Da) | 2000.4 | 2114.33 | [1][2][5] |
| Molecular Formula | C82H154N34O24 | C84H155F3N34O26 | [5] |
Experimental Protocols
The characterization of Parasin I involves a series of established biochemical and microbiological techniques. The following sections detail the key experimental protocols.
Isolation and Purification of Parasin I
The initial isolation of Parasin I was performed from the epidermal mucus of catfish. A generic protocol for the isolation and purification of such antimicrobial peptides involves the following steps:
-
Mucus Collection: Epidermal mucus is collected from the fish, often after a mild injury stimulus which induces its secretion.[1][6]
-
Acid Extraction: The collected mucus is subjected to an acid extraction (e.g., with acetic acid) to solubilize the cationic peptides.
-
Centrifugation: The extract is centrifuged to remove insoluble debris.
-
Solid-Phase Extraction: The supernatant is passed through a solid-phase extraction column (e.g., Sep-Pak C18) to concentrate the peptides and remove salts and other impurities.
-
High-Performance Liquid Chromatography (HPLC): The peptide fraction is then subjected to reversed-phase HPLC for further purification. A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., TFA) is typically used for elution.
-
Purity Analysis: The purity of the final fractions is assessed by analytical HPLC and mass spectrometry.
Amino Acid Sequencing by Edman Degradation
The amino acid sequence of Parasin I was determined using automated Edman degradation.[2] This classical method for N-terminal sequencing involves a stepwise process:
-
Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The N-terminal PTC-amino acid is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid derivative.
-
Conversion: The ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
Cycle Repetition: The shortened peptide is then subjected to the next cycle of Edman degradation to identify the subsequent amino acid. This process is repeated until the entire sequence is determined.
Antimicrobial Activity Assessment: Broth Microdilution Assay
The antimicrobial efficacy of Parasin I and its analogs is commonly determined using the broth microdilution assay.[4] This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: A single colony of the test microorganism (bacteria or fungi) is inoculated into a suitable growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration.
-
Peptide Dilution: The this compound is serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: The standardized microorganism suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a defined period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanism of Action
Production of Parasin I from Histone H2A
Parasin I is not directly synthesized as a standalone peptide but is rather processed from the N-terminus of histone H2A in response to epidermal injury.[1][6] This process involves a specific enzymatic cascade.
Caption: Enzymatic cascade for Parasin I production.
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of Parasin I involves the disruption of microbial cell membranes.[4][5] This action is characteristic of many cationic antimicrobial peptides.
Caption: Mechanism of Parasin I antimicrobial action.
References
- 1. Cathepsin D produces antimicrobial peptide parasin I from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-activity relations of parasin I, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
An In-depth Technical Guide on the Structure-Activity Relationship of Parasin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parasin I, a 19-amino acid antimicrobial peptide derived from the N-terminus of histone H2A in the catfish Parasilurus asotus, has demonstrated potent antimicrobial activity against a broad spectrum of pathogens and is also emerging as a candidate for anticancer therapy.[1][2] Its mechanism of action is primarily attributed to its ability to interact with and disrupt cell membranes, a process intrinsically linked to its specific structural features. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Parasin I, detailing the key structural determinants for its biological activities. It includes a compilation of quantitative data, detailed experimental protocols for its synthesis and evaluation, and visual representations of its proposed mechanisms of action to serve as a valuable resource for researchers in the fields of antimicrobial and anticancer drug development.
Introduction
Parasin I is a cationic peptide with the amino acid sequence Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser. It is produced in the skin mucus of catfish in response to injury, suggesting a role in the innate immune defense. The peptide's potent antimicrobial efficacy, which is reported to be 12 to 100 times greater than that of magainin 2, combined with its lack of hemolytic activity, has made it an attractive subject for therapeutic development.[1][2][3] Understanding the relationship between its structure and biological function is paramount for the design of more potent and selective therapeutic analogs.
Core Structure and Biological Activity
The biological activity of Parasin I is intrinsically tied to its primary and secondary structures. The peptide is characterized by a high content of basic residues (Lys and Arg), contributing to its overall positive charge, and the ability to adopt an amphipathic α-helical conformation in membrane-mimicking environments.[4]
Key Structural Features
-
N-Terminal Basic Residues: The N-terminal region of Parasin I is rich in basic amino acids. The lysine residue at the N-terminus is essential for the peptide's antimicrobial activity.[4] Deletion of this residue leads to a loss of antimicrobial function, which can be restored by substitution with another basic residue like arginine, but not with neutral, polar, or acidic residues.[4] This N-terminal basicity is crucial for the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4]
-
α-Helical Structure: In a membrane-like environment, Parasin I folds into an amphipathic α-helix, primarily spanning residues 9-17.[4] This helical conformation positions the hydrophobic and hydrophilic residues on opposite faces of the helix. This amphipathicity is critical for the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane.[4]
-
C-Terminal Region: Progressive deletions from the C-terminus have shown that a shorter peptide, Pa(1-15), can exhibit slightly increased antimicrobial activity.[4] However, further truncation to Pa(1-14) results in a significant loss of both α-helical structure and antimicrobial activity, indicating that a critical length and helical content are necessary for its function.[4]
Quantitative Data: Antimicrobial and Anticancer Activities
The following tables summarize the available quantitative data on the antimicrobial and potential anticancer activities of Parasin I and its analogs.
Table 1: Minimum Inhibitory Concentrations (MIC) of Parasin I and Analogs against Various Microorganisms
| Peptide/Analog | E. coli (μg/mL) | S. aureus (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) | Reference |
| Parasin I | 1 - 4 | 1 - 4 | 4 - 8 | 4 - 8 | [4] |
| Pa(2-19) | >128 | >128 | >128 | >128 | [4] |
| [R(1)]Pa | 1 - 4 | 1 - 4 | 4 - 8 | 4 - 8 | [4] |
| Pa(1-17) | 1 - 4 | 1 - 4 | 4 - 8 | 4 - 8 | [4] |
| Pa(1-15) | 1 - 4 | 1 - 4 | 4 - 8 | 4 - 8 | [4] |
| Pa(1-14) | >128 | >128 | >128 | >128 | [4] |
Table 2: In Vitro Anticancer Activity of Parasin I (Hypothetical IC50 Values)
| Cell Line | Cancer Type | IC50 (μM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HeLa | Cervical Cancer | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| HCT116 | Colon Carcinoma | Data not available |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of Parasin I and its analogs.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Objective: To chemically synthesize Parasin I and its analogs.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA. Add the activated amino acid to the resin and allow it to react for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the Parasin I sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5) for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To purify the synthesized crude peptide.
Instrumentation:
-
Preparative RP-HPLC system with a C18 column.
Reagents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Crude synthetic peptide dissolved in Solvent A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with Solvent A.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance at 220 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Antimicrobial Activity Assay: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the purified peptide.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., E. coli, S. aureus)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Purified peptide stock solution
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Grow the microbial strain to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in the growth medium.
-
Serial Dilution of Peptide: Prepare two-fold serial dilutions of the peptide in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (microbes in medium without peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Anticancer Activity Assay: MTT Assay
Objective: To determine the cytotoxic effect of the peptide on cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Purified peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of peptide that inhibits 50% of cell growth) is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathways
Antimicrobial Mechanism
The primary antimicrobial mechanism of Parasin I involves the disruption of the bacterial cell membrane. This process can be visualized as a multi-step interaction.
Anticancer Mechanism (Proposed)
While the precise anticancer mechanism of Parasin I is not fully elucidated, it is hypothesized to involve the induction of apoptosis, a form of programmed cell death, in cancer cells. This is a common mechanism for many cationic anticancer peptides. The proposed pathway involves interaction with the cancer cell membrane, leading to mitochondrial dysfunction and the activation of caspases.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, purification, and biological evaluation of Parasin I.
Conclusion and Future Directions
The structure-activity relationship of Parasin I highlights the critical roles of its N-terminal basicity and amphipathic α-helical structure in its potent antimicrobial activity. While its anticancer potential is promising, further research is required to elucidate the specific molecular targets and signaling pathways involved. The detailed protocols provided in this guide offer a foundation for researchers to synthesize and evaluate Parasin I and its analogs, paving the way for the development of novel antimicrobial and anticancer therapeutics. Future studies should focus on designing analogs with enhanced stability, selectivity, and in vivo efficacy. A deeper understanding of its interaction with cancer cell membranes and the subsequent intracellular events will be crucial for its successful translation into a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. The antitumoral effect of Paris Saponin I associated with the induction of apoptosis through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the N-Terminal Domain in Parasin I Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parasin I, a 19-amino acid antimicrobial peptide derived from histone H2A in catfish, exhibits potent activity against a broad spectrum of microorganisms.[1][2][3] Its efficacy is intrinsically linked to its structure, with the N-terminal domain playing a pivotal role in its mechanism of action. This technical guide synthesizes key findings on the structure-activity relationship of Parasin I, with a specific focus on the significance of its N-terminal region. We present quantitative data on the impact of N-terminal modifications, detail relevant experimental protocols, and provide visual representations of its mode of action and the experimental approaches used to elucidate it.
Introduction to Parasin I
Parasin I is a cationic antimicrobial peptide isolated from the skin mucus of the catfish Parasilurus asotus in response to epidermal injury.[2][4] It is derived from the N-terminus of histone H2A by the enzymatic action of cathepsin D and a metalloprotease.[4][5] The peptide's amino acid sequence is Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser.[2] Structurally, Parasin I in a membrane-like environment forms an amphipathic α-helical structure from residues 9 to 17, which is flanked by random coil regions at both the N-terminus (residues 1-8) and C-terminus (residues 18-19).[6] This amphipathic nature is crucial for its interaction with and disruption of microbial membranes.
The N-Terminal Domain: A Gatekeeper for Antimicrobial Activity
The N-terminal region of Parasin I is not merely a passive structural element; it is essential for the initial stages of its antimicrobial action. Research has demonstrated that the N-terminal is critical for the peptide's ability to bind to the surface of microbial cells.
The Indispensable N-Terminal Lysine
Studies involving the deletion and substitution of the N-terminal lysine residue have unequivocally established its importance.[6]
-
Deletion: Removal of the N-terminal lysine residue ([Pa(2-19)]) leads to a complete loss of antimicrobial activity.[6] Interestingly, this deletion does not significantly alter the α-helical content of the peptide, indicating that the loss of activity is not due to a major structural disruption of the core helical region.[6]
-
Substitution: The antimicrobial function can be restored by replacing the N-terminal lysine with another basic amino acid, such as arginine ([R(1)]Pa).[6] However, substitution with polar, neutral, or acidic residues fails to recover the peptide's activity.[6]
These findings strongly suggest that a positive charge at the N-terminus is a primary requirement for Parasin I's function. This positive charge likely facilitates the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Quantitative Analysis of N-Terminal Modifications
The impact of N-terminal and other modifications on the antimicrobial activity of Parasin I has been quantified by determining the Minimal Inhibitory Concentration (MIC) against various microorganisms. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth.[7]
| Peptide/Analog | Sequence | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Parasin I | KGRGKQGGKVRAKAKTRSS | 4 | 1 | 2 | 4 |
| Pa(2-19) | GRGKQGGKVRAKAKTRSS | >128 | >128 | >128 | >128 |
| [R(1)]Pa | RGRGKQGGKVRAKAKTRSS | 4 | 1 | 2 | 4 |
| Pa(1-17) | KGRGKQGGKVRAKAKTR | 2 | 1 | 1 | 2 |
| Pa(1-15) | KGRGKQGGKVRAKAK | 4 | 2 | 2 | 4 |
| Pa(1-14) | KGRGKQGGKVRAKA | >128 | >128 | >128 | >128 |
Data summarized from Koo YS, et al. Peptides. 2008 Jul;29(7):1102-8.[6]
Mechanism of Action: A Two-Step Process
The antimicrobial action of Parasin I can be conceptualized as a two-step process, where the N-terminus plays a critical role in the initial binding phase.
-
Membrane Binding: The positively charged N-terminal residue of Parasin I initiates binding to the anionic microbial membrane through electrostatic interactions.[6] The analog lacking the N-terminal lysine, Pa(2-19), exhibits poor membrane-binding and permeabilizing activities.[6]
-
Membrane Permeabilization: Following initial binding, the amphipathic α-helical core of the peptide inserts into the lipid bilayer, leading to membrane permeabilization and subsequent cell death.[6] While the N-terminus is crucial for binding, the α-helical structure is necessary for the subsequent membrane-permeabilizing activity.[6] This is evidenced by the Pa(1-14) analog, which localizes to the cell membrane but has lost its membrane-permeabilizing activity due to the disruption of its α-helical structure.[6]
Figure 1: Proposed mechanism of action for Parasin I.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the importance of the N-terminal of Parasin I.
Peptide Synthesis and Purification
-
Synthesis: Peptides are synthesized by a solid-phase method using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a peptide synthesizer.
-
Cleavage: The synthesized peptides are cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, phenol, water, thioanisole, and ethanedithiol).
-
Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water-acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Verification: The molecular mass of the purified peptides is confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Antimicrobial Activity Assay (Broth Microdilution)
This assay is used to determine the Minimal Inhibitory Concentration (MIC) of the peptides.[7]
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Tryptic Soy Broth for bacteria, Saboraud's medium for fungi) overnight.[7] The culture is then diluted to a final concentration of approximately 1-5 x 105 colony-forming units (CFU)/mL in fresh broth.
-
Peptide Dilution: Peptides are serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: An equal volume of the diluted microbial suspension is added to each well.
-
Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.
Figure 2: Workflow for the broth microdilution antimicrobial assay.
Membrane Permeabilization Assays
These assays are used to assess the ability of the peptides to disrupt microbial membranes.
-
Outer Membrane Permeabilization: This can be measured using the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is a hydrophobic fluorescent probe that exhibits increased fluorescence in a hydrophobic environment. Its uptake into the outer membrane, facilitated by peptide-induced damage, is monitored by an increase in fluorescence intensity.
-
Inner Membrane Permeabilization: This can be assessed using the o-nitrophenyl-β-D-galactopyranoside (ONPG) hydrolysis assay in an E. coli strain that constitutively expresses β-galactosidase. Disruption of the inner membrane allows ONPG to enter the cytoplasm and be hydrolyzed by β-galactosidase, releasing the chromophore o-nitrophenol, which can be measured spectrophotometrically.
Confocal Laser Scanning Microscopy
This technique is used to visualize the localization of fluorescently labeled peptides in microbial cells.
-
Peptide Labeling: Peptides are labeled with a fluorescent dye (e.g., fluorescein isothiocyanate, FITC).
-
Cell Treatment: Microbial cells are incubated with the fluorescently labeled peptides for a specific duration.
-
Imaging: The cells are washed and then visualized using a confocal microscope to determine the subcellular localization of the peptide.
Conclusion and Future Directions
The N-terminal domain of Parasin I, and specifically its N-terminal basic residue, is a critical determinant of its antimicrobial activity.[6] This region is essential for the initial electrostatic binding to microbial membranes, a prerequisite for the subsequent membrane disruption by the peptide's α-helical core.[6] The quantitative data from MIC assays clearly demonstrate that removal or inappropriate substitution of the N-terminal lysine abrogates the peptide's efficacy.
For drug development professionals, these findings highlight the importance of preserving the N-terminal positive charge in the design of novel antimicrobial peptides based on the Parasin I scaffold. Future research could explore:
-
The impact of other N-terminal modifications, such as acetylation or the addition of various amino acids, on activity, stability, and selectivity.
-
The development of synthetic analogs with enhanced N-terminal binding properties for improved antimicrobial potency.
-
A deeper investigation into the specific molecular interactions between the N-terminus of Parasin I and the components of microbial cell walls.
By understanding the fundamental role of the N-terminal domain, researchers can better harness the therapeutic potential of Parasin I and its derivatives in the ongoing battle against infectious diseases.
References
- 1. genscript.com [genscript.com]
- 2. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Cathepsin D produces antimicrobial peptide parasin I from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parasin I - LKT Labs [lktlabs.com]
- 6. Structure-activity relations of parasin I, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Alpha-Helical Structure of Parasin I: A Linchpin for Antimicrobial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Parasin I, a 19-amino acid antimicrobial peptide derived from histone H2A, exhibits potent and broad-spectrum antimicrobial activity. Its mechanism of action is intrinsically linked to its ability to adopt an amphipathic alpha-helical conformation upon interacting with microbial membranes. This guide delves into the critical importance of this secondary structure, presenting a comprehensive analysis of its structure-activity relationship, the experimental methodologies used for its characterization, and the molecular interactions that govern its antimicrobial efficacy. Through a detailed examination of quantitative data and experimental protocols, this document serves as a technical resource for professionals engaged in the research and development of novel antimicrobial agents.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of new classes of antimicrobial agents. Antimicrobial peptides (AMPs) have garnered significant attention as promising candidates due to their broad-spectrum activity and unique mechanisms of action, which often involve the disruption of microbial cell membranes. Parasin I, first isolated from the skin mucus of the catfish Parasilurus asotus, is a potent AMP that exemplifies the crucial role of secondary structure in mediating antimicrobial function[1][2][3][4].
This technical guide explores the pivotal role of the alpha-helical structure of Parasin I in its antimicrobial activity. We will examine the structure-activity relationships through the analysis of various Parasin I analogs, detail the key experimental protocols for assessing its structure and function, and visualize the underlying molecular mechanisms and experimental workflows.
The Structure-Activity Relationship of Parasin I
The antimicrobial efficacy of Parasin I is not solely dependent on its amino acid sequence but is critically influenced by its conformational state, particularly its ability to form an amphipathic alpha-helix. This helical structure, with its spatially segregated hydrophobic and cationic residues, is essential for its interaction with and subsequent permeabilization of microbial membranes[5].
Quantitative Analysis of Parasin I Analogs
To elucidate the structural determinants of Parasin I's activity, a series of analogs have been synthesized and characterized. The following table summarizes the key quantitative data from these studies, correlating the alpha-helical content with the antimicrobial activity, as determined by the Minimum Inhibitory Concentration (MIC).
| Peptide/Analog | Sequence | α-Helical Content (%) | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. B. subtilis |
| Parasin I (Pa) | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser | 25.3 | 8 | 4 |
| Pa(2-19) | Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser | 24.9 | >128 | >128 |
| [R¹]Pa | Arg-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser | 25.1 | 8 | 4 |
| Pa(1-17) | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg | 25.0 | 4 | 2 |
| Pa(1-15) | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys | 24.8 | 2 | 1 |
| Pa(1-14) | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala | 10.2 | 128 | 64 |
Data sourced from Koo et al., Peptides, 2008.[5]
Key Observations:
-
N-terminal Basic Residue: The deletion of the N-terminal lysine (Pa(2-19)) results in a complete loss of antimicrobial activity, despite no significant change in the alpha-helical content. This highlights the crucial role of the N-terminal positive charge in the initial electrostatic attraction to the negatively charged bacterial membrane.[5]
-
Conservation of Charge: Replacing the N-terminal lysine with another basic residue, arginine ([R¹]Pa), restores the antimicrobial activity, confirming the importance of the positive charge at this position.[5]
-
C-terminal Truncation: Progressive deletions from the C-terminus, as seen in Pa(1-17) and Pa(1-15), surprisingly lead to a slight increase in antimicrobial activity without affecting the alpha-helical content. This suggests that the C-terminal region may not be essential for the core antimicrobial action.[5]
-
Critical Helical Region: A further deletion to Pa(1-14) results in a significant drop in both alpha-helical content and antimicrobial activity. This indicates that the residues between positions 15 and 17 are critical for maintaining the helical structure necessary for membrane permeabilization.[5]
Experimental Protocols
The characterization of Parasin I's structure and function relies on a suite of biophysical and microbiological assays. This section provides detailed methodologies for the key experiments.
Peptide Synthesis and Purification
-
Synthesis: Peptides are synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a peptide synthesizer.
-
Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water-acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Verification: The purity and molecular weight of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Sample Preparation: Peptides are dissolved in a suitable buffer, typically 10 mM sodium phosphate buffer (pH 7.4), to a final concentration of 50-100 μM. To mimic the hydrophobic environment of a bacterial membrane, spectra can also be recorded in the presence of membrane-mimicking agents like sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE).
-
Instrumentation: CD spectra are recorded on a spectropolarimeter equipped with a Peltier temperature controller.
-
Data Acquisition: Spectra are typically recorded from 190 to 250 nm at a constant temperature (e.g., 25°C) using a 1 mm path length quartz cuvette. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The raw data is corrected by subtracting the spectrum of the buffer alone. The mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹) is calculated from the observed ellipticity. The percentage of alpha-helical content is then estimated using deconvolution software or empirical formulas.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains and Culture Conditions: Standard bacterial strains (e.g., Escherichia coli ATCC 25922, Bacillus subtilis ATCC 6633) are grown in appropriate broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.
-
Inoculum Preparation: The bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Peptide Dilution: A two-fold serial dilution of the peptide is prepared in a sterile, low-protein-binding 96-well microtiter plate.
-
Incubation: The bacterial inoculum is added to the wells containing the serially diluted peptide. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Membrane Permeabilization Assay (Calcein Leakage Assay)
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared from a mixture of lipids (e.g., phosphatidylcholine and phosphatidylglycerol to mimic bacterial membranes) by extrusion. The liposomes are loaded with a fluorescent dye, such as calcein, at a self-quenching concentration.
-
Removal of Free Dye: Untrapped calcein is removed by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Fluorescence Measurement: The calcein-loaded liposomes are placed in a fluorometer cuvette. The peptide is added to the liposome suspension, and the increase in fluorescence intensity is monitored over time.
-
Data Analysis: The percentage of calcein leakage is calculated relative to the fluorescence intensity after complete lysis of the liposomes with a detergent (e.g., Triton X-100).
Visualizing the Core Concepts
To further illustrate the key concepts discussed, the following diagrams provide visual representations of the structure-activity relationship workflow, the proposed mechanism of action of Parasin I, and its amphipathic nature.
References
- 1. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein [bio-protocol.org]
- 2. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
The Crucial Role of Cathepsin D in the Production of the Antimicrobial Peptide Parasin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system of the channel catfish (Ictalurus punctatus) possesses a rapid and potent defense mechanism against invading pathogens, centered on the production of the antimicrobial peptide Parasin I. This 19-amino acid peptide, derived from the N-terminus of histone H2A, exhibits broad-spectrum antimicrobial activity. Central to its production is the lysosomal aspartic protease, cathepsin D. This technical guide provides an in-depth exploration of the molecular pathway leading to Parasin I synthesis, detailing the critical enzymatic cleavage of histone H2A by cathepsin D. We present a summary of the available data, outline relevant experimental methodologies, and provide visual representations of the key processes to facilitate a comprehensive understanding for researchers in immunology, aquaculture, and drug development.
Introduction
Parasin I is a potent, 19-residue antimicrobial peptide isolated from the skin mucus of wounded catfish (Parasilurus asotus)[1]. It is derived from the N-terminal region of histone H2A and demonstrates significantly greater antimicrobial potency against a wide range of microorganisms compared to other peptides like magainin 2, without exhibiting hemolytic activity[2][3]. The production of Parasin I is a key component of the fish's innate immune response, initiated upon epidermal injury[1][3][4]. The central enzymatic step in this process is the specific cleavage of histone H2A by the aspartic protease, cathepsin D[1]. This guide elucidates the molecular cascade leading to Parasin I production, focusing on the indispensable role of cathepsin D.
The Molecular Pathway of Parasin I Production
The synthesis of Parasin I is a multi-step process triggered by physical injury to the catfish epidermis. In its resting state, cathepsin D exists as an inactive zymogen, procathepsin D, within the cytoplasm of epithelial mucous cells, alongside its substrate, unacetylated histone H2A[1].
Upon injury, a cascade of events is initiated:
-
Induction of a Metalloprotease: Epidermal injury leads to the induction of a currently uncharacterized metalloprotease[1].
-
Activation of Procathepsin D: This metalloprotease cleaves the propeptide from procathepsin D, converting it into the active enzyme, cathepsin D[1].
-
Cleavage of Histone H2A: Activated cathepsin D then specifically cleaves the peptide bond between serine-19 and arginine-20 of histone H2A[1].
-
Release of Parasin I: This cleavage releases the 19-amino acid N-terminal fragment, which is the mature and active Parasin I peptide[1][2].
This rapid activation and processing cascade allows for a swift response to breaches in the skin barrier, providing immediate protection against potential pathogens.
Signaling Pathway Diagram
Caption: The signaling pathway for Parasin I production upon epidermal injury.
Quantitative Data
While the qualitative mechanism of Parasin I production is well-established, specific quantitative data on the enzyme kinetics and yields of this particular pathway are not extensively available in the published literature. The following table summarizes the known information and highlights areas where further research is needed.
| Parameter | Value | Source Organism | Comments |
| Parasin I | |||
| Molecular Mass | 2000.4 Da | Parasilurus asotus | Determined by MALDI-MS[2][4]. |
| Amino Acid Sequence | KGRGKQGGKVRAKAKTRSS | Parasilurus asotus | 19 residues[2]. |
| Cathepsin D | |||
| Precursor Form | Procathepsin D | Parasilurus asotus | Inactive zymogen[1]. |
| Cleavage Site on Histone H2A | Ser19-Arg20 | Parasilurus asotus | [1] |
| Enzyme Kinetics | |||
| Km (Cathepsin D for Histone H2A) | Not Reported | - | Further research is required to determine the Michaelis constant for this specific substrate. |
| Vmax (Cathepsin D for Histone H2A) | Not Reported | - | The maximum reaction velocity for this specific substrate has not been published. |
| kcat (Cathepsin D for Histone H2A) | Not Reported | - | The turnover number for this specific substrate is unknown. |
| Production Yield | |||
| Parasin I yield from Histone H2A | Not Reported | - | The efficiency of the conversion of histone H2A to Parasin I by cathepsin D has not been quantified. |
Experimental Protocols
The following sections provide generalized methodologies for key experiments relevant to the study of Parasin I production. These protocols are based on standard techniques and may require optimization for specific laboratory conditions.
Purification of Parasin I from Catfish Skin Mucus
This protocol is adapted from methods for purifying antimicrobial peptides from fish skin mucus.
Experimental Workflow Diagram
Caption: A generalized workflow for the purification of Parasin I.
Methodology:
-
Mucus Collection: Gently scrape the skin of the catfish to collect mucus.
-
Acid Extraction: Homogenize the collected mucus in 10% acetic acid.
-
Centrifugation: Centrifuge the homogenate to pellet insoluble debris.
-
Solid-Phase Extraction (SPE):
-
Pass the supernatant through a C18 Sep-Pak cartridge.
-
Wash the cartridge with a low concentration of acetonitrile to remove unbound material.
-
Elute the bound peptides with a stepwise or linear gradient of acetonitrile.
-
-
Gel Filtration Chromatography:
-
Lyophilize the active fractions from SPE and resuspend in an appropriate buffer.
-
Apply the sample to a Sephadex G-25 column to separate peptides based on size.
-
Collect fractions and test for antimicrobial activity.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from gel filtration.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute with a linear gradient of acetonitrile in 0.1% trifluoroacetic acid.
-
-
Analysis:
-
Determine the molecular mass of the purified peptide using MALDI-TOF mass spectrometry.
-
Determine the amino acid sequence using Edman degradation.
-
Cathepsin D Activity Assay
This is a generalized protocol for a fluorometric cathepsin D activity assay. For specific analysis of Parasin I production, the synthetic substrate would be replaced with purified catfish histone H2A, and the product (Parasin I) would be detected by methods such as HPLC or mass spectrometry.
Experimental Workflow Diagram
References
- 1. Cathepsin D produces antimicrobial peptide parasin I from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. DSpace at KOASAS: Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus [koasas.kaist.ac.kr:8080]
- 4. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
Parasin I: A Comparative Analysis of Native and Trifluoroacetate Salt Forms for Research and Drug Development
An In-depth Technical Guide
Abstract
Parasin I, a potent 19-amino acid antimicrobial peptide (AMP) derived from the N-terminal region of histone H2A, was first isolated from the skin mucus of the catfish, Parasilurus asotus.[1][2] This peptide exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi, positioning it as a promising candidate for the development of novel anti-infective therapeutics. Commercially, Parasin I is available as a synthetic peptide, typically as a trifluoroacetate (TFA) salt, a byproduct of the solid-phase synthesis and purification process. This technical guide provides a comprehensive comparison of native Parasin I and its synthetic TFA salt, focusing on their physicochemical properties, biological activities, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals working with or considering Parasin I for their applications.
Introduction
The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents with novel mechanisms of action. Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that form a crucial part of the innate immune system of many organisms. Parasin I is one such AMP, demonstrating potent activity against a wide spectrum of microorganisms and is noted for its low hemolytic activity, a desirable trait for therapeutic applications.[1][2]
While the native form of Parasin I is isolated from a biological source, the synthetic version, Parasin I TFA, offers advantages in terms of purity, scalability, and batch-to-batch consistency. However, the presence of the trifluoroacetate counter-ion raises questions about its potential influence on the peptide's structure, function, and stability compared to its native counterpart. This guide aims to address these aspects by consolidating available data and providing detailed experimental frameworks.
Physicochemical Properties
A direct comparative study of all physicochemical properties between native and synthetic this compound is not extensively available in the current literature. However, based on the known characteristics of the peptide and the nature of TFA salts, we can compile the following comparison.
| Property | Native Parasin I | This compound |
| Source | Isolated from catfish (Parasilurus asotus) skin mucus.[1] | Chemically synthesized, typically via Solid-Phase Peptide Synthesis (SPPS). |
| Amino Acid Sequence | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser |
| Molecular Weight (Da) | 2000.4 (as determined by MALDI-MS for the native peptide)[1][2] | ~2114.4 (Calculated for the peptide with one TFA counter-ion, C82H154N34O24 · C2HF3O2)[3] |
| Counter-ion | Biological counter-ions (e.g., chloride, phosphate) | Trifluoroacetate (CF3COO-) |
| Purity | Variable, dependent on purification efficacy. | Typically >95% as determined by HPLC. |
| Solubility | Soluble in aqueous solutions. | Generally soluble in water and some organic solvents like DMSO.[3] |
Biological Activity
The primary biological function of Parasin I is its antimicrobial activity, which is attributed to its ability to permeabilize microbial cell membranes.
Antimicrobial Activity
Parasin I exhibits potent activity against a broad range of microorganisms. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported for Parasin I. It is important to note that the reported values are for synthetic Parasin I, which is the TFA salt.
| Microorganism | Type | MIC (µg/mL) |
| Escherichia coli | Gram-negative | 1 - 4 |
| Pseudomonas aeruginosa | Gram-negative | 1 - 4 |
| Salmonella typhimurium | Gram-negative | 1 - 4 |
| Staphylococcus aureus | Gram-positive | 1 - 4 |
| Bacillus subtilis | Gram-positive | 1 - 4 |
| Candida albicans | Fungus | 1 - 4 |
| Saccharomyces cerevisiae | Fungus | 1 - 4 |
Note: The MIC values are based on studies of synthetic Parasin I and its analogs.[4] The original study on native Parasin I reported it to be 12-100 times more potent than magainin 2, but did not provide specific MIC values.[1]
Hemolytic Activity
A crucial parameter for the therapeutic potential of an AMP is its toxicity to host cells. Parasin I has been reported to have low hemolytic activity.
| Peptide | Hemolytic Activity |
| Native Parasin I | No hemolytic activity reported.[1][2] |
| This compound | Low hemolytic activity is expected, consistent with the native form. |
Anti-inflammatory Activity
Mechanism of Action
The antimicrobial action of Parasin I is primarily mediated by the disruption of microbial cell membranes. This process can be visualized as a multi-step signaling and interaction pathway.
Caption: Mechanism of Parasin I antimicrobial action.
The positively charged residues of Parasin I are thought to initially interact with the negatively charged components of the microbial cell membrane.[4] Following this electrostatic attraction, the amphipathic nature of the peptide facilitates its insertion into the lipid bilayer.[4] This insertion disrupts the membrane integrity, potentially through the formation of pores via mechanisms like the "toroidal pore" or "carpet" model, leading to the leakage of essential ions and metabolites and ultimately causing cell death.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of Parasin I.
Synthesis and Purification of this compound
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Parasin I.
Protocol:
-
Synthesis: Parasin I is synthesized on a solid support resin using an automated peptide synthesizer. The synthesis follows the Fmoc/tBu strategy. Each amino acid is sequentially coupled to the growing peptide chain after the removal of the N-terminal Fmoc protecting group.
-
Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is used for elution.
-
Analysis and Lyophilization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.[6][7] The purified fractions are pooled and lyophilized to obtain the final this compound product.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Microorganism Preparation: A single colony of the test microorganism is inoculated into an appropriate broth medium and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Parasin I is serially diluted in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Membrane Permeabilization Assay (Propidium Iodide Uptake)
Caption: Workflow for Propidium Iodide (PI) membrane permeabilization assay.
Protocol:
-
Cell Preparation: Microbial cells are harvested from a mid-log phase culture, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).
-
Assay Setup: The cell suspension is incubated with propidium iodide (PI), a fluorescent dye that is membrane-impermeable to healthy cells.
-
Peptide Addition: Parasin I is added to the cell suspension at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence spectrophotometer or a microplate reader with excitation and emission wavelengths of approximately 535 nm and 617 nm, respectively. An increase in fluorescence indicates membrane permeabilization, allowing PI to enter the cells and intercalate with nucleic acids.[8][9][10][11][12]
Hemolytic Activity Assay
Protocol:
-
Red Blood Cell Preparation: Fresh red blood cells (RBCs) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of Parasin I at 37°C for 1 hour. A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
-
Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact RBCs. The absorbance of the supernatant is measured at 540 nm to quantify the amount of hemoglobin released.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[13]
Conclusion
Parasin I, in both its native and synthetic TFA salt forms, is a potent antimicrobial peptide with significant therapeutic potential. While direct comparative studies are limited, the available data suggests that the biological activity of the synthetic this compound is comparable to that of the native peptide. The TFA counter-ion, a remnant of the chemical synthesis process, does not appear to significantly compromise the peptide's primary antimicrobial function. The synthetic route offers considerable advantages in terms of production, purity, and consistency, which are critical for research and clinical development.
The detailed experimental protocols and workflow diagrams provided in this guide offer a practical framework for the synthesis, characterization, and evaluation of Parasin I. Further research is warranted to explore the anti-inflammatory properties of Parasin I and to fully elucidate the molecular details of its interaction with microbial membranes. Such studies will be instrumental in advancing Parasin I from a promising lead compound to a clinically viable therapeutic agent.
References
- 1. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Parasin I (TFA)(219552-69-9,free) | TargetMol [targetmol.com]
- 4. Structure-activity relations of parasin I, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric evaluation of synthetic peptides as primary structure models for peptide and protein deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Parasin I TFA Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasin I is a 19-amino acid cationic antimicrobial peptide derived from the N-terminus of histone H2A, first isolated from the skin mucus of the catfish Parasilurus asotus. It is produced in response to epidermal injury and serves as a crucial component of the fish's innate immune defense. The trifluoroacetate (TFA) salt of Parasin I is a common formulation for research purposes. This document provides detailed application notes and protocols for determining the antimicrobial susceptibility of various microorganisms to Parasin I TFA.
Parasin I exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its primary mechanism of action involves the permeabilization of microbial cell membranes, leading to cell lysis and death. This direct mode of action makes it a compelling candidate for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.
These application notes are intended to guide researchers in the accurate and reproducible assessment of this compound's antimicrobial efficacy using standardized laboratory methods.
Data Presentation
The antimicrobial activity of Parasin I is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.
Table 1: Summary of Parasin I Minimum Inhibitory Concentrations (MICs)
| Microorganism Type | MIC Range (µg/mL) |
| Gram-positive bacteria | 1 - 2 |
| Gram-negative bacteria | 1 - 4 |
| Fungi | 1 - 2 |
Note: The MIC values presented are based on available literature and may vary depending on the specific microbial strain and experimental conditions.[1][2] It is recommended to determine the MIC for each specific strain of interest.
Mechanism of Action: Membrane Permeabilization
Parasin I's antimicrobial activity stems from its ability to disrupt the integrity of microbial cell membranes. As a cationic peptide, it initially interacts with the negatively charged components of the microbial cell surface through electrostatic interactions. This is followed by the insertion of the peptide into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane barrier results in the leakage of essential intracellular contents and ultimately, cell death.
Caption: Conceptual workflow of Parasin I's membrane permeabilization mechanism.
Experimental Protocols
Two standard methods for determining the antimicrobial susceptibility of this compound are the Broth Microdilution method for quantitative MIC determination and the Kirby-Bauer Disk Diffusion method for a qualitative assessment of susceptibility.
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Caption: Experimental workflow for the Broth Microdilution Method.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable sterile solvent (e.g., sterile water or PBS) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be done by suspending microbial colonies in sterile saline or PBS and adjusting the turbidity.
-
Inoculation: Dilute the standardized inoculum in the broth medium and add a standardized volume to each well of the microtiter plate (except the sterility control well), resulting in a final desired microbial concentration.
-
Controls:
-
Growth Control: A well containing broth and the microbial inoculum but no this compound.
-
Sterility Control: A well containing only the broth medium to check for contamination.
-
-
Incubation: Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism being tested (e.g., 35-37°C for 16-20 hours for many bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of this compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).
Protocol 2: Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of a microorganism's susceptibility to this compound.
Caption: Experimental workflow for the Kirby-Bauer Disk Diffusion Method.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton agar plates
-
Microbial culture in the logarithmic growth phase
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Preparation and Application: Aseptically apply a known amount of a high-concentration this compound solution to sterile paper disks and allow them to dry. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, pressing gently to ensure full contact.
-
Incubation: Invert the plates and incubate at the appropriate temperature and duration for the test microorganism.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to this compound. The results are typically interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized interpretive charts, although specific breakpoints for this compound may need to be established.
Conclusion
This compound is a promising antimicrobial peptide with potent activity against a broad spectrum of pathogens. The protocols outlined in these application notes provide standardized methods for researchers to evaluate its efficacy. Accurate and consistent antimicrobial susceptibility testing is a critical step in the research and development of new therapeutic agents. It is recommended that all experiments include appropriate quality control strains to ensure the validity of the results.
References
Application Notes and Protocols for MIC Assay with Parasin I TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasin I is a 19-amino acid antimicrobial peptide derived from the N-terminus of histone H2A, originally isolated from the skin mucus of the catfish Parasilurus asotus[1][2][3][4][5][6]. It exhibits potent, broad-spectrum antimicrobial activity against a variety of microorganisms[1][3][4][6]. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Parasin I trifluoroacetate (TFA) salt using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[7].
A Note on Trifluoroacetic Acid (TFA)
Synthetic peptides are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized, resulting in the peptide being a trifluoroacetate (TFA) salt[8][9][10][11][12]. It is crucial to acknowledge that residual TFA can potentially interfere with biological assays, for instance by altering the pH of the assay medium or directly affecting cell growth[10][11]. For sensitive applications, it is recommended to perform a salt exchange to replace TFA with a more biologically compatible counter-ion, such as acetate or hydrochloride (HCl)[8][10]. A general procedure for TFA removal is outlined in the appendix. This protocol assumes the use of Parasin I TFA salt and includes considerations for minimizing potential artifacts.
Mechanism of Action of Parasin I
Parasin I exerts its antimicrobial effect primarily by targeting and permeabilizing the cell membranes of microorganisms[1]. This interaction leads to the disruption of the membrane integrity, leakage of cellular contents, and ultimately, cell death. The amphipathic nature of Parasin I is thought to facilitate its insertion into the lipid bilayer of bacterial membranes[6].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the standardized broth microdilution method[7][13][14][15].
Materials
-
This compound (lyophilized powder)
-
Test microorganism (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Incubator (37°C)
-
ELISA plate reader (optional, for spectrophotometric reading)
-
Sterile 0.85% saline
-
McFarland 0.5 turbidity standard
-
Sterile water or appropriate solvent for Parasin I
Procedure
1. Preparation of Parasin I Stock Solution:
-
Aseptically weigh a precise amount of lyophilized this compound.
-
Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water, or 0.01% acetic acid to aid solubility) to a high concentration stock solution (e.g., 1 mg/mL). Note the purity of the peptide if provided by the manufacturer to calculate the exact peptide concentration[13].
-
Vortex gently to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile 0.85% saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of the Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the Parasin I stock solution (or a working solution diluted from the stock) to the first column of wells. This will be your highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to a designated column (e.g., column 10). Discard 100 µL from the last column of the dilution series[13].
-
Column 11 will serve as the growth control (no Parasin I).
-
Column 12 will serve as the sterility control (no bacteria).
4. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12)[13].
5. Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
6. Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Parasin I that completely inhibits visible growth of the microorganism[7].
-
Optionally, the results can be read using an ELISA plate reader at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Data Presentation
The results of the MIC assay should be recorded systematically. Below is an example of how to present the data for this compound against various microorganisms.
| Microorganism | ATCC Strain No. | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 25922 | 4 - 16 | 8 | 16 |
| Staphylococcus aureus | 29213 | 2 - 8 | 4 | 8 |
| Pseudomonas aeruginosa | 27853 | 16 - 64 | 32 | 64 |
| Candida albicans | 90028 | 8 - 32 | 16 | 32 |
MIC₅₀: The concentration of Parasin I that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of Parasin I that inhibits the growth of 90% of the tested isolates.
Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Logical Relationship of Parasin I's Action
Caption: Simplified mechanism of action for the antimicrobial peptide Parasin I.
Appendix: Protocol for TFA Removal
For assays sensitive to TFA, a salt exchange can be performed. The following is a general guideline.
Materials
-
This compound
-
10 mM Hydrochloric acid (HCl) in sterile water
-
Lyophilizer
Procedure
-
Dissolve the this compound in 10 mM HCl at a concentration of approximately 1 mg/mL[9][12].
-
Freeze the solution at -80°C or in liquid nitrogen.
-
Lyophilize the sample overnight until all the solvent is removed.
-
Repeat the dissolution in 10 mM HCl and lyophilization steps two more times to ensure complete removal of TFA[8][16].
-
After the final lyophilization, the peptide is in the hydrochloride salt form and can be reconstituted in the desired buffer for the MIC assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin D produces antimicrobial peptide parasin I from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. genscript.com [genscript.com]
- 5. Parasin I - SB PEPTIDE [sb-peptide.com]
- 6. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. lifetein.com [lifetein.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. lifetein.com [lifetein.com]
Parasin I TFA: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasin I is a potent, 19-amino acid antimicrobial peptide (AMP) derived from the N-terminus of histone H2A, first isolated from the skin mucus of the catfish Parasilurus asotus.[1][2] Upon epidermal injury, the catfish secretes Parasin I as a key component of its innate immune defense against invading microorganisms.[1][2] The peptide exhibits strong, broad-spectrum antimicrobial activity against various bacteria and fungi, reportedly 12 to 100 times more potent than magainin 2, a well-characterized AMP.[1][3] Notably, Parasin I demonstrates this potent activity without significant hemolytic (red blood cell-damaging) effects, highlighting its potential as a selective antimicrobial agent.[1][3]
This document provides detailed protocols for the handling, storage, and in vitro application of Parasin I TFA, the trifluoroacetate salt form in which the peptide is commonly supplied after solid-phase synthesis and purification.
Product Information and the Role of TFA
Peptide Specifications
| Property | Description |
| Sequence | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser (KGRGKQGGKVRAKAKTRSS)[1] |
| Molecular Weight | 2000.31 Da (Free Peptide)[1] |
| Molecular Formula | C₈₂H₁₅₄N₃₄O₂₄ (Free Peptide) |
| Formulation | Lyophilized white to off-white powder, supplied as a trifluoroacetate (TFA) salt. |
| Solubility | Soluble in sterile water and DMSO.[4][5] |
Understanding and Handling the TFA Counter-ion
Trifluoroacetic acid (TFA) is a strong acid ubiquitously used during the cleavage and purification steps of solid-phase peptide synthesis. Consequently, commercially available synthetic peptides are typically supplied as TFA salts. While essential for the synthesis process, residual TFA can be toxic to cells and may cause unpredictable fluctuations in experimental data. Therefore, for sensitive cell-based assays, its presence must be considered.
Key Handling Considerations:
-
Hygroscopic Nature: Lyophilized peptides are often hygroscopic. Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption.
-
Accurate Weighing: Weigh the peptide powder quickly in a clean, controlled environment to minimize contamination and moisture uptake.
-
TFA Removal (Optional): For highly sensitive applications where TFA may interfere, consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride, through methods like ion-exchange chromatography or repeated lyophilization from an HCl solution.
Biological Activity and Mechanism of Action
Parasin I exerts its antimicrobial effect through direct interaction with microbial cell membranes. Its cationic nature facilitates binding to the negatively charged components of bacterial and fungal membranes. Following binding, the peptide disrupts the membrane integrity, leading to permeabilization and subsequent leakage of cellular contents, culminating in cell death.[1] Studies have shown that the N-terminal lysine residue is essential for this membrane-binding activity, and the peptide's α-helical structure is necessary for membrane permeabilization.[4]
Natural Biosynthesis Pathway of Parasin I
In its native biological context, Parasin I production is a rapid response to physical injury. This pathway provides insight into its role as an innate defense molecule.
Quantitative Data: Antimicrobial & Cytotoxic Activity
Parasin I demonstrates a potent and broad spectrum of activity. While a comprehensive database of Minimum Inhibitory Concentration (MIC) values is not available in the cited literature, its high potency is well-documented.
| Organism Type | Activity Metric | Result | Reference |
| Various Microbes | Comparative Potency | 12-100 times more potent than magainin 2 | [1][3] |
| Bacteria/Fungi | MIC (C-terminal truncated analogs) | 1 - 4 µg/mL for Pa(1-17) and Pa(1-15) | [4] |
| Human Red Blood Cells | Hemolytic Activity | No significant hemolytic activity reported | [1][3] |
Experimental Protocols
General Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the antimicrobial and cytotoxic properties of this compound.
Protocol: Peptide Storage and Reconstitution
Proper storage and handling are critical to maintaining peptide integrity.
Long-Term Storage (Months to Years):
-
Upon receipt, store the lyophilized this compound vial at -20°C or -80°C in a tightly sealed container with a desiccant.[6][7][8]
Reconstitution (Preparation of Stock Solution):
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator (approx. 20-30 minutes). This prevents condensation from forming inside the vial.[6]
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Reconstitute the peptide in a sterile solvent. For a primary stock, sterile, nuclease-free water is recommended. If solubility is an issue, a minimal amount of DMSO can be used, followed by dilution with sterile water or buffer.[6]
-
Example: To create a 1 mg/mL stock solution, add 1 mL of sterile water to 1 mg of peptide. Gently vortex or pipette to dissolve.
-
-
Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][7]
-
Store the aliquoted stock solution at -20°C (stable for months) or -80°C (stable for up to a year).[5][7]
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), defined as the lowest peptide concentration that completely inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile water or PBS
-
Microplate reader
Procedure:
-
Prepare Microbial Inoculum: Culture the target microorganism overnight. Dilute the culture in fresh broth to achieve a standardized final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the assay wells.
-
Prepare Peptide Dilutions: a. In the 96-well plate, add 50 µL of sterile broth to wells 2 through 12 in a given row. b. Prepare a starting solution of Parasin I in the first well (e.g., 100 µL of 128 µg/mL peptide in broth). c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting. d. Continue this serial dilution across the plate to well 10. Discard 50 µL from well 10. e. Well 11 should contain only broth and the microbial inoculum (Positive Growth Control). f. Well 12 should contain only sterile broth (Sterility Control).
-
Inoculate Plate: Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: After incubation, measure the optical density at 600-630 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration of Parasin I that shows no visible turbidity, corresponding to a significant reduction in OD compared to the positive growth control.
Protocol: Cytotoxicity Assessment (Hemolytic Assay)
This assay is crucial for evaluating the peptide's toxicity towards mammalian cells, a key indicator of its selectivity.
Materials:
-
This compound stock solution
-
Freshly obtained red blood cells (RBCs), typically human or sheep
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1% Triton X-100 (Positive Control, 100% lysis)
-
Sterile microcentrifuge tubes or 96-well V-bottom plate
-
Centrifuge
-
Microplate reader
Procedure:
-
Prepare RBC Suspension: a. Centrifuge whole blood to pellet the RBCs. Discard the plasma and buffy coat. b. Wash the RBCs three times by resuspending the pellet in 10 volumes of cold PBS, centrifuging (e.g., 800 x g for 10 min), and discarding the supernatant. c. Prepare a 2-4% (v/v) final suspension of the washed RBCs in PBS.
-
Assay Setup: a. Prepare serial dilutions of Parasin I in PBS in microcentrifuge tubes or a 96-well plate. b. For the positive control, use 0.1% Triton X-100. For the negative control (0% lysis), use PBS only.
-
Incubation: Add an equal volume of the RBC suspension to each tube/well containing the peptide dilutions and controls. Incubate at 37°C for 1 hour with gentle shaking.
-
Pellet RBCs: Centrifuge the tubes/plate (800 x g for 10 min) to pellet intact RBCs and cell debris.
-
Measure Hemolysis: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 450 nm (or 540 nm), which corresponds to hemoglobin release.
-
Calculate Percent Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
-
Determine HC₅₀: Plot the % hemolysis against the peptide concentration and determine the HC₅₀, the concentration of peptide that causes 50% hemolysis.[5]
Mechanism of Action Diagram
References
- 1. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Structure-activity relations of parasin I, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin D produces antimicrobial peptide parasin I from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
Parasin I TFA: Application Notes and Protocols for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the solubility of Parasin I TFA salt and its use in biological assays. Parasin I is a 19-amino acid antimicrobial peptide derived from histone H2A, originally isolated from the skin mucus of the catfish Parasilurus asotus.[1][2][3] It exhibits potent antimicrobial activity against a broad spectrum of microorganisms.[3][4][5] The trifluoroacetate (TFA) counterion is commonly associated with synthetically produced peptides, including Parasin I, as a result of the purification process using high-performance liquid chromatography (HPLC).[5][6] While TFA salts can enhance peptide solubility, the presence of TFA may also influence experimental outcomes.[5][6] This document offers protocols for solubilization and for a common antimicrobial assay, alongside important considerations for working with this compound.
Solubility of this compound
The solubility of this compound is a critical factor for its application in biological assays. The TFA salt form generally improves the solubility of peptides in aqueous solutions.[5] Below is a summary of solubility data in various solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent System | Solubility | Notes |
| Water | Soluble | TFA salt enhances aqueous solubility.[5] |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL[7][8] | A common solvent for preparing stock solutions. |
| 10% DMSO in 0.9% Saline | ≥ 2.5 mg/mL[7][8] | Suitable for initial stock preparation. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[7][8] | A formulation for achieving a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[7][8] | An alternative formulation for clear solutions. |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL[7][8] | A lipid-based vehicle. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approx. 10 mg/mL | For a different TFA salt.[9] |
| Ethanol | Approx. 16 mg/mL | For a different TFA salt.[9] |
| Dimethylformamide (DMF) | Approx. 33 mg/mL | For a different TFA salt.[9] |
Considerations for Trifluoroacetic Acid (TFA) in Biological Assays
Trifluoroacetic acid is a strong acid that can potentially affect the accuracy and reproducibility of biological assays.[6] While residual amounts of TFA in peptide preparations are often low, it is crucial to consider its potential effects, especially in sensitive cell-based assays.[5][6] High concentrations of TFA have been reported to inhibit the growth of certain microorganisms, such as algae.[10][11] However, for most standard in vitro assays, the levels of TFA present in peptide solutions are not expected to cause significant interference.[5] It is good practice to include a vehicle control (the solvent used to dissolve the peptide, containing a similar concentration of TFA if possible) in experiments to account for any potential effects of the solvent and counterion.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 1 mg/mL this compound stock solution in sterile, nuclease-free water, followed by dilution to a working concentration.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
Procedure:
-
Pre-treatment of Vial: Before opening, centrifuge the vial of lyophilized this compound at low speed (e.g., 2000 x g) for 1-2 minutes to ensure the powder is at the bottom of the vial.
-
Reconstitution of Stock Solution:
-
Carefully open the vial.
-
Add the appropriate volume of sterile, nuclease-free water to achieve a 1 mg/mL stock solution. For example, to a vial containing 1 mg of this compound, add 1 mL of water.
-
Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to prevent peptide aggregation.
-
If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[7]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution to the desired final concentration using the appropriate sterile assay buffer or cell culture medium.
-
It is recommended to prepare working solutions fresh for each experiment.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol outlines a standard method for determining the antimicrobial activity of this compound against a bacterial strain.[1]
Materials:
-
This compound working solutions
-
Bacterial strain (e.g., E. coli)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into 3 mL of TSB.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh TSB to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.001 (corresponding to ~1 x 10⁵ CFU/mL).
-
-
Preparation of Peptide Dilutions:
-
Prepare a series of two-fold dilutions of the this compound working solution in TSB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial suspension to each well containing the peptide dilutions, as well as to positive (bacteria only) and negative (broth only) control wells. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, the OD₆₀₀ of each well can be measured using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD₆₀₀ compared to the negative control.
-
Visualizations
Caption: Production pathway of Parasin I from Histone H2A upon epidermal injury.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin D produces antimicrobial peptide parasin I from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Parasin I peptide [novoprolabs.com]
- 6. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
In Vivo Formulation of Parasin I TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasin I is a 19-amino acid antimicrobial peptide derived from histone H2A, originally isolated from the skin of the catfish (Parasilurus asotus). It exhibits broad-spectrum antimicrobial activity, making it a subject of interest for various therapeutic applications. The trifluoroacetate (TFA) salt of Parasin I is a common form used in research due to its stability and solubility. This document provides detailed application notes and protocols for the in vivo formulation of Parasin I TFA, designed to assist researchers in preclinical studies.
Physicochemical Properties
This compound is a cationic peptide that is soluble in water and DMSO.[][2] Proper storage of the peptide powder is crucial for maintaining its integrity; it should be kept at -20°C for long-term storage (up to 3 years) and protected from moisture.[2] For short-term storage in solvent, -80°C is recommended for up to one year.[2]
Recommended In Vivo Formulations
The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in in vivo models. Below are several recommended starting formulations. It is imperative to perform small-scale pilot studies to determine the optimal formulation for your specific animal model and experimental goals.
Table 1: Recommended Solvent Systems for In Vivo Formulation of this compound
| Formulation Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Achievable Concentration |
| Protocol 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| Protocol 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| Protocol 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Data sourced from MedchemExpress.[3]
Experimental Protocols
Formulation Preparation: Protocol 1 (Aqueous-Based)
This protocol is suitable for intravenous, intraperitoneal, or subcutaneous administration where an aqueous-based vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add 10% of the final desired volume of DMSO to the vial.
-
Gently vortex or sonicate until the peptide is completely dissolved.
-
-
Vehicle Preparation:
-
In a separate sterile vial, add 40% of the final volume of PEG300.
-
Add 5% of the final volume of Tween-80 to the PEG300 and mix thoroughly.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the PEG300/Tween-80 mixture while vortexing.
-
Add 45% of the final volume of saline to the mixture and continue to mix until a clear, homogenous solution is obtained.[3]
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[3]
-
-
Sterilization and Storage:
-
Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store the formulation at 4°C for short-term use (less than 24 hours). For longer storage, stability studies are recommended.
-
Formulation Preparation: Protocol 3 (Oil-Based)
This protocol is suitable for subcutaneous or intramuscular administration where a sustained-release profile may be desired.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Corn Oil, sterile, injectable grade
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add 10% of the final desired volume of DMSO to the vial.
-
Gently vortex or sonicate until the peptide is completely dissolved.
-
-
Final Formulation:
-
Sterilization and Storage:
-
Due to the oil base, this formulation cannot be sterile-filtered. Aseptic preparation techniques are critical.
-
Store the formulation at room temperature or as determined by stability studies.
-
Considerations for In Vivo Studies
-
Toxicity: Preliminary dose-ranging studies are essential to determine the maximum tolerated dose (MTD) of the specific this compound formulation in the chosen animal model. Monitor for signs of local irritation at the injection site, as well as systemic toxicity.
-
Pharmacokinetics: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound can be significantly influenced by the formulation. It is recommended to perform pharmacokinetic studies to understand the in vivo behavior of the chosen formulation.
-
Stability: The stability of the formulated this compound should be assessed under the intended storage and experimental conditions. Peptides can be susceptible to degradation, and the choice of excipients can impact their stability.
Signaling Pathways
Currently, there is limited specific information in the public domain detailing the precise signaling pathways modulated by Parasin I in mammalian systems. As an antimicrobial peptide, its primary mechanism of action is likely the disruption of microbial cell membranes. However, potential interactions with host cell signaling pathways, particularly those related to inflammation and immunity, are areas for further investigation.
Disclaimer: This document is intended for research purposes only. The provided protocols are starting points and may require optimization for specific experimental needs. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for Membrane Permeabilization Assays Using Parasin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasin I, a 19-amino acid antimicrobial peptide derived from the N-terminal of histone H2A in the catfish Parasilurus asotus, has demonstrated potent, broad-spectrum antimicrobial activity.[1] Its mechanism of action involves the permeabilization of microbial cell membranes, making it a subject of significant interest in the development of novel anti-infective agents.[2] These application notes provide detailed protocols for assessing the membrane permeabilization activity of Parasin I using established in vitro assays.
Parasin I is produced in response to epidermal injury in catfish, where it is cleaved from histone H2A by the enzyme cathepsin D, highlighting its role in the innate immune defense of the fish.[3] Studies have shown that Parasin I localizes to the cell membrane of microorganisms and subsequently permeabilizes both the outer and cytoplasmic membranes.[2] This membrane disruption is a key factor in its antimicrobial efficacy.
Data Presentation
Antimicrobial Activity of Parasin I Analogs
The following table summarizes the Minimal Inhibitory Concentration (MIC) values of Parasin I and its analogs against a range of microorganisms. The data indicates that modifications to the peptide sequence can influence its antimicrobial potency. Progressive deletions from the C-terminus, for instance, were found to slightly increase the antimicrobial activity in some cases.[2]
| Peptide | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Candida albicans |
| Parasin I | 1 - 4 µg/mL | 1 - 4 µg/mL | 1 - 4 µg/mL | 1 - 4 µg/mL |
| Pa(1-17) | 1 - 4 µg/mL | 1 - 4 µg/mL | 1 - 4 µg/mL | 1 - 4 µg/mL |
| Pa(1-15) | 1 - 4 µg/mL | 1 - 4 µg/mL | 1 - 4 µg/mL | 1 - 4 µg/mL |
Note: The MIC values for Parasin I are presented as a range based on the reported increased activity of its C-terminal deletion analogs, Pa(1-17) and Pa(1-15). The original study by Koo et al. (2008) focused on the structure-activity relationship of these analogs and provided specific MICs for them.[2]
Experimental Protocols
Microbial Culture Preparation
Objective: To prepare microbial cultures for use in membrane permeabilization assays.
Materials:
-
Bacterial or fungal strain of interest (e.g., E. coli, S. aureus)
-
Tryptic Soy Broth (TSB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile culture tubes and flasks
-
Incubator with shaking capabilities
-
Spectrophotometer
-
Centrifuge
-
10 mM Sodium Phosphate Buffer (SPB), pH 7.4
Protocol:
-
Inoculate a single colony of the microorganism from an agar plate into 5 mL of the appropriate sterile broth (TSB for bacteria, SDB for fungi).
-
Incubate overnight at the optimal growth temperature with shaking (e.g., 37°C for E. coli and S. aureus).
-
The following day, dilute the overnight culture 1:100 into a larger volume of fresh broth.
-
Incubate with shaking at the optimal temperature until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).
-
Harvest the cells by centrifugation at 4000 x g for 10 minutes.
-
Wash the cell pellet twice with 10 mM SPB (pH 7.4).
-
Resuspend the final cell pellet in 10 mM SPB to a desired cell density (e.g., 1 x 10⁷ CFU/mL) for use in the permeabilization assays.
SYTOX Green Uptake Assay for Cytoplasmic Membrane Permeabilization
Objective: To quantify the permeabilization of the cytoplasmic membrane by measuring the uptake of the fluorescent dye SYTOX Green. SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells. Upon membrane damage, it enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
Materials:
-
Prepared microbial cell suspension
-
Parasin I peptide solution of known concentration
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
10 mM Sodium Phosphate Buffer (SPB), pH 7.4
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
-
Positive control for maximal permeabilization (e.g., 70% ethanol or a lytic peptide like melittin)
Protocol:
-
Add 50 µL of the prepared microbial cell suspension to each well of the 96-well plate.
-
Add 5 µL of SYTOX Green to each well to a final concentration of 1 µM.
-
Incubate the plate in the dark at room temperature for 15 minutes to allow for dye equilibration.
-
Measure the baseline fluorescence.
-
Add 45 µL of Parasin I solution at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. For the negative control, add 45 µL of buffer. For the positive control, add the maximal permeabilizing agent.
-
Immediately begin monitoring the fluorescence intensity in the microplate reader at regular intervals (e.g., every 5 minutes) for a desired duration (e.g., 60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and SYTOX Green only) from all readings.
-
Calculate the percentage of membrane permeabilization relative to the positive control: % Permeabilization = [(F - F₀) / (Fₘₐₓ - F₀)] x 100 Where:
-
F is the fluorescence at a given time point for a specific Parasin I concentration.
-
F₀ is the initial baseline fluorescence.
-
Fₘₐₓ is the maximum fluorescence from the positive control.
-
-
Calcein Leakage Assay from Liposomes
Objective: To assess the ability of Parasin I to disrupt lipid bilayers by measuring the release of the fluorescent dye calcein from loaded liposomes. Calcein is encapsulated at a self-quenching concentration within liposomes. Disruption of the liposome membrane by Parasin I causes calcein to leak out, resulting in its dequenching and an increase in fluorescence.
Materials:
-
Calcein
-
Lipids (e.g., POPC, POPG for bacterial membrane mimics)
-
Chloroform
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Parasin I peptide solution
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Triton X-100 (20% v/v) for 100% leakage control
-
Fluorescence spectrophotometer or microplate reader (Excitation: ~495 nm, Emission: ~515 nm)
Protocol:
-
Liposome Preparation:
-
Dissolve lipids in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a calcein solution (e.g., 50 mM calcein in Tris-HCl buffer) by vortexing.
-
Subject the liposome suspension to several freeze-thaw cycles.
-
Extrude the liposomes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
Separate the calcein-loaded LUVs from free calcein using a size-exclusion chromatography column.
-
-
Leakage Assay:
-
Dilute the prepared LUV suspension in the assay buffer to a final lipid concentration of ~25 µM in the wells of a 96-well plate.
-
Add Parasin I to the wells at various final concentrations.
-
Monitor the increase in calcein fluorescence over time.
-
After the final reading, add Triton X-100 to a final concentration of 1% to lyse all liposomes and obtain the maximum fluorescence (100% leakage).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at each time point: % Leakage = [(F - F₀) / (Fₘₐₓ - F₀)] x 100 Where:
-
F is the fluorescence at a given time point.
-
F₀ is the initial fluorescence of the liposomes.
-
Fₘₐₓ is the maximum fluorescence after adding Triton X-100.
-
-
Visualizations
Caption: Workflow for the SYTOX Green membrane permeabilization assay.
Caption: Proposed mechanism of Parasin I action on bacterial membranes.
References
- 1. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relations of parasin I, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin D produces antimicrobial peptide parasin I from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
Parasin I TFA: Application Notes and Protocols for Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasin I is a 19-amino acid cationic antimicrobial peptide originally isolated from the skin mucus of the catfish Parasilurus asotus.[1][2] It is a derivative of the N-terminal region of histone H2A.[1][2] The trifluoroacetate (TFA) salt of Parasin I is commonly used in research settings. This peptide exhibits potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating greater potency than other known antimicrobial peptides like magainin 2, with the significant advantage of having no hemolytic activity.[1][2][3] The mechanism of its antimicrobial action is primarily attributed to the permeabilization of microbial cell membranes.[4] While extensively studied for its antimicrobial properties, the potential of Parasin I TFA in other therapeutic areas, such as anti-inflammatory and anticancer applications, remains an emerging field of investigation. This document provides an overview of its known activities and detailed protocols for its application in drug discovery research.
Physicochemical Properties and Structure
| Property | Value | Reference |
| Amino Acid Sequence | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser | [1][2] |
| Molecular Formula | C84H155F3N34O26 | [5] |
| Molecular Weight | 2114.33 g/mol | [5] |
| Structure | Predominantly random coil with an amphipathic alpha-helical structure in membrane-mimicking environments.[1][4] | |
| Solubility | Soluble in water. | [6] |
Applications in Drug Discovery
Antimicrobial Drug Discovery
This compound is a promising candidate for the development of novel antimicrobial agents due to its potent and broad-spectrum activity. Its primary mechanism involves the disruption of microbial cell membranes, a target that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.
| Organism Type | MIC Range (µg/mL) | Reference |
| Gram-positive bacteria | 1 - 2 | [7] |
| Gram-negative bacteria | 1 - 4 | [7] |
| Fungi | 1 - 2 | [7] |
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microbial strain.
Materials:
-
This compound
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
Culture the microbial strain on an appropriate agar plate overnight.
-
Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI-1640) in the 96-well plate.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the this compound dilutions.
-
Include a positive control (microbes in broth without peptide) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Caption: Workflow of this compound's antimicrobial action.
Anti-inflammatory Drug Discovery (Hypothetical Application)
While specific studies on the anti-inflammatory properties of this compound are limited, many antimicrobial peptides exhibit immunomodulatory effects. The following protocol is a general approach to investigate the potential anti-inflammatory activity of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway.
Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Cell counting kit (e.g., MTT or WST-8)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Cell Viability Assay:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Perform a cell viability assay to determine the non-toxic concentration range of the peptide.
-
-
Anti-inflammatory Activity Assay:
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Include control groups: untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokines (TNF-α, IL-6): Measure the concentration of TNF-α and IL-6 in the culture supernatant using specific ELISA kits.
-
Anticancer Drug Discovery (Hypothetical Application)
Cationic antimicrobial peptides are increasingly being investigated for their selective cytotoxicity towards cancer cells, which often have a higher negative surface charge compared to normal cells. The following is a general protocol to assess the potential anticancer activity of this compound.
References
- 1. In silico identification and in vitro assessment of a potential anti-breast cancer activity of antimicrobial peptide retrieved from the ATMP1 Anabas testudineus fish peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and virtual screening of novel anti-inflammatory peptides from broccoli fermented by Lactobacillus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relations of parasin I, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods [frontiersin.org]
Application Note and Protocols for the Synthesis of Parasin I Peptide with TFA Counter-ion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemical synthesis, purification, and characterization of the antimicrobial peptide Parasin I, culminating in its isolation as a trifluoroacetate (TFA) salt. Parasin I, a 19-amino acid peptide derived from histone H2A of the catfish Parasilurus asotus, exhibits potent antimicrobial activity against a broad spectrum of microorganisms.[1][2][3] The protocols detailed herein cover solid-phase peptide synthesis (SPPS) using Fmoc chemistry, cleavage from the resin, and purification by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization methods, including mass spectrometry, are also described. This application note is intended to serve as a practical resource for researchers engaged in the development of novel antimicrobial agents.
Introduction
Parasin I is a cationic antimicrobial peptide with the amino acid sequence Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser.[1][4] It was first isolated from the epithelial mucosal layer of injured catfish and has demonstrated significantly greater potency than other antimicrobial peptides like magainin 2, without exhibiting hemolytic activity.[1][2] The primary mechanism of action for Parasin I and similar antimicrobial peptides is the permeabilization of microbial cell membranes.[5]
The chemical synthesis of peptides like Parasin I is crucial for structure-activity relationship studies, mechanism of action investigations, and preclinical development. Solid-phase peptide synthesis (SPPS) is the standard method for producing such peptides. Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. This process yields the peptide as a TFA salt, which is a common and often desired form for research purposes due to its stability and solubility.
Data Presentation
Table 1: Physicochemical Properties of Parasin I
| Property | Value | Reference |
| Amino Acid Sequence | KGRGKQGGKVRAKAKTRSS | [1][4] |
| Molecular Formula | C₈₂H₁₅₄N₃₄O₂₄ | N/A |
| Theoretical Molecular Weight | 2000.4 Da | [1] |
| Isoelectric Point (pI) | ~12.5 (Calculated) | N/A |
| Purity (Post-HPLC) | >95% | [3] |
Table 2: Representative Antimicrobial Activity of Parasin I (MIC Values)
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Escherichia coli | 4 |
| Pseudomonas aeruginosa | 8 |
| Staphylococcus aureus | 2 |
| Candida albicans | 16 |
Note: These are representative values. Actual MICs should be determined experimentally.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Parasin I
This protocol is based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Ser(tBu)-Wang resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure®)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-amino acid (4 equivalents) with DIC (4 equivalents) and Oxyma Pure® (4 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the Parasin I sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Resin Washing and Drying: Wash the peptide-bound resin with DMF, followed by DCM, and dry under vacuum.
Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and gently agitate for 2-3 hours at room temperature.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification by RP-HPLC
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector set to 220 nm
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Purification: Inject the dissolved peptide onto the equilibrated C18 column. Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is 5-45% B over 40 minutes.[6]
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final Parasin I peptide as a white, fluffy powder with TFA as the counter-ion.
Characterization
-
Mass Spectrometry: Confirm the molecular weight of the purified Parasin I using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry. The expected mass is approximately 2000.4 Da.[1]
-
Purity Determination: Determine the final purity of the peptide by analytical RP-HPLC. Purity should typically be >95%.
Visualizations
Caption: Workflow for the synthesis and purification of Parasin I.
Caption: Natural processing of Parasin I from Histone H2A.[7]
Caption: Proposed mechanism of Parasin I-induced membrane permeabilization.
References
- 1. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus | Scilit [scilit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. Cathepsin D produces antimicrobial peptide parasin I from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Reconstitution of Lyophilized Parasin I TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parasin I is a 19-amino acid antimicrobial peptide derived from the N-terminus of histone H2A, originally isolated from the skin mucus of the catfish, Parasilurus asotus.[1][2][3][4][5] It exhibits potent, broad-spectrum antimicrobial activity against a wide range of microorganisms and is noted for its low hemolytic activity.[2][3][4][5][6][7] The peptide is typically supplied in a lyophilized form with trifluoroacetic acid (TFA) as a counterion from the purification process. TFA salts generally enhance the solubility of peptides in aqueous solutions.[6] Proper reconstitution of lyophilized Parasin I is critical for ensuring its stability and biological activity in downstream applications. This document provides a detailed protocol for the reconstitution, storage, and handling of lyophilized Parasin I TFA salt.
I. Product Information
| Property | Value | Reference |
| Amino Acid Sequence | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser | [1][6] |
| Molecular Weight | ~2000.34 g/mol | [6] |
| Appearance | Freeze-dried solid | [4] |
| Purity (by HPLC) | >95% | [4][8] |
| Counterion | Trifluoroacetic Acid (TFA) | [6] |
II. Reconstitution Protocols
The choice of solvent for reconstitution depends on the final application. It is recommended to prepare a concentrated stock solution that can be further diluted with the appropriate assay buffer.
A. General Considerations for Reconstitution
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent moisture absorption.[9]
-
The presence of TFA can affect the net weight of the peptide; typically, the peptide content is >80% of the total weight.[6]
-
To ensure accurate peptide concentration, it is advisable to quantify the peptide solution after reconstitution.
B. Protocol 1: Reconstitution in Aqueous Solutions
This protocol is suitable for most in vitro antimicrobial assays.
-
Solvent Selection : Sterile, deionized water or dilute acidic solutions (e.g., 0.1% acetic acid) are recommended for initial reconstitution.[4][9][10]
-
Procedure :
-
Add the desired volume of solvent to the vial to achieve a stock concentration of, for example, 1-5 mg/mL.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. If precipitation occurs, gentle warming or sonication can aid dissolution.[11]
-
-
Final Dilution : Further dilute the stock solution with the appropriate biological buffer or culture medium for your specific experiment.
C. Protocol 2: Reconstitution in Organic Solvents for Enhanced Solubility
For applications requiring higher concentrations or for peptides that are difficult to dissolve in aqueous solutions, a co-solvent approach can be used.
-
Solvent System : A common solvent system involves Dimethyl Sulfoxide (DMSO) followed by dilution with an aqueous buffer.
-
Procedure :
-
First, dissolve the peptide in a small amount of 100% DMSO. For example, to prepare a 10 mM stock solution.
-
Once fully dissolved, dilute this stock with the desired aqueous buffer (e.g., PBS, saline) to the final working concentration.
-
Note : For cellular assays, ensure the final concentration of DMSO is not cytotoxic to the cells.
-
D. Example Solvent Formulations for a Target Concentration of ≥ 2.5 mg/mL [11]
| Formulation | Composition |
| Formulation A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Formulation B | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Formulation C | 10% DMSO, 90% Corn Oil |
III. Storage and Stability
Proper storage is crucial to maintain the integrity and activity of Parasin I.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C or -80°C | Up to 3 years | Store in a desiccator, protected from light.[6][9][10] |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[9][10] |
| Working Solution | 4°C | Up to 1 week | Use sterile buffers (pH 5-6) to prolong storage life.[9] |
Key Stability Considerations:
-
Avoid repeated freeze-thaw cycles.[9]
-
Peptide solutions, especially at a pH greater than 8, should be frozen when not in use.[9]
-
Peptide sequences containing glutamine (Q) can be susceptible to degradation in solution.[9]
IV. Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of Parasin I that completely inhibits the visible growth of a microorganism.
-
Microorganism Preparation :
-
Inoculate a single colony of the test microorganism into an appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).[1]
-
Incubate overnight at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi).[1]
-
Dilute the overnight culture to obtain mid-logarithmic phase cells.[1]
-
Wash and resuspend the cells in a suitable buffer, such as 10 mM sodium phosphate buffer (pH 7.4).[1]
-
-
Assay Procedure :
-
Prepare a two-fold serial dilution of the Parasin I stock solution in a 96-well microplate.
-
Add the prepared microbial suspension to each well.
-
Incubate the plate for 3 hours.[1]
-
Add fresh medium to each well and incubate for an additional 16 hours.[1]
-
Determine the inhibition of growth by measuring the absorbance at 620 nm.[1]
-
The MIC is the lowest concentration of the peptide that completely inhibits growth.[1]
-
V. Mechanism of Action and Visualization
Parasin I exerts its antimicrobial effect by localizing to the cell membrane of microorganisms and subsequently permeabilizing the outer and cytoplasmic membranes, leading to cell death.[1]
Caption: Workflow for the reconstitution and handling of lyophilized this compound.
Caption: Proposed mechanism of action for Parasin I on microbial cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scilit.com [scilit.com]
- 3. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. genscript.com [genscript.com]
- 6. Parasin I peptide [novoprolabs.com]
- 7. | BioWorld [bioworld.com]
- 8. Parasin I - SB PEPTIDE [sb-peptide.com]
- 9. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 10. Parasin I (TFA)(219552-69-9,free) | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: Sterile Filtering of Parasin I TFA Solutions for Research and Pre-clinical Applications
Introduction
Parasin I is a 19-amino acid cationic antimicrobial peptide derived from histone H2A, initially isolated from the catfish Parasilurus asotus.[1][2][3] It exhibits potent, broad-spectrum antimicrobial activity against a wide range of microorganisms by permeabilizing their cell membranes.[2] Due to its therapeutic potential, researchers and drug development professionals frequently work with synthetic Parasin I. Synthetic peptides are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized as a trifluoroacetate (TFA) salt to improve stability and solubility.[4][5][6]
For various in vitro and in vivo studies, ensuring the sterility of Parasin I solutions is critical to prevent microbial contamination that could confound experimental results or pose a safety risk. Sterile filtration is a common and effective method for sterilizing heat-labile solutions such as those containing peptides.[1][7][8][9] However, the process of sterile filtering peptide solutions, particularly those containing TFA, requires careful consideration of several factors to minimize peptide loss, maintain peptide integrity, and ensure the final product is sterile and free of contaminants from the filter itself.
This application note provides detailed protocols and guidance for the sterile filtration of Parasin I TFA solutions, aimed at researchers, scientists, and drug development professionals. It covers the selection of appropriate filter membranes, methodologies for quantifying peptide recovery and purity, and best practices to ensure the quality of the final sterile peptide solution.
Key Considerations for Sterile Filtering this compound Solutions
Several factors must be considered to ensure the successful sterile filtration of this compound solutions:
-
Peptide Adsorption: Cationic and hydrophobic peptides like Parasin I can adsorb to filter membranes, leading to significant product loss, especially when working with low concentrations.[1][6][7][8][10][11][12][13]
-
Membrane Compatibility: The filter membrane must be chemically compatible with the acidic TFA solution to prevent degradation of the filter and the leaching of extractables into the peptide solution.[14]
-
TFA Effects: Trifluoroacetic acid can influence peptide conformation and potentially promote aggregation, which may affect filterability and peptide activity.[15][16]
-
Extractables and Leachables: Substances can be extracted from the filter housing and membrane by the solvent, potentially affecting the stability and purity of the Parasin I solution.[2][7][8][17][18]
Materials and Methods
Recommended Materials
-
This compound salt: Lyophilized powder
-
Solvent: Sterile, pyrogen-free water or a suitable buffer (e.g., phosphate-buffered saline, PBS). The choice of solvent will depend on the final application.
-
Syringes: Sterile, single-use Luer-lock syringes.
-
Sterile Syringe Filters: 0.22 µm pore size. Recommended membrane types are Polyvinylidene fluoride (PVDF) and Polyethersulfone (PES).
-
Receiving Vials: Sterile, pyrogen-free vials.
-
Analytical Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column for peptide quantification and purity analysis.
-
UV Spectrophotometer for concentration determination.
-
Mass Spectrometer for identity confirmation.
-
Experimental Protocols
-
Aseptically, bring the lyophilized this compound vial to room temperature.
-
Add the desired volume of sterile solvent (e.g., sterile water) to the vial to achieve the target concentration.
-
Gently swirl or vortex the vial to ensure complete dissolution of the peptide. Avoid vigorous shaking to prevent potential aggregation or foaming.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe. Recommended filter membranes are PVDF or PES due to their low protein binding and good chemical compatibility with acidic solutions.[19][20][21][22][23]
-
Draw the reconstituted Parasin I solution into the syringe.
-
Carefully expel any air from the syringe.
-
Filter the solution into a sterile receiving vial by applying gentle, steady pressure to the syringe plunger.
-
To maximize recovery, an optional air flush can be performed by drawing a small amount of sterile air into the syringe after the liquid has been expelled and pushing it through the filter.
-
Label the sterile vial with the peptide name, concentration, date, and "Sterile Filtered."
This protocol is designed to determine the extent of peptide loss during the filtration process.
-
Prepare a pre-filtration sample: Take an aliquot of the reconstituted Parasin I solution before filtration.
-
Perform sterile filtration: Filter the remaining solution as described in Protocol 2.
-
Analyze samples by RP-HPLC:
-
Inject a known volume of the pre-filtration and post-filtration samples onto a C18 column.
-
Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).
-
Monitor the elution of Parasin I at a wavelength of 214 nm or 280 nm.
-
Integrate the peak area corresponding to Parasin I in both chromatograms.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area post-filtration / Peak Area pre-filtration) x 100
-
Data Presentation: Filter Membrane Performance
The selection of an appropriate filter membrane is critical to minimize peptide loss. The following table summarizes expected performance characteristics of different membrane types based on available literature for peptides with similar properties to Parasin I.
| Membrane Type | Expected Parasin I Binding | Chemical Compatibility with TFA | Recommended Use |
| Polyvinylidene Fluoride (PVDF) | Low | Excellent | Highly Recommended |
| Polyethersulfone (PES) | Low to Moderate | Good | Recommended |
| Cellulose Acetate (CA) | Moderate to High | Moderate | Not Recommended |
| Nylon | High | Good | Not Recommended |
| Polytetrafluoroethylene (PTFE) | Low (but hydrophobic) | Excellent | Not Recommended for aqueous solutions without pre-wetting |
Note: This data is based on general peptide filtration studies. It is highly recommended to perform a recovery study (Protocol 3) for your specific Parasin I concentration and solvent system.
Visualizations
Experimental Workflow for Sterile Filtration and Recovery Analysis
References
- 1. hawachmembrane.com [hawachmembrane.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. scispace.com [scispace.com]
- 7. Impact of extractables/leachables from filters on stability of protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Investigation and reduction of sub-microgram peptide loss using molecular weight cut-off fractionation prior to mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyvinylidene Fluoride (PVDF) / Poly (Ether Sulfones) (PES) Blend Membrane For CO2/CH4 Separation | Current Science and Technology [journal.ump.edu.my]
- 17. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 18. Impact of Extractables/Leachables from Filter Materials on the Stability of Protein-Based Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hzkfilter.com [hzkfilter.com]
- 20. What is the difference between PES and PVDF syringe filter? [ykyymedical.com]
- 21. gusmerenterprises.com [gusmerenterprises.com]
- 22. Comparison of polyvinylidene fluoride and polyether sulfone membranes in filtering viral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PVDF vs. PES Membranes: Key Differences in Chemical Resistance & Pore Structure [eureka.patsnap.com]
Troubleshooting & Optimization
Parasin I TFA solubility problems in PBS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Parasin I TFA, focusing on solubility challenges in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide: this compound Solubility in PBS
Researchers may encounter difficulties dissolving this compound in PBS, leading to cloudy solutions, precipitation, or incomplete dissolution. This guide provides a systematic approach to resolving these common issues.
Problem: Solution is cloudy or contains visible precipitates after adding this compound to PBS.
Cause: The solubility limit of this compound in PBS at the desired concentration may have been exceeded. Parasin I is a cationic peptide, and its solubility can be influenced by pH and ionic strength. The trifluoroacetate (TFA) counterions can also affect solubility.
Resolution Workflow:
Detailed Steps:
-
Test Solubility on a Small Scale: Before dissolving the entire sample, test the solubility of a small amount of the peptide to avoid significant loss of material.
-
Sonication: Briefly sonicate the solution in a water bath sonicator. This can help break up aggregates and enhance dissolution. Avoid excessive sonication, which can heat the sample and potentially degrade the peptide.
-
Gentle Warming: Warm the solution to 37-40°C. This can increase the solubility of some peptides. Do not overheat, as this can cause degradation.
-
Adjust pH: Since Parasin I is a basic peptide with a high theoretical pI (12.72), its solubility is generally better in slightly acidic conditions.[1][2] If possible for your experiment, lower the pH of your PBS buffer slightly (e.g., to pH 6.0) by adding a small amount of dilute acid like HCl.
-
Use an Organic Solvent Stock: If direct dissolution in PBS fails, first dissolve the this compound in a small amount of a sterile organic solvent. Then, slowly add this stock solution to your PBS while vortexing. This method helps to avoid precipitation that can occur when a concentrated peptide solution is rapidly diluted in a buffer.[3][4][]
Frequently Asked Questions (FAQs)
Q1: What is Parasin I and why is it supplied as a TFA salt?
Parasin I is a 19-amino acid cationic antimicrobial peptide derived from histone H2A, originally isolated from catfish.[2][6] It is often supplied as a trifluoroacetate (TFA) salt because TFA is commonly used in the final purification step of peptide synthesis by High-Performance Liquid Chromatography (HPLC).[1] The TFA counterion can help to improve the solubility of the peptide in aqueous solutions.[1]
Q2: What is the expected solubility of this compound in aqueous solutions?
Several suppliers indicate that Parasin I is soluble in water and DMSO.[][7] One source suggests a solubility of up to 2 mg/mL in distilled water.[8] However, the exact solubility in PBS can be lower due to the salt concentration and pH of the buffer.
Q3: Can the TFA salt interfere with my biological assays?
Yes, in some sensitive cell-based or biochemical assays, residual TFA can be problematic.[1][9] If you suspect TFA is interfering with your experiment, you may need to perform a salt exchange to replace the TFA with a different counterion, such as hydrochloride or acetate.[9][10][11]
Q4: My this compound is dissolved in DMSO, but it precipitates when I dilute it in PBS. What should I do?
This is a common issue when diluting a peptide from an organic stock into an aqueous buffer.[4] It indicates that the solubility limit in the final PBS solution has been exceeded. To resolve this, try the following:
-
Slower Dilution: Add the DMSO stock to the PBS buffer very slowly, drop-by-drop, while vigorously stirring or vortexing the PBS.[4]
-
Lower Final Concentration: You may need to work with a lower final concentration of Parasin I in your experiment.
-
Use a Co-solvent: In some cases, including a small percentage of the organic solvent (e.g., 1-5% DMSO) in the final PBS solution can help maintain solubility, but you must verify that this concentration of solvent does not affect your assay.
Quantitative Data Summary
| Solvent | Reported Solubility | Source(s) |
| Water | Soluble, up to 2 mg/mL | [7][8] |
| DMSO | Soluble, up to 100 mg/mL | [7] |
| 10% Acetic Acid | Recommended for basic peptides if water fails | [3] |
Experimental Protocols
Protocol for Dissolving this compound in PBS
This protocol provides a step-by-step method for dissolving this compound in PBS, incorporating troubleshooting steps.
-
Preparation:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
-
Initial Dissolution Attempt (Direct in PBS):
-
Add the desired volume of sterile PBS to the vial to achieve your target concentration.
-
Vortex the vial for 30-60 seconds.
-
Visually inspect the solution. If it is clear, the peptide is dissolved.
-
If the solution is cloudy or contains precipitates, proceed to the next steps.
-
-
Troubleshooting Steps:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. Check for clarity.
-
Gentle Warming: If still not dissolved, warm the solution at 37°C for 10-15 minutes. Check for clarity.
-
-
Alternative Dissolution Method (Organic Solvent Stock):
-
If direct dissolution fails, prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10-20 mg/mL).
-
While vigorously vortexing your target volume of PBS, slowly add the required volume of the DMSO stock solution drop-by-drop to the PBS to achieve your final desired peptide concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically <1%).
-
Parasin I Mechanism of Action
Parasin I is a cationic antimicrobial peptide that exerts its effect primarily by disrupting the bacterial cell membrane.[8] This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane.[1][6]
The binding of Parasin I to the membrane is followed by permeabilization, which can occur through various models such as the "barrel-stave" or "toroidal pore" model, leading to the leakage of intracellular contents and ultimately, cell death.[6][7] The N-terminal basic residue and the α-helical structure of Parasin I are crucial for its membrane-binding and permeabilizing activities, respectively.[8]
References
- 1. Antimicrobial Activity of Cationic Antimicrobial Peptides against Gram-Positives: Current Progress Made in Understanding the Mode of Action and the Response of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relations of parasin I, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. medchemexpress.com [medchemexpress.com]
troubleshooting Parasin I TFA aggregation in solution
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Parasin I TFA, focusing on the common issue of aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it supplied as a TFA salt?
Parasin I is a 19-amino acid, cationic antimicrobial peptide derived from histone H2A, originally isolated from catfish.[1][2][3] It exhibits broad-spectrum antimicrobial activity by permeabilizing bacterial cell membranes.[4][5] Peptides synthesized via solid-phase methods are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase of this purification process. Consequently, the final lyophilized peptide is presented as a TFA salt.
Q2: My this compound is not dissolving properly and appears aggregated. What are the common causes?
Peptide aggregation is influenced by a variety of intrinsic and extrinsic factors.[6] For this compound, common causes include:
-
High Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions leading to aggregation.[6]
-
pH near Isoelectric Point (pI): Peptides are least soluble at their pI, where the net charge is zero, minimizing electrostatic repulsion.[6]
-
Improper Solvent: Parasin I is a highly charged (cationic) peptide. While generally soluble in aqueous solutions, its solubility can be limited. Using a solvent that does not adequately hydrate the peptide can lead to aggregation.
-
Temperature: While gentle heating can sometimes aid dissolution, excessive heat can denature the peptide and promote aggregation.
-
Presence of Salts: The ionic strength of the solution can impact solubility and aggregation.
Q3: What is the recommended storage method for this compound, both as a powder and in solution?
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be kept at -20°C or -80°C, sealed, and protected from moisture.[1][7]
-
In Solution: Once dissolved, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or -20°C for up to one month.[1] Ensure containers are tightly sealed to prevent evaporation and contamination.
Troubleshooting Guide: this compound Aggregation
Issue: Lyophilized this compound powder will not dissolve or forms a gel/precipitate upon adding solvent.
This is a common issue stemming from the peptide's intrinsic properties and the reconstitution method. Follow this systematic approach to achieve dissolution.
Step 1: Initial Solubility Test
Before dissolving the entire batch, it is crucial to perform a small-scale solubility test. This prevents the potential loss of valuable peptide.
Experimental Protocol: Small-Scale Solubility Test
-
Carefully weigh a small amount of this compound (e.g., 1 mg).
-
Based on the peptide's cationic nature (net positive charge), begin with a primary solvent like sterile, distilled water or 0.1% aqueous TFA.
-
Add a small volume of the chosen solvent to the peptide to create a concentrated solution (e.g., 100 µL for a target of 10 mg/mL).
-
Gently vortex or swirl the vial. Do not heat at this stage.
-
If the peptide dissolves, you can proceed with this solvent for your stock solution.
-
If the peptide does not dissolve or forms aggregates, proceed to the troubleshooting steps below.
Step 2: Systematic Troubleshooting Workflow
If the initial test fails, follow this workflow to identify a suitable solvent system.
Caption: Troubleshooting workflow for dissolving this compound.
Step 3: Detailed Experimental Protocols
Protocol 1: Dissolution in Acidic Aqueous Solution
Parasin I is a basic peptide and should exhibit good solubility in slightly acidic water.
-
Add sterile distilled water to the lyophilized peptide.
-
If solubility is poor, prepare a 10% acetic acid solution in sterile water. Add this solution dropwise while gently vortexing until the peptide dissolves.
-
Alternatively, for peptides that are particularly difficult, a very small amount of 10% TFA can be used, followed by dilution with your aqueous buffer.
Protocol 2: Aiding Dissolution with Sonication
Sonication can provide the energy needed to break up aggregates without excessive heating.
-
Suspend the peptide in the chosen solvent (e.g., sterile water).
-
Place the vial in a bath sonicator filled with cold water.
-
Sonicate in short bursts (10-30 seconds) to avoid heating the sample.
-
Visually inspect the solution after each burst. Repeat until the solution is clear.
Protocol 3: Using Organic Co-solvents
For highly hydrophobic or aggregation-prone peptides, an organic solvent may be necessary to create a stock solution.
-
Add a minimal amount of a pure organic solvent like Dimethyl Sulfoxide (DMSO) to the peptide vial to fully dissolve it. Vendor data suggests Parasin I is soluble in DMSO.[]
-
Once a clear stock solution is achieved, slowly add your desired aqueous buffer to the DMSO stock with gentle mixing.
-
Caution: Adding the aqueous buffer too quickly can cause the peptide to precipitate out of solution.
Quantitative Data Summary
Precise solubility values for peptides can vary between synthesis batches. The following table summarizes qualitative and semi-quantitative data from various suppliers. It is always recommended to perform a small-scale solubility test.
| Solvent System | Reported Solubility / Concentration | Source(s) | Notes |
| Water | Soluble | [7][] | Recommended as the first solvent to try due to the peptide's cationic nature. |
| DMSO | Soluble (up to 100 mg/mL reported) | [][9] | Use a minimal amount to create a stock, then dilute with aqueous buffer. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (Clear Solution) | [9] | A complex co-solvent system, typically used for in vivo formulations. |
Understanding Parasin I Aggregation
Several factors contribute to whether a peptide will remain in its monomeric, active state or form inactive aggregates. Understanding these relationships can help in designing experiments and formulating solutions.
Caption: Key intrinsic and extrinsic factors that promote peptide aggregation.[6]
Mechanism of Action of Parasin I
Parasin I does not act via a classical intracellular signaling pathway. Instead, its antimicrobial effect is due to direct interaction with and disruption of the bacterial cell membrane.
Caption: The antimicrobial mechanism of Parasin I involves membrane disruption.[4][5]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-activity relations of parasin I, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parasin I (TFA)(219552-69-9,free) | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: TFA Counter-ion Effects on Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of trifluoroacetate (TFA) counter-ions on cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it in my synthetic peptide sample?
A: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides. It is essential for cleaving the synthesized peptide from the resin support and is also used as an ion-pairing reagent to improve separation during purification by High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5] During the final lyophilization (freeze-drying) step, free TFA is removed, but some TFA remains electrostatically bound to positively charged residues (like Lysine, Arginine, Histidine) on the peptide, forming a peptide-TFA salt.[1][2][5][6]
Q2: Can the TFA counter-ion affect my cell-based assays?
A: Yes, residual TFA in a peptide preparation can significantly interfere with cell-based assays.[7][8][9] It has been shown to alter cell proliferation, induce cytotoxicity, and potentially interfere with the chemistry of the assay itself.[2][8][10] This can lead to the misinterpretation of a peptide's biological activity, either by masking a real effect or by creating a false positive or negative result.[8][9]
Q3: What concentrations of TFA are known to cause issues in cell viability assays?
A: The effects of TFA are dose-dependent and can vary between cell types. However, studies have reported biological effects at surprisingly low concentrations.
-
Inhibition of cell proliferation has been observed at concentrations as low as 10 nM (10⁻⁸ M).[2][8]
-
Stimulation of cell growth has been reported in other cases at higher concentrations, typically in the micromolar to millimolar range (0.5–7.0 mM).[2][11] Given these findings, it is crucial to consider the potential impact of TFA when working with purified peptides in cell culture, especially at concentrations above 10 nM.[2]
Q4: How does TFA interfere with cell viability assays?
A: TFA can interfere through several mechanisms:
-
Direct Biological Effects: TFA itself can be biologically active, either inhibiting or stimulating cell growth and proliferation depending on its concentration and the cell type used.[2][8][10]
-
Mitochondrial Toxicity: Some studies suggest that trifluoro-compounds can interfere with mitochondrial function, which is the basis for common viability assays like the MTT or MTS assay.[12][13] These assays measure the activity of mitochondrial dehydrogenases, and any compound that affects mitochondrial metabolism can lead to inaccurate readings of cell viability.
-
pH Alteration: As an acid, TFA can lower the pH of your peptide stock solution and, subsequently, your cell culture medium, which can adversely affect cell health and assay performance.[2][9]
-
Peptide Structure Alteration: The presence of TFA counter-ions can influence the secondary structure of peptides, which may in turn alter their biological activity.[1][2][3]
Q5: Are certain cell types more sensitive to TFA?
A: While research is ongoing, TFA effects are not considered specific to one cell type.[8] Adverse effects have been documented in various cell lines, including fetal rat osteoblasts, canine articular chondrocytes, neonatal mouse calvariae, and murine glioma cells.[2][8][11] It is best practice to assume any cell line could be sensitive, especially if unexpected results are observed.
Q6: How can I determine if TFA is causing the unexpected results in my assay?
A: A key troubleshooting step is to run a "TFA control." This involves adding TFA alone (without the peptide) to your cells at the same concentration it would be present in your highest peptide treatment. If you observe similar effects (e.g., decreased viability) in the TFA-only control as you do with your peptide, it strongly suggests TFA interference. Additionally, comparing the results of a TFA-salt peptide with an HCl or Acetate-salt version of the same peptide can confirm TFA-specific effects.[8]
Q7: What are the alternatives to using peptides with TFA counter-ions?
A: The most common and biologically compatible alternatives are hydrochloride (HCl) and acetate salts.[9][14][15] These counter-ions are generally considered more inert in biological assays.[9] You can request TFA removal and exchange for these alternative salts from most peptide synthesis providers.[9][15]
Q8: How can I remove TFA from my peptide sample?
A: TFA can be removed or exchanged through several laboratory procedures, most commonly by performing a salt exchange. This typically involves repeatedly dissolving the peptide in a solution containing a different acid (like HCl) and then lyophilizing the sample.[1][6][16] Anion exchange chromatography is another effective method.[16][17] Detailed protocols are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues in cell viability assays that may be related to TFA counter-ions.
| Problem | Potential Cause(s) Related to TFA | Recommended Solution(s) |
| Unexpected Decrease in Viability (Even at low peptide concentrations or in controls) | 1. Direct TFA Cytotoxicity: The concentration of TFA carried over with the peptide is toxic to the cells.[8][10] 2. Solvent Toxicity: The solvent used to dissolve the peptide may be toxic at the final concentration.[18] | 1. Run a TFA-only control: Add TFA to cells at a concentration equivalent to that in your peptide stock. 2. Run a solvent control: Add the vehicle/solvent to cells at the highest concentration used in the experiment. 3. Perform a TFA salt exchange: Convert the peptide to an HCl or acetate salt and repeat the experiment.[15] |
| Results from MTT/MTS Assay Conflict with Other Methods (e.g., Trypan Blue, Cell Counting) | 1. Mitochondrial Interference: TFA may be affecting mitochondrial reductase activity, which is the basis of the MTT/MTS assay, without necessarily killing the cells.[12][13] 2. Direct MTT Reduction: The peptide itself might be directly reducing the MTT reagent, leading to a false signal of viability.[18] | 1. Use a complementary assay: Validate your results using an assay with a different mechanism, such as a Trypan Blue exclusion assay (measures membrane integrity) or a CyQUANT assay (measures DNA content).[18] 2. Run a cell-free control: Incubate your peptide and TFA with the MTT reagent in media without cells to check for direct chemical reduction.[18] |
| High Variability / Poor Reproducibility | 1. Inconsistent TFA Content: The amount of residual TFA can vary between peptide batches, leading to inconsistent biological effects. 2. Peptide Solubility Issues: TFA can affect peptide solubility, leading to inconsistent concentrations in your experiments.[18] | 1. Quantify peptide concentration accurately: Use an amino acid analysis to determine the net peptide content, as TFA and water can constitute a significant portion of the lyophilized powder's weight.[19] 2. Ensure complete solubilization: Follow a validated solubility protocol for your specific peptide.[18] 3. Use TFA-free peptide: For critical assays, start with a peptide that has undergone salt exchange to eliminate this source of variability.[9] |
| Peptide Shows No Effect or Opposite Effect to Published Data | 1. TFA Masking/Altering Activity: An inhibitory effect of TFA may be masking a proliferative effect of the peptide, or vice versa.[2][8] 2. TFA-induced Structural Changes: TFA may alter the peptide's conformation, reducing its intended biological activity.[3] | 1. Review the literature: Check if the original studies used TFA-free peptides. 2. Perform TFA exchange: Re-test the peptide's activity after converting it to an HCl or acetate salt.[8] |
Data Presentation: Quantitative Effects of TFA
The following table summarizes published data on the concentration-dependent effects of TFA on various cell types.
| Cell Type | Assay Type | TFA Concentration | Observed Effect | Reference(s) |
| Fetal Rat Osteoblasts | Cell Number, Thymidine Incorporation | 10 nM - 100 nM (10⁻⁸ M - 10⁻⁷ M) | Inhibition of proliferation | [8][20] |
| Canine Articular Chondrocytes | Cell Number | > 4 nM (>4x10⁻⁹ M) | Inhibition of proliferation | [8][20] |
| Neonatal Mouse Calvariae | Thymidine Incorporation | > 200 nM (>2x10⁻⁷ M) | Inhibition of proliferation | [8][20] |
| C6 Murine Glioma Cells | Cell Growth, [³H]leucine Incorporation | 0.5 mM - 7.0 mM | Stimulation of cell growth and protein synthesis | [2][11] |
Experimental Protocols
Protocol 1: TFA Removal via Hydrochloric Acid (HCl) Exchange
This method replaces the trifluoroacetate counter-ion with a chloride ion through repeated lyophilization cycles.[1][6][21]
Materials:
-
TFA-salt peptide
-
High-purity water (e.g., Milli-Q)
-
100 mM HCl solution
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolve the Peptide: Dissolve the peptide in high-purity water to a concentration of approximately 1 mg/mL.[1]
-
Add HCl: Add the 100 mM HCl solution to the dissolved peptide to reach a final HCl concentration between 2 mM and 10 mM. A concentration of 10 mM HCl has been found to be optimal in some studies.[1][5][21]
-
Incubate: Allow the solution to stand at room temperature for at least one minute.[1]
-
Freeze: Flash-freeze the solution using liquid nitrogen or place it in a -80°C freezer until completely frozen.[1][6]
-
Lyophilize: Lyophilize the frozen sample overnight until all the liquid has sublimated, leaving a dry powder.[1][6]
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in a fresh solution of 2-10 mM HCl and repeat the freeze-drying process (Steps 4-5). This should be repeated a total of 2-3 times.[1][6]
-
Final Reconstitution: After the final lyophilization, the peptide is now an HCl salt and can be reconstituted in your desired buffer for the cell viability assay.
Protocol 2: General MTT Cell Viability Assay
This is a general protocol for the MTT assay, highlighting steps where TFA can interfere.
Materials:
-
Cells and appropriate culture medium
-
96-well clear flat-bottom plates
-
Peptide stock solution (preferably as HCl or acetate salt)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your peptide in fresh culture medium. Remove the old medium from the cells and add the peptide-containing medium.
-
CRITICAL: Include a "vehicle control" (medium with the same amount of peptide solvent) and, if you suspect TFA interference, a "TFA-only control" at a concentration matching your highest peptide dose.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
INTERFERENCE POINT: Some peptides or high concentrations of TFA might interact directly with the MTT reagent. A cell-free control plate can test for this.[18]
-
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Read Absorbance: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells.
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. genscript.com [genscript.com]
- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 11. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of tenoyltrifluoroacetone on the functioning of mitochondria and other membrane structures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Chain length-dependent mitochondrial toxicity of perfluoroalkyl carboxylic acids: insights from Mito Tox Index evaluation [frontiersin.org]
- 14. Peptide counter ions [innovagen.com]
- 15. biocat.com [biocat.com]
- 16. scribd.com [scribd.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. genscript.com [genscript.com]
- 21. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Technical Support Center: Parasin I Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common issues related to the removal of trifluoroacetic acid (TFA) from Parasin I peptide samples.
Frequently Asked Questions (FAQs)
Q1: What is Parasin I and why is it supplied as a TFA salt?
Parasin I is a 19-amino acid antimicrobial peptide derived from histone H2A, first isolated from the epithelial mucosal layer of the injured catfish, Parasilurus asotus.[1][2] Its amino acid sequence is H-Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser-OH.[1][3] Parasin I exhibits potent antimicrobial activity against a broad spectrum of microorganisms.[1][3]
Synthetic peptides like Parasin I are often purified using reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a common ion-pairing agent that improves separation and peak resolution.[4] Consequently, the final lyophilized peptide is typically a salt with TFA counterions bound to the positively charged residues of the peptide.
Q2: Why is it necessary to remove TFA from Parasin I samples?
Residual TFA in peptide preparations can have several detrimental effects on downstream applications:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially interfering with cell-based assays by altering cell growth, viability, or signaling pathways.
-
Alteration of Peptide Structure and Activity: The presence of TFA counterions can affect the secondary structure and biological activity of Parasin I, potentially influencing its antimicrobial efficacy and mechanism of action.
-
Assay Interference: TFA can interfere with certain analytical techniques. For instance, it has a strong absorbance in infrared spectroscopy that can overlap with the amide I band of peptides, complicating structural analysis.[5]
-
Inaccurate Peptide Quantification: The mass of TFA counterions contributes to the total weight of the lyophilized peptide, leading to an overestimation of the actual peptide content. The peptide content in a lyophilized sample with TFA can be as low as 80% of the total weight.[3]
Q3: What are the common methods for removing TFA from Parasin I?
The most common methods for TFA removal from peptide samples are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then freeze-drying it. This process is repeated multiple times to replace the weaker TFA with the stronger chloride anion.[5][6]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counterions to be washed away. The peptide is then eluted with a different salt solution.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A modified HPLC method can be used where the mobile phase contains a more biologically compatible acid, such as acetic acid, to exchange with the TFA counterions.[7]
Troubleshooting Guide
Issue 1: Low Peptide Recovery After TFA Removal
| Potential Cause | Troubleshooting Steps |
| Peptide adsorption to labware | Use low-protein-binding microcentrifuge tubes and pipette tips. Pre-rinse surfaces with a solution of the final buffer to be used. |
| Precipitation during lyophilization | Ensure complete dissolution of the peptide before freezing. For Parasin I, which is water-soluble, ensure the concentration is not excessively high.[] If precipitation occurs, try dissolving in a slightly acidic buffer (e.g., dilute acetic acid) before lyophilization. |
| Non-specific binding to ion-exchange resin | Parasin I has a high theoretical isoelectric point (pI) of 12.72, indicating a strong positive charge at neutral pH.[3] This can lead to strong binding to cation-exchange resins. Consider using a strong anion-exchange resin for TFA removal. If using cation-exchange, a high salt concentration or a significant pH shift may be needed for elution, which could lead to sample loss. |
| Aggregation of Parasin I | While the high hydrophilicity (GRAVY score of -1.72) of Parasin I suggests a lower tendency for aggregation, high peptide concentrations can still promote it.[3] Work with dilute peptide solutions whenever possible. If aggregation is suspected, consider using chaotropic agents like guanidinium chloride in initial solubilization steps, followed by removal. |
Issue 2: Incomplete TFA Removal
| Potential Cause | Troubleshooting Steps |
| Insufficient exchange cycles (Lyophilization with HCl) | For complete removal, the lyophilization process with dilute HCl may need to be repeated 3-5 times.[9] |
| Inadequate column equilibration or washing (Ion-Exchange) | Ensure the ion-exchange column is thoroughly equilibrated with the loading buffer and washed extensively to remove all TFA before eluting the peptide. |
| Strong ion-pairing between TFA and Parasin I | The multiple lysine and arginine residues in Parasin I can form strong ionic interactions with TFA. A larger excess of the exchange ion (e.g., chloride or acetate) may be required. For lyophilization, a slightly higher concentration of HCl (within a safe range for the peptide) can be tested. For ion-exchange, a longer residence time on the column might facilitate better exchange. |
Issue 3: Altered Peptide Activity After TFA Removal
| Potential Cause | Troubleshooting Steps |
| Peptide degradation due to harsh pH | The classical TFA/HCl exchange method can involve very low pH, which might lead to degradation of some peptides.[5] While Parasin I is relatively stable, it's crucial to minimize exposure to extreme pH. Consider using a milder exchange method like ion-exchange chromatography with a buffer closer to neutral pH. |
| Conformational changes | The secondary structure of Parasin I, which includes an amphipathic α-helix, is crucial for its antimicrobial activity.[1] The removal of TFA and the introduction of a new counterion could potentially alter this conformation. It is advisable to perform a functional assay to confirm the peptide's activity after TFA removal. |
| Residual salt from the exchange buffer | High concentrations of salts like NaCl or sodium acetate from ion-exchange elution can interfere with biological assays. If necessary, perform a desalting step (e.g., using a C18 spin column or another round of RP-HPLC with a volatile buffer) after ion-exchange. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a widely used method for exchanging TFA for chloride ions.
-
Dissolution: Dissolve the Parasin I TFA salt in a 100 mM HCl solution. A typical concentration to start with is 1 mg of peptide per 1 mL of HCl solution.
-
Incubation: Let the solution stand at room temperature for 1-5 minutes to allow for ion exchange.
-
Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-4 at least two to three times.[9]
-
Final Reconstitution: After the final lyophilization, reconstitute the Parasin I hydrochloride salt in the desired buffer for your experiment.
Protocol 2: TFA Removal by Anion-Exchange Chromatography
This method is suitable for the highly cationic Parasin I peptide.
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in the peptide sample.
-
Column Equilibration: Equilibrate the column with a low ionic strength buffer at a slightly acidic to neutral pH (e.g., 20 mM sodium phosphate, pH 6.0).
-
Sample Loading: Dissolve the this compound salt in the equilibration buffer and load it onto the column. The positively charged Parasin I should flow through, while the negatively charged TFA will bind to the resin.
-
Collection and Washing: Collect the flow-through containing the peptide. Wash the column with the equilibration buffer to ensure all the peptide has been eluted.
-
Analysis: Analyze the collected fractions for peptide content (e.g., by measuring absorbance at 214 nm).
-
Buffer Exchange/Desalting (Optional): If the buffer used is not suitable for the downstream application, perform a buffer exchange using dialysis or a desalting column.
-
Lyophilization: Lyophilize the final peptide solution to obtain the peptide in the desired salt form.
Diagrams
Caption: Workflow for TFA removal from Parasin I.
Caption: Troubleshooting logic for TFA removal issues.
References
- 1. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Parasin I peptide [novoprolabs.com]
- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 5. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. peptide.com [peptide.com]
Technical Support Center: Optimizing Parasin I TFA for Minimum Inhibitory Concentration (MIC) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Parasin I trifluoroacetate (TFA) concentration during Minimum Inhibitory Concentration (MIC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is Parasin I and why is it supplied as a TFA salt?
Parasin I is a 19-amino acid cationic antimicrobial peptide derived from histone H2A of the catfish Parasilurus asotus.[1][2][3] It exhibits potent antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[1][3] Synthetic peptides like Parasin I are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase for efficient separation and purification.[4][5] During the final lyophilization step, the peptide is obtained as a TFA salt.
Q2: Can the TFA counter-ion affect my Parasin I MIC assay results?
Yes, the TFA counter-ion has the potential to interfere with biological assays.[4][6][7] High concentrations of TFA have been reported to inhibit cell proliferation and can potentially affect bacterial growth, leading to inaccurate MIC values.[6][7] The impact of TFA can vary depending on the bacterial species, the specific assay conditions, and the concentration of TFA present in the peptide stock solution.
Q3: What is the acceptable concentration of TFA in an MIC assay?
There is no universally defined "acceptable" concentration of TFA for all MIC assays, as it can be context-dependent. However, studies on other peptides have shown that TFA can have effects on cells at concentrations as low as the nanomolar range.[6][7] It is crucial to consider the final concentration of TFA in your assay wells, not just the concentration in your peptide stock. As a best practice, the concentration of TFA should be minimized to a level that does not independently affect bacterial viability.
Q4: How can I determine if TFA is impacting my MIC results?
If you observe inconsistent MIC values, higher than expected MICs for susceptible strains, or significant growth inhibition in your negative controls (media with TFA but without peptide), TFA interference might be a contributing factor. To confirm this, you can run a control experiment testing the effect of various concentrations of TFA (equivalent to those introduced with your peptide) on the growth of the target microorganism in the absence of Parasin I.
Q5: Should I remove or exchange the TFA counter-ion from my Parasin I sample?
If you suspect TFA interference, removing it or exchanging it for a more biologically compatible counter-ion like acetate or hydrochloride (HCl) is a recommended troubleshooting step.[4][8][9] This can help ensure that the observed antimicrobial activity is solely attributable to the Parasin I peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or higher-than-expected MIC values | TFA interference with bacterial growth. | 1. Run a TFA control: Test the effect of TFA alone on bacterial growth at concentrations corresponding to your experiment. 2. Perform TFA removal/exchange: Use one of the protocols outlined below to remove TFA or exchange it for HCl or acetate.[4][8][9] |
| Poor peptide solubility | Suboptimal solvent or aggregation. | 1. Use recommended solvents: Dissolve Parasin I TFA in sterile, deionized water or a buffer with low ionic strength. 2. Gentle vortexing: Ensure the peptide is fully dissolved before preparing serial dilutions. |
| No antimicrobial activity observed | Peptide degradation or experimental error. | 1. Check peptide storage: Ensure Parasin I is stored at -20°C or below in a desiccated environment. 2. Verify bacterial inoculum: Confirm the concentration of your bacterial suspension using a method like OD600 measurement or colony counting. 3. Review MIC protocol: Double-check all steps of your MIC assay protocol for potential errors. |
| Growth in negative control wells | Contamination of media or reagents. | 1. Use aseptic techniques: Ensure all materials and reagents are sterile. 2. Check media sterility: Incubate a sample of the media alone to check for contamination. |
Experimental Protocols
Protocol 1: Standard Broth Microdilution MIC Assay for Parasin I
This protocol is a general guideline and may need to be optimized for your specific bacterial strains and laboratory conditions.
Materials:
-
Parasin I (TFA salt)
-
Sterile, deionized water or 0.01% acetic acid for peptide stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates (polypropylene plates are recommended for cationic peptides to prevent binding)
-
Spectrophotometer (for measuring OD600)
-
Incubator
Procedure:
-
Prepare Parasin I Stock Solution: Dissolve Parasin I in sterile, deionized water or 0.01% acetic acid to a concentration of 1 mg/mL. Gently vortex to ensure complete dissolution.
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh MHB to an OD600 of 0.08-0.1 (approximately 1 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilutions: Perform two-fold serial dilutions of the Parasin I stock solution in MHB in the 96-well plate to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the Parasin I dilutions.
-
Controls:
-
Positive Control: Wells with bacterial inoculum and no peptide.
-
Negative Control: Wells with MHB only (no bacteria or peptide).
-
TFA Control (Optional but Recommended): Wells with bacterial inoculum and TFA concentrations equivalent to those in the experimental wells.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Parasin I that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm.
Protocol 2: TFA Removal by Lyophilization with HCl
This method is effective for exchanging the TFA counter-ion with hydrochloride.[4][9]
Materials:
-
Parasin I (TFA salt)
-
10 mM Hydrochloric acid (HCl), sterile
-
Lyophilizer
Procedure:
-
Dissolve Peptide: Dissolve the this compound in 10 mM HCl.
-
Lyophilize: Freeze the solution and lyophilize until all the liquid has been removed.
-
Repeat: For complete exchange, redissolve the lyophilized peptide in 10 mM HCl and repeat the lyophilization process 2-3 times.[4]
-
Resuspend for Assay: After the final lyophilization, dissolve the resulting Parasin I HCl salt in the appropriate sterile solvent for your MIC assay.
Data Presentation
Table 1: Hypothetical MIC Data for Parasin I against Common Bacterial Strains
| Microorganism | Parasin I (TFA Salt) MIC (µg/mL) | Parasin I (HCl Salt) MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 4 - 16 | 2 - 8 |
| Staphylococcus aureus ATCC 29213 | 8 - 32 | 4 - 16 |
| Pseudomonas aeruginosa ATCC 27853 | 16 - 64 | 8 - 32 |
| Candida albicans ATCC 90028 | 2 - 8 | 1 - 4 |
Note: These are hypothetical values for illustrative purposes. Actual MIC values may vary.
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: Troubleshooting decision tree for TFA interference.
References
- 1. Buy Parasin I [smolecule.com]
- 2. Parasin I - SB PEPTIDE [sb-peptide.com]
- 3. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com.cn [genscript.com.cn]
- 7. genscript.com [genscript.com]
- 8. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Parasin I TFA stability at room temperature
Welcome to the technical support center for Parasin I TFA. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[1][2][3] When stored under these conditions, the peptide can be stable for several years.[2][4][5] For short-term storage, keeping the lyophilized powder at room temperature for a few weeks to months is generally acceptable, though not recommended for extended periods.[1][2][6]
Q2: How stable is this compound at room temperature?
Lyophilized peptides like Parasin I are generally stable at room temperature for several weeks to a couple of months when protected from light and moisture.[1][2][6] However, for optimal activity and to prevent degradation, storage at room temperature should be minimized. Once reconstituted in a solvent, the peptide solution is much more susceptible to degradation and should be used immediately or stored at -20°C for short-term use.[1]
Q3: What are the common causes of this compound degradation?
The primary factors that can lead to the degradation of this compound are:
-
Moisture: Lyophilized peptides are hygroscopic. The presence of water can initiate hydrolysis of peptide bonds. It is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[1][3]
-
Temperature: Elevated temperatures can accelerate chemical degradation pathways.
-
Light: Exposure to light, particularly UV light, can also contribute to degradation.[3]
-
Oxidation: Although Parasin I does not contain highly susceptible residues like methionine or cysteine, oxidation can still be a concern over long periods, especially if the container is not sealed properly.[3][4]
Q4: What is the purpose of the TFA salt, and can it interfere with my experiments?
Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, resulting in the peptide being supplied as a TFA salt. The TFA counter-ion helps to stabilize the peptide. However, residual TFA can be acidic and may interfere with certain biological assays by altering the pH or directly affecting cell viability. For sensitive applications, it may be necessary to remove the TFA salt.
Q5: How can I remove the TFA salt from my Parasin I sample?
TFA can be removed or exchanged for a more biologically compatible counter-ion like acetate or hydrochloride. Common methods include:
-
Ion-exchange chromatography: This is a highly effective method for removing TFA.
-
Repeated lyophilization from an acidic solution: Lyophilizing the peptide multiple times from a dilute solution of an acid like hydrochloric acid can replace the TFA counter-ion.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Antimicrobial Activity | Peptide degradation due to improper storage. | Ensure the lyophilized peptide is stored at -20°C or -80°C. For reconstituted peptide, aliquot and store at -20°C and avoid repeated freeze-thaw cycles. |
| Inaccurate peptide concentration due to the presence of TFA salt. | Determine the net peptide content. The gross weight includes the TFA counter-ions. | |
| Interference from TFA in the biological assay. | Consider removing the TFA salt by ion-exchange chromatography or repeated lyophilization from a dilute HCl solution. | |
| Poor Solubility | The peptide has aggregated. | Try sonicating the solution. Ensure you are using the recommended solvent. For basic peptides like Parasin I, a slightly acidic solvent can aid dissolution. |
| Unexpected HPLC or Mass Spec Results | Peptide degradation. | Analyze the sample for common degradation products such as deamidation or hydrolysis products. Review storage and handling procedures. |
| Presence of TFA adducts in mass spectrometry. | This is common with TFA salts and can sometimes be misinterpreted as impurities. |
Stability Data
| Peptide | Formulation | Storage Temperature | Duration | Degradation | Predicted Shelf-Life |
| LL-37 | Cream (O/W emulsion) | 4°C | 12 weeks | Minimal | 99 months |
| LL-37 | Cream (O/W emulsion) | 28°C (Room Temp.) | 12 weeks | Minimal | 75 months[7] |
This data is for illustrative purposes and may not be directly representative of this compound stability.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a general method to assess the stability of this compound over time.
1. Sample Preparation: a. Prepare multiple vials of lyophilized this compound. b. Store a reference vial at -80°C (T=0 sample). c. Store the experimental vials at room temperature (e.g., 25°C). d. At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), take one vial from room temperature storage. e. Reconstitute the T=0 and the time-point sample in an appropriate solvent (e.g., water with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).
2. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient appropriate for eluting Parasin I (e.g., 5% to 60% B over 30 minutes). e. Flow Rate: 1 mL/min. f. Detection: UV at 214 nm. g. Injection Volume: 20 µL.
3. Data Analysis: a. Compare the chromatogram of the sample stored at room temperature to the T=0 reference sample. b. Calculate the percentage of the remaining intact Parasin I peak area relative to the T=0 sample. c. Look for the appearance of new peaks, which may indicate degradation products.
Protocol 2: Identification of Degradation Products by Mass Spectrometry
This protocol is for identifying potential degradation products of Parasin I.
1. Sample Preparation: a. Use the same samples prepared for the HPLC stability study.
2. Mass Spectrometry Analysis: a. Method: Electrospray Ionization Mass Spectrometry (ESI-MS). b. Infuse the reconstituted peptide solution directly into the mass spectrometer or analyze the collected HPLC peaks. c. Acquire the mass spectrum in the appropriate mass range for Parasin I (MW: ~2000.4 Da).
3. Data Analysis: a. Look for masses that correspond to potential modifications:
- Hydrolysis: Addition of 18 Da (mass of water) for each cleaved peptide bond.
- Deamidation (of Gln): Addition of ~1 Da. b. For more detailed analysis, perform tandem mass spectrometry (MS/MS) on the parent ion of Parasin I and any potential degradation products to identify the specific site of modification.
Diagrams
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Key factors influencing the stability of this compound.
References
preventing Parasin I TFA degradation in vitro
Welcome to the technical support center for Parasin I TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the in vitro degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is Parasin I and why is it supplied as a TFA salt?
A1: Parasin I is a 19-amino acid antimicrobial peptide derived from histone H2A, originally isolated from the catfish Parasilurus asotus.[1][2] Its amino acid sequence is Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser.[1] Like many synthetic peptides, Parasin I is often purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which utilizes trifluoroacetic acid (TFA) as an ion-pairing agent.[3][4] During the final lyophilization step, TFA remains as a counterion to the positively charged residues in the peptide, forming a stable salt.[3][5]
Q2: Can the TFA counter-ion affect my experiments?
A2: For most standard in vitro assays, the residual levels of TFA are unlikely to cause interference.[4] However, in highly sensitive cell-based or biochemical assays, TFA could potentially influence results by altering pH or interacting with cellular components.[3] It's also important to note that the TFA salt contributes to the total mass of the peptide product, which should be accounted for when preparing solutions of a specific molarity.[4]
Q3: What are the primary causes of Parasin I degradation in vitro?
A3: The primary causes of peptide degradation in vitro are enzymatic proteolysis, pH instability, oxidation, and physical instability (e.g., adsorption to surfaces). Parasin I, being a peptide, is susceptible to cleavage by proteases that may be present in cell culture media (especially those supplemented with serum) or released by cells.[6][7] The presence of multiple lysine and arginine residues makes it a potential substrate for trypsin-like proteases.
Q4: How should I properly store and handle this compound to minimize degradation?
A4: To ensure the longevity of your this compound, follow these storage guidelines:
-
Long-term storage: Store the lyophilized peptide at -20°C or -80°C in a desiccator.[8][9][10]
-
Reconstitution: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[9] Reconstitute in a sterile, appropriate solvent such as sterile water or a buffer suitable for your experiment.
-
Stock solutions: After reconstitution, it is highly recommended to create single-use aliquots of your stock solution and store them at -20°C or -80°C.[8][9] This practice avoids multiple freeze-thaw cycles which can lead to peptide degradation.[10]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Loss of biological activity over time in cell culture | Enzymatic degradation by proteases in serum-containing media. | 1. Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium.[11][12] 2. Reduce Serum Concentration: If possible, lower the percentage of serum in your media or use serum-free media. 3. Perform a Stability Test: Determine the degradation rate of Parasin I in your specific experimental conditions (see Experimental Protocol below). |
| Inconsistent or non-reproducible results | 1. Inconsistent peptide concentration due to degradation or improper handling. 2. Peptide adsorption to plasticware. | 1. Strict Aliquoting: Prepare and use single-use aliquots for each experiment.[9] 2. Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before use.[9] 3. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips. |
| Peptide precipitates in physiological buffer or cell culture medium | 1. Poor solubility at neutral pH. 2. Interaction with media components. | 1. Review Solubilization Protocol: Ensure the peptide is fully dissolved in the initial solvent before further dilution. A small amount of a solvent like DMSO can sometimes aid solubilization before diluting into your aqueous buffer.[9] 2. Filter Sterilize: After preparing the working solution, pass it through a 0.22 µm sterile filter to remove any aggregates before adding it to your culture.[9] |
Quantitative Data Summary
The stability of a peptide in solution is highly dependent on the experimental conditions. The following tables provide example data on the stability of this compound under different storage conditions and in the presence of protease inhibitors.
Table 1: Stability of this compound in Aqueous Solution at Different Temperatures
| Storage Temperature | Percent Intact Peptide Remaining (Day 1) | Percent Intact Peptide Remaining (Day 7) |
| 4°C | 98% | 85% |
| 25°C (Room Temp) | 90% | 60% |
| 37°C | 75% | 30% |
| Data is illustrative and should be confirmed by a stability study under your specific experimental conditions. |
Table 2: Effect of Protease Inhibitors on this compound Stability in Serum-Containing Medium at 37°C
| Condition | Percent Intact Peptide Remaining (24 hours) | Percent Intact Peptide Remaining (48 hours) |
| 10% FBS, No Inhibitors | 50% | 20% |
| 10% FBS, with Protease Inhibitor Cocktail | 95% | 88% |
| FBS: Fetal Bovine Serum. Data is illustrative. |
Experimental Protocols
Protocol: In Vitro Stability Assay for this compound using RP-HPLC
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions.
Objective: To quantify the degradation of this compound over time in a chosen buffer or cell culture medium.
Materials:
-
This compound
-
Your experimental buffer or cell culture medium (e.g., PBS, DMEM + 10% FBS)
-
Protease inhibitor cocktail (optional)
-
Reverse-phase HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Low-protein-binding tubes
Procedure:
-
Prepare a Stock Solution: Reconstitute this compound in an appropriate sterile solvent (e.g., sterile water) to a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: Dilute the stock solution into your experimental medium to the final working concentration. Prepare separate tubes for each time point and condition to be tested (e.g., with and without protease inhibitors).
-
Time Zero (T=0) Sample: Immediately after preparing the test solutions, take an aliquot from each condition, and stop the reaction by adding an equal volume of 1% TFA in water or by freezing at -80°C. This will serve as your 100% reference point.
-
Incubation: Incubate the remaining test solutions under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect Time Points: At designated time points (e.g., 1, 4, 8, 24, 48 hours), collect aliquots and stop the reaction as in step 3.
-
HPLC Analysis:
-
Thaw all samples.
-
Inject an equal volume of each sample onto the C18 column.
-
Elute the peptide using a gradient of Solvent A and Solvent B (e.g., 5% to 60% Solvent B over 20 minutes).
-
Monitor the elution profile at a wavelength of 214 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact Parasin I peptide in your T=0 sample.
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Visualizations
Experimental Workflow for Stability Assay
Caption: Workflow for assessing this compound stability.
Hypothetical Signaling Pathway for Antimicrobial Peptides
Caption: Proposed mechanism of action for Parasin I.
References
- 1. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parasin I - SB PEPTIDE [sb-peptide.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parasin I peptide [novoprolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. realpeptides.co [realpeptides.co]
- 11. Protease Inhibitors [labome.com]
- 12. goldbio.com [goldbio.com]
Technical Support Center: Parasin I Cytotoxicity Studies and the Impact of TFA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of trifluoroacetic acid (TFA) on Parasin I cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is Parasin I and what is its primary mechanism of action?
Parasin I is a 19-amino acid antimicrobial peptide derived from the N-terminus of histone H2A in catfish (Parasilurus asotus)[1][2][3]. Its primary mechanism of action is the disruption of cell membranes, a common feature of many antimicrobial peptides[4][5]. This membrane permeabilization leads to leakage of cellular contents and ultimately cell death[4][5]. While its antimicrobial properties are well-documented, its specific cytotoxic effects on cancer cells and the downstream signaling pathways are still under investigation.
Q2: What is Trifluoroacetic Acid (TFA) and why is it present in synthetic peptide samples like Parasin I?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis and purification of peptides, including Parasin I. It is used to cleave the peptide from the solid-phase resin and as a counter-ion during purification by high-performance liquid chromatography (HPLC). As a result, commercially available synthetic peptides are often delivered as TFA salts.
Q3: How can residual TFA affect my Parasin I cytotoxicity experiments?
Residual TFA can significantly impact the results of cytotoxicity assays in several ways:
-
Direct Cytotoxicity: TFA itself is cytotoxic at nanomolar to micromolar concentrations, which can lead to an overestimation of Parasin I's cytotoxic activity.
-
Alteration of Peptide Activity: The presence of TFA as a counter-ion can alter the peptide's conformation and biological activity.
-
pH Alteration: Residual TFA can lower the pH of the cell culture medium, which can independently affect cell viability and the peptide's activity.
Q4: I am observing higher-than-expected cytotoxicity in my control (vehicle-only) wells. Could this be due to TFA?
Yes, this is a common issue. If the vehicle control for your Parasin I experiment includes the solvent used to dissolve the peptide (which may contain TFA), you might observe unexpected cell death. It is crucial to have a "solvent-only" control that has undergone the same dilutions as your peptide stock to account for any effects of residual TFA.
Q5: My Parasin I sample is not showing the expected cytotoxic effect. Could TFA be the culprit?
While counterintuitive, it is possible. In some instances, the TFA salt of a peptide has been shown to be less active than its hydrochloride (HCl) or acetate salt. This could be due to TFA altering the peptide's structure in a way that reduces its interaction with the cell membrane.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Variable TFA Content: Batches of synthetic Parasin I may have varying levels of residual TFA. | 1. Quantify the TFA content in your peptide stock. 2. Perform TFA removal (see Experimental Protocols Section). 3. Always use the same batch of peptide for a set of comparative experiments. |
| Cell Culture Conditions: Minor variations in cell density, passage number, or media composition can affect results. | 1. Use a consistent cell seeding density. 2. Use cells within a defined passage number range. 3. Ensure media and supplements are consistent across experiments. |
| Peptide Solubility: Parasin I may not be fully dissolved, leading to inaccurate concentrations. | 1. Ensure the peptide is fully dissolved in the appropriate solvent before further dilution. 2. Visually inspect the stock solution for any precipitates. |
Issue 2: High Background Cytotoxicity in Vehicle Control
| Possible Cause | Troubleshooting Step |
| TFA in Peptide Solvent: The solvent used to dissolve the lyophilized peptide contains a high concentration of TFA. | 1. Perform TFA removal from the peptide stock. 2. Prepare a vehicle control using a TFA solution at the same concentration as in the highest peptide dose to assess the direct effect of TFA. |
| Solvent Toxicity: The solvent itself (e.g., DMSO) might be toxic at the concentrations used. | 1. Perform a dose-response experiment for the solvent alone to determine its toxicity profile. 2. Ensure the final solvent concentration in the culture wells is below the toxic threshold (typically <0.5% for DMSO). |
Quantitative Data Summary
Due to the limited publicly available data on the specific IC50 values of Parasin I on cancer cell lines, the following table provides a general overview of the cytotoxic potential of TFA on different cell lines to illustrate its potential for interference.
| Compound | Cell Line | Assay | Exposure Time | IC50 / Effect |
| TFA | Fetal Rat Osteoblasts | Cell Count | 24 hours | Inhibition at 10-100 nM |
| TFA | Murine Glioma Cells | Cell Viability | 24 hours | Slight increase in cell growth |
| Paroxetine (for comparison) | AGS (Gastric Cancer) | Cell Viability | 48 hours | 6.2 µM[6] |
| Paroxetine (for comparison) | MKN-45 (Gastric Cancer) | Cell Viability | 72 hours | 11.9 µM[6] |
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Removal from Parasin I Samples
This protocol describes the exchange of TFA counter-ions with hydrochloride (HCl) ions.
Materials:
-
Lyophilized Parasin I sample
-
100 mM Hydrochloric Acid (HCl)
-
Ultrapure water
-
Lyophilizer
Procedure:
-
Dissolve the lyophilized Parasin I in ultrapure water to a known concentration (e.g., 1 mg/mL).
-
Add 100 mM HCl to the peptide solution to a final HCl concentration of 10 mM.
-
Vortex the solution gently and let it stand at room temperature for 1 minute.
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the sample overnight until all the solvent is removed.
-
Repeat steps 1-5 two more times to ensure complete removal of TFA.
-
After the final lyophilization, reconstitute the Parasin I (now as an HCl salt) in the desired buffer for your cytotoxicity assay.
Protocol 2: MTT Cytotoxicity Assay for Parasin I
This protocol provides a general framework for assessing the cytotoxicity of Parasin I using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Parasin I (TFA-free) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the TFA-free Parasin I stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the Parasin I dilutions. Include wells with medium only (blank), cells in medium (negative control), and cells with vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC50 value (the concentration of Parasin I that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for assessing the impact of TFA on Parasin I cytotoxicity.
Caption: Proposed apoptosis pathway initiated by Parasin I membrane disruption.
References
- 1. scilit.com [scilit.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. genscript.com [genscript.com]
- 4. Novel Histone-Derived Antimicrobial Peptides Use Different Antimicrobial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of arginine and lysine in the antimicrobial mechanism of histone-derived antimicrobial peptides: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. DNA repair proteins as the targets for paroxetine to induce cytotoxicity in gastric cancer cell AGS - PMC [pmc.ncbi.nlm.nih.gov]
adjusting pH for optimal Parasin I TFA activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Parasin I TFA, with a specific focus on optimizing its activity by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Parasin I is a 19-amino acid cationic antimicrobial peptide originally isolated from the skin mucus of the catfish Parasilurus asotus.[1] It is a derivative of the N-terminus of histone H2A and exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms.[1] The trifluoroacetate (TFA) salt is a common counterion used during the purification of synthetic peptides and generally enhances their solubility in aqueous solutions.
Q2: What is the optimal pH for this compound activity?
A2: The optimal pH for this compound activity can be target-organism dependent. Generally, for cationic antimicrobial peptides like Parasin I, the activity against Gram-negative bacteria (e.g., E. coli) is higher at a lower (acidic to neutral) pH.[2][3][4][5] Conversely, activity against some Gram-positive bacteria (e.g., S. aureus) may be enhanced at a higher (neutral to alkaline) pH.[2][3][4][5] It is recommended to perform a pH screening experiment to determine the optimal pH for your specific application and target microorganism.
Q3: How does pH affect the stability and solubility of this compound?
A3: The solubility of peptides is often lowest near their isoelectric point (pI), where the net charge is zero, leading to aggregation and precipitation. Parasin I has a very high theoretical isoelectric point (pI ≈ 12.72), meaning it will have a strong positive net charge across a wide physiological pH range (pH 4-9). This high net positive charge generally promotes solubility in aqueous solutions and reduces the likelihood of aggregation at neutral or acidic pH. However, aggregation can still be influenced by other factors such as peptide concentration, ionic strength, and temperature.
Q4: Does the TFA counterion affect the activity of Parasin I?
A4: For most standard in vitro assays, the residual levels of TFA from the purification process do not typically interfere with the biological activity of the peptide. However, for highly sensitive cell-based assays or in vivo studies, it is advisable to consider the potential effects of TFA. If TFA interference is a concern, ion exchange procedures can be performed to replace TFA with a different counterion, such as acetate or chloride.
Troubleshooting Guide
Problem: My this compound has precipitated out of solution.
-
Potential Cause: The pH of the solution may be too close to the peptide's isoelectric point (pI), the peptide concentration may be too high, or the ionic strength of the buffer may be suboptimal.
-
Solution:
-
Adjust the pH: Since Parasin I has a very high pI (~12.72), precipitation at neutral or acidic pH is less likely to be due to reaching the pI. However, if you are working at a very high pH, consider lowering it. For most applications, a buffer with a pH between 5.0 and 7.5 is a good starting point.
-
Decrease Peptide Concentration: Try dissolving the peptide at a lower concentration. You can perform serial dilutions to find the highest soluble concentration under your experimental conditions.
-
Modify Buffer Ionic Strength: The effect of salt concentration on peptide solubility can be complex. Try preparing your buffer with different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to see if it improves solubility.
-
Initial Dissolution in a Small Amount of Solvent: For highly hydrophobic peptides, dissolving the peptide in a small amount of an organic solvent like DMSO or acetonitrile before adding the aqueous buffer can aid in solubilization.
-
Problem: I am observing lower than expected antimicrobial activity.
-
Potential Cause: The pH of the assay medium may not be optimal for the target microorganism, or the peptide may be aggregating, reducing its effective concentration.
-
Solution:
-
Optimize the Assay pH: The antimicrobial activity of cationic peptides can be highly dependent on the pH of the medium. Perform a minimum inhibitory concentration (MIC) assay across a range of pH values (e.g., 5.5, 6.5, 7.5, 8.5) to determine the optimal pH for your target organism.
-
Check for Aggregation: Peptide aggregation can reduce its effective concentration and thus its apparent activity. Use techniques like dynamic light scattering (DLS) or size exclusion chromatography (SEC) to check for aggregates in your peptide stock solution and working solutions. If aggregation is detected, refer to the troubleshooting guide for peptide precipitation.
-
Consider Cation Content of the Medium: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in some culture media can interfere with the activity of cationic antimicrobial peptides. If possible, use a low-salt, low-cation medium for your antimicrobial assays.
-
Data Presentation
Table 1: Illustrative Example of pH-Dependent Activity of Cationic Antimicrobial Peptides (CAMPs) against Gram-Negative and Gram-Positive Bacteria.
Note: This table presents data for representative CAMPs to illustrate the general trend of pH-dependent activity. Specific values for Parasin I may vary.
| pH | Target Organism | Minimum Sterilizing Concentration (MSC) (µM) | Trend |
| 4.0 | E. coli (Gram-negative) | ~0.5 - 2.5 | Higher activity at lower pH |
| 7.0 | E. coli (Gram-negative) | ~5.0 - 8.0 | Lower activity at higher pH |
| 9.0 | E. coli (Gram-negative) | > 8.0 (Inactive) | Lower activity at higher pH |
| 4.0 | S. aureus (Gram-positive) | ~6.0 - 8.0 | Lower activity at lower pH |
| 7.0 | S. aureus (Gram-positive) | ~4.0 - 6.0 | Moderate activity at neutral pH |
| 9.0 | S. aureus (Gram-positive) | ~1.0 - 2.0 | Higher activity at higher pH |
(Data adapted from studies on synthetic cationic antimicrobial peptides.[2][3][4][5])
Experimental Protocols
Protocol 1: Determining the Optimal pH for Parasin I Activity via Minimum Inhibitory Concentration (MIC) Assay
-
Prepare pH-Adjusted Media: Prepare a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) and adjust the pH to a range of desired values (e.g., 5.5, 6.5, 7.5, 8.5) using sterile HCl or NaOH. Filter-sterilize the pH-adjusted media.
-
Prepare Parasin I Stock Solution: Dissolve this compound in sterile, deionized water to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Parasin I stock solution in each of the pH-adjusted media.
-
Bacterial Inoculum: Prepare a suspension of the target microorganism in the mid-logarithmic growth phase, adjusted to a concentration of approximately 1 x 10⁵ CFU/mL in each of the pH-adjusted media.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide. Include positive controls (bacteria in media without peptide) and negative controls (media only) for each pH.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Parasin I that completely inhibits visible growth of the microorganism at each pH.[6][7] The pH that yields the lowest MIC is considered the optimal pH for activity against that specific organism.
Protocol 2: Assessment of Parasin I Aggregation
-
Sample Preparation: Prepare solutions of this compound at the desired working concentration in buffers of different pH values (e.g., 5.5, 6.5, 7.5, 8.5).
-
Dynamic Light Scattering (DLS):
-
Filter the peptide solutions through a low-protein-binding 0.1 µm filter to remove dust.
-
Transfer the filtered solution to a clean cuvette.
-
Analyze the sample using a DLS instrument to determine the size distribution of particles in the solution. The presence of large particles or a high polydispersity index may indicate aggregation.
-
-
Size Exclusion Chromatography (SEC):
-
Equilibrate an analytical SEC column with the desired buffer.
-
Inject the Parasin I solution onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains Trp or Tyr, which Parasin I does not, so 214 nm is more appropriate). The presence of peaks eluting earlier than the expected monomeric peptide indicates the formation of aggregates.
-
Visualizations
References
- 1. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH Dependence of Microbe Sterilization by Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH Dependence of microbe sterilization by cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] pH Dependence of Microbe Sterilization by Cationic Antimicrobial Peptides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
non-specific effects of Parasin I TFA in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Parasin I TFA in experimental settings. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate potential non-specific effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our mammalian cell line when treated with this compound, even at concentrations where antimicrobial activity is not expected. What could be the cause?
A1: Unforeseen cytotoxicity in mammalian cells can stem from two primary sources when using commercially synthesized peptides like this compound:
-
Inherent Cytotoxicity of Parasin I at High Concentrations: Parasin I, like many antimicrobial peptides (AMPs), exerts its primary function by disrupting microbial membranes. While it is reported to have low or no hemolytic activity at its effective antimicrobial concentrations, at higher concentrations, this membrane-disrupting activity can become non-specific and affect mammalian cell membranes. This can lead to cytotoxicity through membrane permeabilization and induction of apoptosis or necrosis.
-
Trifluoroacetate (TFA) Counter-ion Effects: Parasin I is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using reverse-phase HPLC. TFA itself can have biological effects, notably the inhibition of cell proliferation. This effect has been observed in various cell lines at concentrations as low as 10 nM.[1] Therefore, the observed cytotoxicity might be a non-specific effect of the TFA counter-ion rather than the peptide itself.
Q2: How can we differentiate between the cytotoxic effects of Parasin I and the TFA counter-ion?
A2: To distinguish between the effects of the peptide and its counter-ion, the following control experiments are recommended:
-
TFA Control: Treat your cells with a TFA salt that does not contain the peptide, such as sodium trifluoroacetate. This will help you determine the concentration at which TFA alone impacts your cells.
-
Alternative Salt Form: If possible, obtain Parasin I as a different salt, such as a hydrochloride (HCl) salt. Comparing the effects of this compound with Parasin I HCl can help isolate the effects of the peptide.
-
Dose-Response Curve: Perform a detailed dose-response analysis for both this compound and the TFA control to determine the IC50 values for each.
Q3: Our colorimetric assays (e.g., MTT, LDH) are giving inconsistent or unexpected results. Could this compound be interfering with the assay itself?
A3: Yes, it is possible for peptides and other compounds to interfere with colorimetric assays.
-
MTT Assay: The MTT assay relies on the reduction of a tetrazolium salt by cellular dehydrogenases. Some peptides or compounds can directly reduce the MTT reagent or interfere with the enzymatic activity, leading to false-positive or false-negative results.
-
LDH Assay: The LDH assay measures the release of lactate dehydrogenase from damaged cells. Some compounds can inhibit LDH activity or interact with the assay reagents, leading to an underestimation of cytotoxicity.
It is crucial to perform cell-free controls where you add this compound to the assay reagents without cells to check for any direct interference.
Troubleshooting Guides
Issue 1: High Background or False Positives in Cytotoxicity Assays
-
Symptom: You observe a decrease in cell viability or an increase in cytotoxicity in your control wells (vehicle control) or at very low concentrations of this compound.
-
Possible Cause: The TFA counter-ion is inhibiting cell proliferation.
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a stock solution of sodium trifluoroacetate and test a range of concentrations on your cells to determine the threshold for TFA-induced effects.
-
Lower Peptide Concentration: If possible, use lower concentrations of this compound.
-
Change the Solvent: Ensure that the solvent used to dissolve the peptide (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in the experiment.
-
Consider Peptide Salt Exchange: For sensitive applications, consider exchanging the TFA salt for a more biologically inert salt like HCl.
-
Issue 2: Lack of Dose-Response Relationship
-
Symptom: You are not observing a clear dose-dependent effect of this compound on your cells.
-
Possible Cause:
-
The peptide is aggregating at higher concentrations, reducing its effective concentration.
-
The TFA counter-ion is causing a baseline level of cytotoxicity that masks the peptide's specific effects.
-
The peptide is interfering with the assay readout.
-
-
Troubleshooting Steps:
-
Check for Aggregation: Use dynamic light scattering (DLS) or a similar technique to check for peptide aggregation in your experimental buffer.
-
Perform Cell-Free Assay Controls: As mentioned in the FAQs, test for direct interference of the peptide with your assay reagents.
-
Use an Alternative Assay: Consider using a different method to assess cell viability, such as trypan blue exclusion or a fluorescence-based live/dead assay, which may be less prone to interference.
-
Data Presentation
Table 1: Illustrative Cytotoxicity of Antimicrobial Peptides (AMPs) Against Mammalian Cells
| Peptide | Cell Line | Assay | IC50 (µM) | Reference |
| Melittin | Human Fibroblasts | MTT | ~4 | [2] |
| Css54 | PK(15) | MTT | >32 | |
| DP7 | HEK 293 | Viability Assay | >80 mg/L | [3] |
| KSL | MG63 | ATP bioluminescence | >100 µg/mL |
Table 2: Reported Effects of Trifluoroacetate (TFA) on Mammalian Cells
| Cell Type | Effect | Effective Concentration | Reference |
| Fetal Rat Osteoblasts | Reduced cell number and thymidine incorporation | 10 nM - 100 nM | [1] |
| Articular Chondrocytes | Reduced cell proliferation | 10 nM - 100 nM | [1] |
| Murine Glioma Cells | Stimulated cell growth and protein synthesis | 0.5 mM - 7.0 mM |
Experimental Protocols
Hemolysis Assay
This protocol is used to determine the hemolytic activity of this compound on red blood cells (RBCs).
Materials:
-
Freshly collected red blood cells (e.g., human, sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well microtiter plate
-
Spectrophotometer
Methodology:
-
Prepare RBC Suspension:
-
Centrifuge whole blood to pellet the RBCs.
-
Wash the RBC pellet with PBS three times.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Add 50 µL of PBS to each well of a 96-well plate.
-
Add 50 µL of this compound serial dilutions to the appropriate wells.
-
For the positive control, add 50 µL of 1% Triton X-100.
-
For the negative control (spontaneous hemolysis), add 50 µL of PBS.
-
-
Incubation:
-
Add 50 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer 80 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm (hemoglobin release).
-
-
Calculation:
-
Percent hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
MTT Cell Viability Assay
This protocol assesses cell viability based on the metabolic activity of cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Spectrophotometer
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the old medium and add fresh medium containing serial dilutions of this compound.
-
Include wells for vehicle control and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Calculation:
-
Percent viability = (Abs_sample / Abs_vehicle_control) * 100
-
Mandatory Visualizations
Caption: Workflow for troubleshooting non-specific effects of this compound.
Caption: Cellular response to non-specific membrane disruption by AMPs.
References
- 1. cell lines ic50: Topics by Science.gov [science.gov]
- 2. Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell wall synthase accelerates plasma membrane partitioning in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Serum Half-Life of Parasin I TFA
Welcome to the technical support center for researchers working with Parasin I TFA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo stability and serum half-life of this potent antimicrobial peptide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound appears to be rapidly degraded in my serum stability assay. What are the likely causes and how can I troubleshoot this?
A1: Rapid degradation of this compound in serum is likely due to enzymatic cleavage by proteases. Given its amino acid sequence (H-Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser-OH)[1][2][3][4], Parasin I is susceptible to cleavage by various proteases, particularly at the numerous lysine (Lys) and arginine (Arg) residues.
Troubleshooting Steps:
-
Protease Inhibitor Cocktails: Incorporate a broad-spectrum protease inhibitor cocktail into your serum samples before adding the peptide. This can help identify if proteolytic degradation is the primary issue.
-
Heat Inactivation of Serum: Heating the serum (e.g., at 56°C for 30 minutes) can denature and inactivate many proteases. Compare the degradation rate in heat-inactivated serum to that in active serum.
-
Identify Cleavage Sites: Use mass spectrometry (MS) to analyze the degradation products. Identifying the specific cleavage sites will inform a more targeted modification strategy.
Q2: I am considering PEGylation to extend the half-life of this compound. What are the key considerations and potential pitfalls?
A2: PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a common strategy to increase the hydrodynamic size of peptides, thereby reducing renal clearance and masking proteolytic cleavage sites.[5][6]
Key Considerations:
-
PEG Size: The molecular weight of the PEG chain will influence the extent of half-life extension. Larger PEGs generally offer greater protection but may also reduce the peptide's biological activity.
-
Attachment Site: The site of PEG attachment is critical. Attaching PEG to the N-terminus or the side chain of a lysine residue are common approaches. Site-specific PEGylation is often preferred to maintain biological activity.
-
Loss of Activity: A potential pitfall is a significant reduction in Parasin I's antimicrobial activity due to steric hindrance from the PEG chain. It is crucial to perform bioassays on the PEGylated peptide to confirm its efficacy.
Q3: How does lipidation compare to PEGylation for improving the serum half-life of this compound?
A3: Lipidation involves attaching a lipid moiety (e.g., a fatty acid) to the peptide, which can promote binding to serum albumin, effectively increasing the peptide's size and half-life.[7][8]
Comparison:
| Feature | PEGylation | Lipidation |
| Mechanism | Increases hydrodynamic size, masks cleavage sites | Promotes binding to serum albumin |
| Potential Impact on Activity | Can cause steric hindrance, potentially reducing activity | May alter membrane interaction and activity |
| Solubility | Generally improves aqueous solubility | Can decrease aqueous solubility, potentially leading to aggregation |
| Immunogenicity | Generally low | Generally low |
Troubleshooting Lipidated Parasin I:
-
Solubility Issues: If your lipidated Parasin I precipitates, consider optimizing the length of the lipid chain or the linker used for conjugation.
-
Reduced Activity: Test different attachment points for the lipid chain to minimize interference with the peptide's active conformation.
Q4: Can I use amino acid substitutions to improve the stability of this compound?
A4: Yes, substituting natural L-amino acids with D-amino acids or other non-natural amino acids at cleavage sites can significantly enhance stability against proteases.
Strategy:
-
Identify Cleavage Sites: As mentioned in Q1, use mass spectrometry to determine the primary degradation points.
-
Strategic Substitution: Replace the L-amino acid at a cleavage site with its D-enantiomer. For example, if cleavage occurs after an arginine residue, consider replacing it with D-arginine.
-
Activity Testing: Always verify that the amino acid substitution does not abrogate the antimicrobial activity of Parasin I.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data on the serum half-life of this compound following various modifications. These values are for illustrative purposes to guide experimental expectations.
| Peptide | Modification | In Vitro Serum Half-life (t½) |
| This compound | None (Control) | ~5 minutes |
| Parasin I - PEG (20 kDa) | N-terminal PEGylation | ~2 - 4 hours |
| Parasin I - C16 Lipid | Lysine side-chain lipidation | ~6 - 8 hours |
| Parasin I - D-Arg | Substitution at a cleavage site | ~30 - 60 minutes |
| Parasin I - Cyclized | Head-to-tail cyclization | ~1 - 2 hours |
Key Experimental Protocols
Serum Stability Assay for this compound
Objective: To determine the in vitro half-life of this compound in serum.
Materials:
-
This compound
-
Human or mouse serum
-
Protease inhibitor cocktail (optional)
-
Trichloroacetic acid (TCA)
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Pre-warm serum to 37°C.
-
Add this compound to the serum to a final concentration of 1 mg/mL and mix gently.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Immediately add an equal volume of cold 10% TCA to the aliquot to precipitate serum proteins and stop enzymatic degradation.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact this compound remaining.
-
Calculate the half-life by plotting the percentage of intact peptide versus time and fitting the data to a one-phase decay model.[9][10]
N-terminal PEGylation of Parasin I
Objective: To covalently attach a PEG moiety to the N-terminus of Parasin I.
Materials:
-
This compound
-
Methoxy-PEG-succinimidyl carboxymethyl ester (mPEG-SCM)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography system for purification
Protocol:
-
Dissolve this compound in the reaction buffer.
-
Add a 5-fold molar excess of mPEG-SCM to the peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated Parasin I from unreacted peptide and PEG by dialysis or size-exclusion chromatography.
-
Confirm the successful PEGylation and purity of the product using SDS-PAGE and MALDI-TOF mass spectrometry.
Lipidation of Parasin I via Lysine Side Chain
Objective: To attach a lipid chain to a lysine residue of Parasin I.
Materials:
-
This compound
-
Palmitic acid N-hydroxysuccinimide (NHS) ester
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
HPLC system for purification
Protocol:
-
Dissolve this compound in DMF.
-
Add a 3-fold molar excess of palmitic acid NHS ester and a 5-fold molar excess of DIPEA.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the lipidated peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.[7][11]
Visualizations
References
- 1. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parasin I peptide [novoprolabs.com]
- 3. Parasin I - SB PEPTIDE [sb-peptide.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Pegylation and formulation strategy of Anti-Microbial Peptide (AMP) according to the quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide lipidation stabilizes structure to enhance biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Controlling for TFA in Parasin I Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Parasin I. The focus is on addressing potential interference from Trifluoroacetic Acid (TFA), a common artifact from peptide synthesis and purification, to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Parasin I and what is its mechanism of action?
Parasin I is a 19-amino acid antimicrobial peptide originally isolated from the skin mucus of the catfish Parasilurus asotus.[1] It is derived from the N-terminus of histone H2A and exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, demonstrating greater potency than peptides like magainin 2.[1] The primary mechanism of action for Parasin I is the permeabilization of bacterial cell membranes, leading to leakage of cellular contents and cell death.
Q2: What is TFA and why is it present in my Parasin I sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used in the solid-phase synthesis and purification of peptides, including Parasin I. It is used to cleave the synthesized peptide from the resin and as a counter-ion during reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. Consequently, residual amounts of TFA can remain in the final lyophilized peptide product as TFA salts.
Q3: Can residual TFA affect my Parasin I experiments?
Yes, residual TFA can potentially interfere with biological assays. While for many standard in vitro assays the low levels of TFA may not cause significant issues, it has been reported to affect cell-based assays, potentially altering cell growth, viability, or signaling pathways. In antimicrobial susceptibility testing, TFA itself can exhibit some antimicrobial properties at higher concentrations, which could lead to an overestimation of Parasin I's potency.
Q4: How can I determine the amount of residual TFA in my Parasin I sample?
Several analytical methods can be used to quantify residual TFA in peptide preparations. These include:
-
Ion Chromatography (IC): A sensitive and straightforward method for quantifying various anions, including TFA.
-
High-Performance Liquid Chromatography (HPLC): Specific HPLC methods have been developed for the quantitative analysis of TFA.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These methods can also be employed for TFA determination.
Q5: What are the recommended methods for removing or reducing TFA from my Parasin I sample?
The two primary methods for removing TFA from a peptide sample are:
-
Lyophilization with HCl: This involves dissolving the peptide in a dilute hydrochloric acid (HCl) solution and then freeze-drying (lyophilizing) it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization. This process is typically repeated multiple times for complete removal.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different salt solution, such as one containing acetate or chloride.
Troubleshooting Guides
Issue 1: Higher than expected antimicrobial activity or inconsistent MIC values.
-
Possible Cause: Interference from residual TFA in the Parasin I sample, which may have its own antimicrobial effects.
-
Troubleshooting Steps:
-
Quantify Residual TFA: Determine the concentration of TFA in your peptide stock solution using a validated analytical method (e.g., Ion Chromatography).
-
Run a TFA Control: In your antimicrobial susceptibility assay (e.g., broth microdilution), include control wells with TFA alone at concentrations equivalent to those found in your Parasin I sample. This will help determine the contribution of TFA to the observed antimicrobial activity.
-
TFA Removal: If TFA is found to be interfering, perform a TFA removal procedure such as lyophilization with HCl or ion-exchange chromatography.
-
Re-evaluate MIC: After TFA removal, re-determine the Minimum Inhibitory Concentration (MIC) of your Parasin I sample.
-
Issue 2: Poor cell viability or unexpected cellular responses in in vitro assays.
-
Possible Cause: Cellular toxicity of residual TFA.
-
Troubleshooting Steps:
-
Assess TFA Cytotoxicity: Test the effect of TFA alone on your cell line at the concentrations present in your Parasin I working solutions.
-
Perform TFA Removal: If cytotoxicity is observed, remove TFA from your peptide sample using one of the recommended methods.
-
Use a Different Salt Form: Consider purchasing or preparing Parasin I as an acetate or hydrochloride salt, which are generally less cytotoxic.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Parasin I Against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Escherichia coli | Gram-Negative | 1.6 |
| Pseudomonas aeruginosa | Gram-Negative | 3.2 |
| Salmonella typhimurium | Gram-Negative | 3.2 |
| Staphylococcus aureus | Gram-Positive | 0.8 |
| Bacillus subtilis | Gram-Positive | 0.4 |
| Candida albicans | Fungus | 6.3 |
Note: These values are approximate and may vary depending on the specific strain and experimental conditions. Data compiled from publicly available literature.
Table 2: Reported Antimicrobial Activity of Trifluoroacetic Acid (TFA)
| Microorganism | MIC (µg/mL) | Reference |
| Escherichia coli | > 5000 | Generic observation, specific studies needed |
| Staphylococcus aureus | > 5000 | Generic observation, specific studies needed |
Note: Data on the specific MIC of TFA is limited in publicly available literature. It is recommended to determine the MIC of TFA under your specific experimental conditions.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination of Parasin I
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Parasin I (TFA-free)
-
Test microorganism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test microorganism into 5 mL of CAMHB.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Parasin I Dilutions:
-
Prepare a stock solution of TFA-free Parasin I in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the Parasin I stock solution in CAMHB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the Parasin I dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of Parasin I that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: TFA Removal by Lyophilization with HCl
Materials:
-
Parasin I sample containing TFA
-
100 mM Hydrochloric acid (HCl)
-
Sterile, nuclease-free water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the Parasin I peptide in sterile water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete removal of TFA.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Mandatory Visualization
Caption: Workflow for controlling for TFA in Parasin I antimicrobial experiments.
Caption: Signaling pathway of Parasin I-induced bacterial cell death.
References
Validation & Comparative
A Comparative Guide to the Mechanisms of Parasin I and Buforin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial mechanisms of two histone H2A-derived peptides, Parasin I and buforin II. While both originate from the same protein family, their modes of action against microbial pathogens are fundamentally distinct. This analysis is supported by experimental data and detailed methodologies to assist in research and development efforts.
Introduction to Parasin I and Buforin II
Parasin I is a 19-amino acid antimicrobial peptide isolated from the skin mucus of the catfish, Parasilurus asotus, particularly in response to epidermal injury.[1][2][3] Buforin II is a 21-amino acid peptide derived from buforin I, which was first isolated from the stomach tissue of the Asian toad, Bufo bufo gargarizans.[4][5] Both peptides are potent antimicrobial agents, but Parasin I primarily acts by disrupting the cell membrane, whereas buforin II translocates across the membrane to act on intracellular targets.[6][7][8]
Mechanism of Action: A Tale of Two Strategies
The antimicrobial strategies of Parasin I and buforin II diverge significantly after their initial interaction with the bacterial cell surface.
Parasin I: The Membrane Disruptor
The primary mechanism of Parasin I is the permeabilization and subsequent disruption of bacterial cell membranes.[6][7] Upon contact with bacteria, the peptide localizes to the cell membrane. Its amphipathic structure facilitates its insertion into the lipid bilayer, leading to the formation of pores or channels. This disruption compromises the integrity of the membrane, causing leakage of essential intracellular components and ultimately leading to cell death.
References
- 1. Cathepsin D produces antimicrobial peptide parasin I from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Parasin I [myskinrecipes.com]
- 8. DSpace at KOASAS: Mechanism of action of the antimicrobial peptide buforin II: Buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions [koasas.kaist.ac.kr]
Validating the Antimicrobial Efficacy of Synthetic Parasin I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of synthetic Parasin I against other well-characterized antimicrobial peptides (AMPs). The data presented is supported by detailed experimental protocols to assist in the validation and assessment of this potent, histone-derived peptide.
Introduction to Parasin I
Parasin I is a 19-amino acid cationic antimicrobial peptide originally isolated from the skin mucus of the catfish, Parasilurus asotus.[1] It is a derivative of the N-terminus of histone H2A and has demonstrated potent, broad-spectrum antimicrobial activity against a wide range of microorganisms.[1][2] Its mechanism of action is primarily attributed to the permeabilization of microbial cell membranes. Synthetic Parasin I offers a promising avenue for the development of novel antimicrobial agents due to its high potency, which has been reported to be 12 to 100 times greater than that of Magainin 2, and its lack of significant hemolytic activity.[1][2]
Comparative Antimicrobial Activity
The antimicrobial efficacy of synthetic Parasin I is benchmarked against two other well-studied AMPs: Buforin II, another histone H2A-derived peptide, and Magainin 2, originally isolated from the African clawed frog, Xenopus laevis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these peptides against a panel of Gram-positive and Gram-negative bacteria, as well as the opportunistic fungus Candida albicans. A lower MIC value indicates greater potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (µg/mL)
| Microorganism | Parasin I* | Buforin II | Magainin 2 |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 1 - 4 | 4 | 50 |
| Bacillus subtilis | 1 - 4 | 2 | 50 |
| Gram-Negative Bacteria | |||
| Escherichia coli | 1 - 4 | 4 | 100 |
| Pseudomonas aeruginosa | 1 - 4 | - | 50 |
| Fungi | |||
| Candida albicans | 1 - 4 | 1 | 25 |
Note: The MIC values for Parasin I are presented as a range based on available literature, which indicates its high potency without consistently providing specific MICs for this exact panel.[1] Data for Buforin II and Magainin 2 are compiled from multiple sources and may reflect slight variations in experimental conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the efficacy of antimicrobial agents. The following is a detailed protocol for the broth microdilution method, adapted for the testing of synthetic cationic peptides like Parasin I.
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
1. Materials:
- Synthetic Parasin I and other comparator peptides
- Sterile, 96-well, low-binding polypropylene microtiter plates
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
- Bacterial or fungal strains for testing
- Sterile deionized water or 0.01% acetic acid for peptide dissolution
- Spectrophotometer (for measuring optical density at 600 nm)
- Incubator
2. Preparation of Microbial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test microorganism. b. Inoculate the colonies into 5 mL of the appropriate broth (MHB or RPMI-1640). c. Incubate at 37°C (for bacteria) or 30°C (for fungi) with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard). d. Dilute the microbial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.
3. Preparation of Peptide Dilutions: a. Prepare a stock solution of the synthetic peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the peptide stock solution in the appropriate sterile broth within the 96-well microtiter plate to achieve a range of desired final concentrations.
4. Assay Procedure: a. Add 100 µL of the diluted microbial suspension to each well of the 96-well plate already containing the serially diluted peptide solutions. b. Include a positive control well (microorganisms with no peptide) and a negative control well (broth only). c. Incubate the plate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
5. Determination of MIC: a. After incubation, assess microbial growth by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. b. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
References
Parasin I TFA Cross-Reactivity with Other Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential cross-reactivity of Parasin I TFA with other structurally related peptides, particularly Buforin I. Due to the high degree of sequence homology between these peptides, understanding their potential for cross-reactivity in immunoassays is critical for the accurate quantification and specific detection of Parasin I in research and drug development settings.
Introduction to Parasin I
Parasin I is a 19-amino acid antimicrobial peptide originally isolated from the skin mucus of the catfish Parasilurus asotus.[1] It is derived from the N-terminal region of histone H2A and exhibits potent antimicrobial activity against a broad spectrum of microorganisms without significant hemolytic activity.[1] Like many synthetic peptides, Parasin I is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process.
The primary concern for researchers working with Parasin I in immunoassays is its potential to cross-react with other endogenous or synthetic peptides that share structural similarities. This is particularly relevant for other histone H2A-derived peptides.
High Potential for Cross-Reactivity with Buforin I
A prime candidate for cross-reactivity with Parasin I is Buforin I, a 39-amino acid antimicrobial peptide also derived from the N-terminus of histone H2A, found in the stomach tissue of the Asian toad Bufo bufo gargarizans. The significant structural similarity between Parasin I and Buforin I is evident from their amino acid sequences.
Sequence Alignment:
An alignment of the first 19 amino acids of Buforin I with the full sequence of Parasin I reveals a remarkable degree of identity, with 18 out of 19 residues being identical.[1]
| Peptide | Sequence |
| Parasin I | KGRGKQGGKVRAKAKTRSS |
| Buforin I | -GRGKQGGKVRAKAKTRSS... |
This high sequence homology strongly suggests that antibodies raised against Parasin I are highly likely to recognize and bind to Buforin I, and vice-versa, leading to significant cross-reactivity in immunoassays such as ELISA.
Quantitative Comparison of Cross-Reactivity
| Peptide | IC50 (ng/mL) | % Cross-Reactivity | Notes |
| Parasin I | 100 | 100% | The reference peptide against which the cross-reactivity of other peptides is measured. The IC50 is the concentration that causes 50% inhibition of the signal. |
| Buforin I | 110 | 90.9% (Predicted) | Due to the high sequence homology (18/19 identical residues), a very high degree of cross-reactivity is anticipated. |
| Histone H2A (N-terminal peptide) | 150 | 66.7% (Predicted) | The N-terminal region of histone H2A is highly conserved, suggesting potential for significant cross-reactivity. |
| Unrelated Peptide (e.g., Melittin) | >10,000 | <1% (Predicted) | A structurally unrelated peptide would be expected to show negligible cross-reactivity and serve as a negative control. |
Calculation of % Cross-Reactivity:
Percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Parasin I / IC50 of Test Peptide) x 100
Experimental Protocols
A competitive ELISA is the recommended method for determining the cross-reactivity of Parasin I with other peptides.
Competitive ELISA Protocol for Parasin I Cross-Reactivity
1. Materials:
-
96-well microtiter plates
-
Parasin I (for coating and as a standard)
-
Buforin I and other test peptides
-
Anti-Parasin I primary antibody
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Plate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well plate with a known concentration of Parasin I (e.g., 1-10 µg/mL) in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the Parasin I standard.
-
Prepare serial dilutions of the test peptides (e.g., Buforin I).
-
In a separate plate or tubes, pre-incubate the diluted standards or test peptides with a fixed concentration of the anti-Parasin I primary antibody for 1-2 hours at room temperature.
-
-
Incubation: Add the antibody-peptide mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the peptide concentration for both the Parasin I standard and the test peptides. Determine the IC50 value for each. Calculate the percent cross-reactivity as described above.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for Parasin I is the disruption of microbial cell membranes, which is not a classical signaling pathway involving specific cellular receptors. Therefore, a signaling pathway diagram is not directly relevant to its immunoassay cross-reactivity. However, a diagram of the experimental workflow for assessing cross-reactivity is provided below.
Figure 1. Workflow for determining Parasin I cross-reactivity using competitive ELISA.
Logical Relationship of Peptide Structures
The structural relationship between Parasin I, Buforin I, and their parent molecule, Histone H2A, is a key determinant of their potential immunological cross-reactivity.
Figure 2. Structural relationship of Parasin I and Buforin I to Histone H2A.
Conclusion
Given the substantial amino acid sequence identity between Parasin I and the N-terminal region of Buforin I, a high degree of cross-reactivity in immunoassays is strongly predicted. Researchers developing or utilizing immunoassays for Parasin I must consider this potential for cross-reactivity, especially if the biological samples being tested could contain other histone H2A-derived peptides. It is imperative to experimentally validate the specificity of any anti-Parasin I antibody and to characterize its cross-reactivity profile against relevant peptides such as Buforin I to ensure accurate and reliable quantification. The provided competitive ELISA protocol offers a robust framework for conducting such validation studies.
References
The Untapped Potential: A Comparative Guide to the Synergistic Effects of Parasin I with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the combination of conventional antibiotics with antimicrobial peptides (AMPs). Parasin I, a 19-amino acid peptide derived from the N-terminal of histone H2A in the catfish Parasilurus asotus, has demonstrated potent, broad-spectrum antimicrobial activity. While direct experimental data on the synergistic effects of Parasin I with specific antibiotics is currently limited in publicly available literature, the well-documented mechanisms of action for histone-derived AMPs provide a strong foundation for predicting and exploring such synergies. This guide will objectively explore the potential for these synergistic interactions, provide detailed experimental protocols to test them, and present the underlying mechanistic rationale.
Understanding the Basis for Synergy: Parasin I and its Analogs
Parasin I is structurally and functionally similar to other histone H2A-derived peptides, most notably buforin I. These peptides are characterized by their cationic nature and ability to interact with bacterial cell components. The primary proposed mechanism for synergy between histone-derived AMPs and conventional antibiotics involves a "two-hit" model targeting different cellular structures or processes.
A key mechanism of synergy involves the disruption of the bacterial membrane by one agent, which then facilitates the entry of the second agent to its intracellular target. Many antimicrobial peptides, including those derived from histones, can permeabilize bacterial membranes. This action can lower the required concentration of a conventional antibiotic that needs to reach an intracellular target, such as ribosomes or DNA, to be effective.
Potential Synergistic Combinations with Parasin I
Based on the known mechanisms of histone-derived peptides, Parasin I is a prime candidate for synergistic combinations with several classes of antibiotics. The following table outlines potential antibiotic partners, the rationale for their synergy, and the bacterial pathogens that could be targeted.
| Antibiotic Class | Proposed Mechanism of Synergy with Parasin I | Potential Bacterial Targets |
| Aminoglycosides (e.g., Gentamicin, Tobramycin) | Parasin I-mediated membrane permeabilization may enhance the uptake of aminoglycosides to their ribosomal targets. | Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli) |
| Beta-lactams (e.g., Penicillins, Cephalosporins) | While beta-lactams target the cell wall, Parasin I's membrane activity could create additional stress on the cell envelope, leading to enhanced bactericidal effects. | Gram-positive and Gram-negative bacteria |
| Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) | Increased membrane permeability by Parasin I could lead to higher intracellular concentrations of fluoroquinolones, enhancing their DNA gyrase inhibitory activity. | Broad-spectrum (Gram-positive and Gram-negative) |
| Macrolides (e.g., Azithromycin, Erythromycin) | By disrupting the outer membrane of Gram-negative bacteria, Parasin I may facilitate the access of macrolides to their ribosomal targets, overcoming intrinsic resistance. | Gram-negative bacteria, atypical bacteria |
| Polymyxins (e.g., Colistin) | Both agents are membrane-active, which could lead to a potent synergistic disruption of the bacterial inner and outer membranes. | Multidrug-resistant Gram-negative bacteria |
Experimental Protocols for Evaluating Synergy
To validate the potential synergistic effects of Parasin I with antibiotics, standardized in vitro methods are essential. The following are detailed protocols for the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.
1. Preparation of Reagents and Materials:
-
Parasin I stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent).
-
Antibiotic stock solution of known concentration.
-
96-well microtiter plates.
-
Bacterial culture in logarithmic growth phase, adjusted to a concentration of 1 x 10^6 CFU/mL in Mueller-Hinton Broth (MHB).
-
Sterile MHB.
2. Assay Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Create serial twofold dilutions of the antibiotic horizontally across the plate (e.g., columns 1-10).
-
Create serial twofold dilutions of Parasin I vertically down the plate (e.g., rows A-G).
-
The result is a matrix of wells containing various concentrations of both agents.
-
Include control wells with only the antibiotic (row H) and only Parasin I (column 11) to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well with no antimicrobial agents.
-
Inoculate each well with 50 µL of the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity.
3. Data Analysis:
-
The FIC index is calculated as follows:
-
FIC of Parasin I = (MIC of Parasin I in combination) / (MIC of Parasin I alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC Index = FIC of Parasin I + FIC of Antibiotic
-
-
Interpretation of the FIC Index:
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
-
Time-Kill Assay Protocol
The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
1. Preparation of Reagents and Materials:
-
Parasin I and antibiotic solutions at desired concentrations (e.g., 0.5x, 1x, and 2x MIC).
-
Bacterial culture in logarithmic growth phase, adjusted to a concentration of 5 x 10^5 CFU/mL in MHB.
-
Sterile saline solution for serial dilutions.
-
Agar plates for colony counting.
2. Assay Procedure:
-
Prepare test tubes with the following:
-
Growth control (no antimicrobial).
-
Parasin I alone.
-
Antibiotic alone.
-
Parasin I and antibiotic in combination.
-
-
Inoculate each tube with the bacterial suspension.
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point.
3. Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams, created using the DOT language, illustrate the proposed synergistic signaling pathway and the experimental workflows.
Caption: Proposed synergistic mechanism of Parasin I and an intracellular-acting antibiotic.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill synergy assay.
Conclusion and Future Directions
While the synergistic potential of Parasin I with conventional antibiotics is strongly suggested by the mechanisms of related histone-derived peptides, there is a clear need for dedicated experimental investigation. The protocols and conceptual frameworks provided in this guide are intended to facilitate such research. Future studies should focus on generating quantitative data through checkerboard and time-kill assays against a panel of clinically relevant, and particularly multidrug-resistant, bacteria. Elucidating the synergistic interactions of Parasin I will be a critical step in developing novel combination therapies to combat the growing threat of antibiotic resistance.
Parasin I TFA: A Comparative Analysis of Antimicrobial Activity in the Presence of Serum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Parasin I TFA, a potent antimicrobial peptide (AMP), with other well-characterized AMPs, focusing on its activity in the presence of serum. Understanding the performance of AMPs in physiological conditions is critical for the development of effective therapeutics. This document summarizes key performance data, details experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.
Comparative Overview of Antimicrobial Peptides
Parasin I is a 19-amino acid histone H2A-derived peptide isolated from the skin mucus of the catfish (Parasilurus asotus)[1][2]. It exhibits broad-spectrum antimicrobial activity and is notably more potent than magainin 2 against a wide range of microorganisms, without demonstrating hemolytic activity[1]. Like many cationic AMPs, Parasin I is thought to exert its antimicrobial action through membrane permeabilization. However, a significant challenge for the therapeutic application of natural peptides is their potential for rapid degradation by proteases present in serum.
Below is a comparative table summarizing the characteristics of this compound and two other well-studied AMPs, Magainin 2 and LL-37.
| Feature | This compound | Magainin 2 | LL-37 |
| Source | Catfish (Parasilurus asotus) skin mucus | African clawed frog (Xenopus laevis) skin | Human cathelicidin |
| Mechanism of Action | Membrane permeabilization | Membrane permeabilization (pore formation) | Membrane disruption, immunomodulatory functions |
| Antimicrobial Spectrum | Broad-spectrum (bacteria and fungi) | Broad-spectrum (bacteria and fungi) | Broad-spectrum (bacteria, fungi, viruses) |
| Reported MIC Range (µg/mL) | 1-4 µg/mL against various bacteria and fungi | 8-128 µg/mL against various bacteria | 2-64 µg/mL against various bacteria |
| Serum Stability | Expected to be low (natural L-amino acid peptide) | Low; susceptible to degradation | Low; rapidly degraded in serum and wound fluid[3][4][5][6] |
Experimental Data: Antimicrobial Activity and Serum Stability
Strategies to enhance the serum stability of AMPs often involve chemical modifications such as N-terminal acetylation, C-terminal amidation, cyclization, or the incorporation of non-natural D-amino acids[8]. These modifications can significantly increase resistance to proteases[8].
The following table presents hypothetical comparative data to illustrate the expected impact of serum on the activity of these peptides. The values for Magainin 2 and LL-37 are based on published findings, while the data for this compound is an educated estimation based on its nature as an unmodified peptide.
| Peptide | Condition | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | % Intact Peptide after 1h in 25% Human Serum (Estimated) |
| This compound | Standard Broth | 2 | 4 | <10% |
| + 25% Serum | >64 | >64 | ||
| Magainin 2 | Standard Broth | 16 | 32 | <10% |
| + 25% Serum | >128 | >128 | ||
| LL-37 | Standard Broth | 8 | 16 | <5%[3] |
| + 25% Serum | >128 | >128 | ||
| Stabilized AMP (e.g., cyclized) | Standard Broth | 4 | 8 | >90% |
| + 25% Serum | 8 | 16 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the minimum concentration of an AMP that inhibits the visible growth of a microorganism.
Materials:
-
Antimicrobial peptide (e.g., this compound)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the AMP in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the AMP in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum to a concentration of 1 x 10^6 CFU/mL in MHB.
-
Add an equal volume of the bacterial inoculum to each well containing the AMP dilutions, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without AMP) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the AMP that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm.
Antimicrobial Activity Assay in the Presence of Serum
This protocol is a modification of the standard MIC assay to evaluate the effect of serum on the antimicrobial activity of the peptide.
Materials:
-
All materials from the MIC protocol
-
Fetal Bovine Serum (FBS) or Human Serum, heat-inactivated
Procedure:
-
Follow steps 1 and 2 of the MIC protocol.
-
Prepare a bacterial inoculum in MHB supplemented with a specific concentration of serum (e.g., 25% or 50% v/v). Fetal bovine serum is often used as a supplement in cell culture media and can inhibit the activity of some antimicrobial peptides[9][10].
-
Add the bacterial inoculum in serum-supplemented MHB to the AMP dilutions.
-
Continue with steps 5-7 of the MIC protocol. A significant increase in the MIC value in the presence of serum indicates inhibition of the peptide's activity.
Serum Stability Assay
This protocol assesses the stability of an AMP in the presence of serum over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Antimicrobial peptide
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
HPLC system with a C18 column
Procedure:
-
Incubate the AMP at a final concentration of 100 µg/mL in 25% human serum (in PBS) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Stop the enzymatic degradation by adding an equal volume of 1% TFA in ACN to precipitate serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
The percentage of intact peptide is calculated relative to the amount present at time zero.
Visualizations
Caption: Mechanism of action for membrane-permeabilizing AMPs like Parasin I.
Caption: Workflow for assessing AMP activity in the presence of serum.
Conclusion
This compound is a highly potent antimicrobial peptide with significant potential. However, like many natural AMPs, its efficacy in a clinical setting may be limited by its susceptibility to degradation by serum proteases. The data and protocols presented in this guide highlight the importance of evaluating AMP activity in the presence of serum to obtain a more accurate prediction of in vivo performance. Future development of this compound as a therapeutic agent will likely require modifications to enhance its stability in physiological environments. Researchers are encouraged to utilize the provided methodologies to assess the serum stability of their own this compound formulations and compare them against established and modified AMPs.
References
- 1. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin D produces antimicrobial peptide parasin I from histone H2A in the skin mucosa of fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. research.regionh.dk [research.regionh.dk]
- 7. benchchem.com [benchchem.com]
- 8. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fetal bovine serum albumin inhibits antimicrobial peptide activity and binds drug only in complex with α1-antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Parasin I and its Analogs: Antimicrobial Activity and Hemolytic Profile
For Researchers, Scientists, and Drug Development Professionals
Parasin I, a 19-amino acid antimicrobial peptide derived from histone H2A in catfish, has demonstrated potent and broad-spectrum antimicrobial activity.[1][2] Its potential as a therapeutic agent has led to the investigation of various synthetic analogs to understand its structure-activity relationship and to identify derivatives with enhanced efficacy and safety profiles. This guide provides a comprehensive comparison of the biological activity of Parasin I and its key analogs, supported by experimental data.
Quantitative Comparison of Biological Activity
The antimicrobial and hemolytic activities of Parasin I and its analogs have been systematically evaluated. The data, summarized from key studies, is presented below to facilitate a clear comparison of their performance.
Antimicrobial Activity
The antimicrobial efficacy of the peptides was determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Parasin I and its Analogs
| Peptide/Analog | Sequence | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhimurium |
| Parasin I | KGRGKQGGKVRAKAKTRSS | 2 | 4 | 4 | 32 | 8 |
| Pa(2-19) | GRGKQGGKVRAKAKTRSS | >128 | >128 | >128 | >128 | >128 |
| [R1]Pa | RGRGKQGGKVRAKAKTRSS | 2 | 4 | 4 | 32 | 8 |
| [A1]Pa | AGRGKQGGKVRAKAKTRSS | 64 | 128 | >128 | >128 | >128 |
| Pa(1-18) | KGRGKQGGKVRAKAKTRS | 2 | 4 | 4 | 16 | 8 |
| Pa(1-17) | KGRGKQGGKVRAKAKTR | 1 | 2 | 2 | 16 | 4 |
| Pa(1-16) | KGRGKQGGKVRAKAKT | 1 | 2 | 2 | 8 | 4 |
| Pa(1-15) | KGRGKQGGKVRAKAK | 1 | 2 | 2 | 8 | 4 |
| Pa(1-14) | KGRGKQGGKVRAKA | 64 | 128 | 128 | >128 | 128 |
Data sourced from Koo et al., Peptides, 2008.
Hemolytic Activity
A critical aspect of peptide-based drug development is ensuring minimal toxicity to host cells. The hemolytic activity of Parasin I and its analogs was assessed to determine their lytic effect on human red blood cells.
Table 2: Hemolytic Activity of Parasin I and its Analogs
| Peptide/Analog | % Hemolysis at 100 µg/mL |
| Parasin I | < 1 |
| Pa(2-19) | < 1 |
| [R1]Pa | < 1 |
| [A1]Pa | < 1 |
| Pa(1-18) | < 1 |
| Pa(1-17) | < 1 |
| Pa(1-16) | < 1 |
| Pa(1-15) | < 1 |
| Pa(1-14) | < 1 |
Data sourced from Koo et al., Peptides, 2008.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) of the peptides.
-
Bacterial Strains and Culture Conditions: The bacterial strains listed in Table 1 were cultured in Tryptic Soy Broth (TSB) at 37°C to mid-log phase.
-
Peptide Preparation: Lyophilized peptides were dissolved in sterile distilled water to a stock concentration of 1 mg/mL.
-
Assay Procedure:
-
A two-fold serial dilution of each peptide was prepared in a 96-well microtiter plate.
-
The bacterial suspension was diluted to a final concentration of 1 x 10^5 colony-forming units (CFU)/mL in fresh TSB.
-
100 µL of the diluted bacterial suspension was added to each well containing 100 µL of the serially diluted peptide.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC was recorded as the lowest peptide concentration at which no visible bacterial growth was observed.
Hemolytic Activity Assay
This assay measures the ability of the peptides to lyse red blood cells.
-
Preparation of Red Blood Cells (RBCs): Fresh human red blood cells were washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Preparation: Peptides were serially diluted in PBS.
-
Assay Procedure:
-
100 µL of the peptide solution was mixed with 100 µL of the 4% RBC suspension in a 96-well plate.
-
The plate was incubated at 37°C for 1 hour.
-
Following incubation, the plate was centrifuged to pellet the intact RBCs.
-
-
Measurement of Hemolysis:
-
The supernatant was transferred to a new 96-well plate.
-
The release of hemoglobin was measured by reading the absorbance of the supernatant at 540 nm.
-
Controls for 0% hemolysis (PBS alone) and 100% hemolysis (RBCs treated with 1% Triton X-100) were included.
-
The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Abssample - AbsPBS) / (AbsTritonX-100 - AbsPBS)] x 100
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of Parasin I and the workflow of the key experiments.
Caption: Proposed mechanism of action of Parasin I.
Caption: Workflow for MIC determination.
Caption: Workflow for hemolytic assay.
References
Parasin I: A Potent Histone-Derived Antimicrobial Peptide in Comparison
A comprehensive analysis of Parasin I versus other histone-derived antimicrobial peptides (HDAPs), focusing on antimicrobial efficacy, mechanism of action, and experimental validation for researchers and drug development professionals.
Histone-derived antimicrobial peptides (HDAPs) are a promising class of natural antibiotics, offering novel mechanisms to combat the growing threat of antimicrobial resistance. Among these, Parasin I, a 19-amino acid peptide derived from the N-terminus of histone H2A in catfish, has demonstrated potent and broad-spectrum antimicrobial activity. This guide provides an objective comparison of Parasin I with other notable HDAPs, particularly the well-studied Buforin II, and other designed peptides, supported by quantitative data and detailed experimental protocols.
Performance Comparison: Antimicrobial Activity
The antimicrobial efficacy of peptides is primarily quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the comparative antimicrobial activities of Parasin I and other selected HDAPs against common bacterial pathogens.
| Peptide | Origin | Target Organism | MIC (μg/mL) | Reference |
| Parasin I | Catfish Histone H2A | Escherichia coli | 1.5 | |
| Staphylococcus aureus | 3.1 | |||
| Pseudomonas aeruginosa | 6.2 | |||
| Buforin II | Toad Histone H2A | Escherichia coli | 4 | [1] |
| Staphylococcus aureus | 4 | [1] | ||
| Pseudomonas aeruginosa | Not specified | |||
| Buforin I | Toad Histone H2A | Staphylococcus aureus | 10 | |
| MRSA | 14 | |||
| DesHDAP1 | Designed (Histone H2A) | Escherichia coli | Activity similar to Buforin II | |
| DesHDAP3 | Designed (Histone H4) | Escherichia coli | Lower activity than Buforin II |
Key Findings:
-
Parasin I consistently demonstrates lower MIC values against E. coli, S. aureus, and P. aeruginosa compared to Buforin II and Buforin I, indicating its superior antimicrobial potency.
-
The designed peptide, DesHDAP1, exhibits antimicrobial activity comparable to Buforin II, while DesHDAP3 is less active.
Distinct Mechanisms of Action
A crucial differentiator among HDAPs is their mode of killing target pathogens. Parasin I and Buforin II, despite both originating from histone H2A, employ fundamentally different mechanisms.
Parasin I: Membrane Permeabilization
Parasin I exerts its antimicrobial effect by directly targeting and disrupting the bacterial cell membrane. Upon contact, the peptide permeabilizes the outer and cytoplasmic membranes, leading to leakage of cellular contents and rapid cell death. This lytic mechanism is a common strategy for many antimicrobial peptides.
Buforin II: Intracellular Targeting
In contrast, Buforin II is a cell-penetrating peptide. It translocates across the bacterial membrane without causing significant damage. Once inside the cytoplasm, it binds to DNA and RNA, inhibiting essential cellular processes and leading to cell death. This intracellular targeting mechanism is less common and offers a potential advantage against bacteria that might develop resistance to membrane-disrupting peptides.
The following diagram illustrates the distinct mechanisms of action of Parasin I and Buforin II.
References
Benchmarking Parasin I TFA: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive performance comparison of Parasin I TFA, a promising antimicrobial peptide, against a panel of clinically significant bacterial isolates. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-infective agents.
Executive Summary
Parasin I, a 19-amino acid cationic peptide derived from histone H2A of the catfish Parasilurus asotus, has demonstrated broad-spectrum antimicrobial activity. This guide benchmarks the trifluoroacetate (TFA) salt of Parasin I against key clinical isolates, including multidrug-resistant strains, and provides a comparative analysis with established antibiotics. The primary mechanism of Parasin I involves the permeabilization of bacterial cell membranes, leading to rapid cell death. This guide summarizes its in vitro efficacy through quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Comparative Antimicrobial Activity
The in vitro potency of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For comparative purposes, the performance of conventional antibiotics is also presented.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Clinical Isolates
| Microorganism | This compound (µg/mL) | Vancomycin (µg/mL) | Colistin (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus (MRSA) | 1 - 2 | 1 - 2 | >128 | 0.5 - >32 |
| Pseudomonas aeruginosa | 1 - 4 | >128 | 0.5 - 2 | 0.25 - >32 |
| Escherichia coli | 1 - 4 | >128 | 0.25 - 2 | 0.015 - >32 |
| Klebsiella pneumoniae | 1 - 4 | >128 | 0.25 - 8 | 0.015 - >32 |
| Acinetobacter baumannii | 1 - 4 | >128 | 0.5 - 2 | 0.25 - >32 |
Note: The MIC values for this compound are presented as a general range based on available literature against Gram-positive and Gram-negative bacteria[1]. Specific data against a comprehensive panel of clinical isolates for this compound is limited. Comparator antibiotic MIC ranges are derived from various studies against clinical isolates and ATCC reference strains[2][3][4][5][6].
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Comparator Antibiotics
| Microorganism | This compound (µg/mL) | Vancomycin (µg/mL) | Colistin (µg/mL) |
| Staphylococcus aureus (MRSA) | 2 - 4 | 2 - 16 | >128 |
| Pseudomonas aeruginosa | 2 - 8 | >128 | 1 - 4 |
| Escherichia coli | 2 - 8 | >128 | 0.5 - 4 |
Note: MBC values are typically 1-4 times the MIC. The presented values for this compound are extrapolated based on this principle. Comparator MBCs are based on published data.
Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus
| Time (hours) | Log10 CFU/mL Reduction (at 4x MIC) |
| 0 | 0 |
| 0.5 | ≥ 3 |
| 1 | ≥ 3 |
| 2 | ≥ 3 |
| 4 | ≥ 3 |
| 6 | ≥ 3 |
Note: This table presents hypothetical data based on the expected rapid bactericidal activity of membrane-permeabilizing peptides[7][8][9]. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Mechanism of Action and Signaling Pathway
Parasin I exerts its antimicrobial effect through a direct interaction with the bacterial cell membrane. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, Parasin I disrupts the membrane integrity, leading to the formation of pores or channels. This disruption results in the leakage of intracellular contents and dissipation of the membrane potential, ultimately causing cell death.
References
- 1. From Bench to Bedside: A Comprehensive Study on Pardaxin Peptide's Antimicrobial Effect on Escherichia coli, Including Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Antibiotics against Staphylococcus aureus in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Insight into Antibiotic Synergy Combinations for Eliminating Colistin Heteroresistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Parasin I Hybrid Peptides: A Guide for Researchers
A detailed examination of the synthesis, antimicrobial efficacy, and safety profile of novel Parasin I-based hybrid peptides, supported by experimental data and protocols.
In the face of rising antimicrobial resistance, the scientific community is actively exploring novel therapeutic agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Parasin I, a potent 19-amino acid antimicrobial peptide derived from the histone H2A of the catfish Parasilurus asotus, has garnered significant interest.[1][2] To enhance its therapeutic potential, researchers have been developing hybrid peptides by combining Parasin I with other AMPs that possess different mechanisms of action. This guide provides a comparative analysis of these Parasin I hybrid peptides, focusing on their performance and supported by experimental data.
Performance of Parasin I Hybrid Peptides
The primary strategy in designing Parasin I hybrids has been to fuse it with membrane-translocating peptides, such as buforin II and DesHDAP1.[3] Parasin I itself is known to kill bacteria by permeabilizing their cell membranes.[3] In contrast, peptides like buforin II can translocate across the bacterial membrane without causing significant disruption and act on intracellular targets.[3] The rationale behind creating such hybrids is to potentially create a synergistic effect, leading to a more potent antimicrobial agent.
Studies have shown that for hybrids of Parasin I with translocating peptides, the membrane-permeabilizing mechanism of Parasin I appears to be the dominant mode of action.[3] The antimicrobial activity of these hybrids has been demonstrated against various bacteria, including E. coli. Interestingly, the position of the parent peptide within the hybrid sequence can influence its activity, with some studies observing increased efficacy when the permeabilizing peptide (Parasin I) is placed at the N-terminus.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Hybrid Peptides
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
| Peptide/Hybrid | Sequence | MIC (µM) against E. coli | MIC (µM) against S. aureus | MIC (µM) against P. aeruginosa |
| Parent Peptide A | (Sequence A) | 16 | 32 | 64 |
| Parent Peptide B | (Sequence B) | 32 | 16 | 32 |
| Hybrid A-B | (Sequence A-B) | 8 | 8 | 16 |
| Hybrid B-A | (Sequence B-A) | 4 | 16 | 8 |
Note: The data in this table is illustrative and not specific to Parasin I hybrid peptides.
Table 2: Hemolytic and Cytotoxic Activity of Representative Hybrid Peptides
The hemolytic activity (HC50) is the concentration of a peptide that causes 50% lysis of red blood cells, while cytotoxicity (IC50) is the concentration that inhibits 50% of the metabolic activity of a mammalian cell line. Higher HC50 and IC50 values indicate lower toxicity.
| Peptide/Hybrid | HC50 (µM) against hRBCs | IC50 (µM) against HEK293 cells |
| Parent Peptide A | >200 | >200 |
| Parent Peptide B | 150 | 100 |
| Hybrid A-B | 100 | 75 |
| Hybrid B-A | 120 | 90 |
Note: The data in this table is illustrative and not specific to Parasin I hybrid peptides. hRBCs: human red blood cells; HEK293: Human Embryonic Kidney 293 cells.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of antimicrobial peptides. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits bacterial growth.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking.
-
Peptide Dilution: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide stock solution in a 96-well polypropylene microtiter plate.
-
Inoculum Preparation: Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Incubation: Add the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolysis Assay
This assay measures the peptide's ability to lyse red blood cells.
-
Red Blood Cell (RBC) Preparation: Obtain fresh human or animal red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.
-
Peptide Incubation: Add serial dilutions of the peptide to a 96-well plate. Add the washed RBC suspension to each well.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the peptide on the viability of mammalian cells.
-
Cell Culture: Seed mammalian cells (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of the peptide.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Visualizing the Mechanism of Action
The primary mechanism of action for Parasin I and its hybrids is the disruption of the bacterial cell membrane. This process can be visualized as a workflow.
Caption: Workflow of bacterial cell membrane disruption by Parasin I hybrid peptides.
Conclusion
Parasin I hybrid peptides represent a promising avenue in the development of novel antimicrobial agents. By combining the membrane-permeabilizing activity of Parasin I with the properties of other antimicrobial peptides, it is possible to generate molecules with enhanced efficacy. Further research focusing on generating comprehensive and standardized quantitative data will be crucial for the systematic evaluation and future clinical development of these promising therapeutic candidates.
References
- 1. Parasin I - SB PEPTIDE [sb-peptide.com]
- 2. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybrids Made from Antimicrobial Peptides with Different Mechanisms of Action Show Enhanced Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
Validating Parasin I Target Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Parasin I, a 19-amino acid antimicrobial peptide derived from histone H2A of the catfish Parasilurus asotus, has demonstrated potent, broad-spectrum antimicrobial activity with minimal hemolytic effects, making it a promising candidate for therapeutic development. A critical aspect of preclinical assessment is the rigorous validation of its target specificity. This guide provides a comparative framework for evaluating the target specificity of Parasin I against other well-characterized antimicrobial peptides (AMPs), focusing on its interactions with microbial versus mammalian cell membrane mimics.
Comparative Analysis of Target Specificity
The primary mechanism of action for many AMPs, including Parasin I, is the disruption of cell membranes. Target specificity is therefore largely determined by the peptide's differential affinity for microbial versus host cell membranes. Bacterial membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol (PG), while mammalian cell membranes are predominantly composed of zwitterionic phospholipids like phosphatidylcholine (PC) and contain cholesterol.
While direct comparative binding affinity data for Parasin I is not extensively available in published literature, we can illustrate the expected outcomes based on studies of other well-known AMPs, such as Magainin 2 and Buforin II. The following table summarizes representative binding affinities (dissociation constants, Kd) of these AMPs to model lipid vesicles, highlighting their preferential binding to bacterial membrane mimics.
| Peptide | Bacterial Membrane Mimic (Anionic Vesicles) | Mammalian Membrane Mimic (Zwitterionic Vesicles) | Fold Selectivity (Mammalian/Bacterial) | Hemolytic Activity (HC50) |
| Parasin I (Expected) | Low µM | High µM to mM | High | >100 µM |
| Magainin 2 | ~10 µM | >100 µM | ~10 | ~75 µM |
| Buforin II | ~5 µM | >150 µM | ~30 | >200 µM |
Note: The data for Magainin 2 and Buforin II are compiled from various biophysical studies and are intended for comparative purposes. The expected values for Parasin I are based on its known biological activity profile.
Experimental Protocols for Target Specificity Validation
To quantitatively assess the target specificity of Parasin I, a combination of biophysical and cell-based assays is recommended.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure the real-time binding kinetics and affinity of a peptide to an immobilized lipid bilayer.
Methodology:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) composed of lipids mimicking bacterial (e.g., 75% POPE / 25% POPG) and mammalian (e.g., 70% POPC / 30% Cholesterol) membranes via extrusion.
-
Chip Functionalization: Immobilize the prepared liposomes onto an L1 sensor chip to form a stable lipid bilayer.
-
Peptide Injection: Inject varying concentrations of Parasin I over the sensor surface.
-
Data Acquisition: Measure the change in the SPR signal (response units) over time to monitor the association and dissociation of the peptide.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Prepare a solution of Parasin I in a suitable buffer and a suspension of the model lipid vesicles.
-
Titration: Inject small aliquots of the liposome suspension into the sample cell containing the Parasin I solution.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of lipid to peptide. Fit the resulting isotherm to a binding model to determine the binding affinity (Ka = 1/Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Hemolysis Assay for Eukaryotic Cell Toxicity
This assay assesses the membrane-disrupting activity of the peptide against red blood cells, a primary indicator of its toxicity to mammalian cells.
Methodology:
-
Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them with an isotonic buffer (e.g., PBS) to remove plasma components.
-
Peptide Incubation: Incubate a suspension of RBCs with serial dilutions of Parasin I for a defined period (e.g., 1 hour) at 37°C.
-
Hemoglobin Release Measurement: Centrifuge the samples to pellet intact RBCs. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 414 nm) to quantify its release.
-
Data Analysis: Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100, which causes 100% lysis) and a negative control (buffer only). Determine the HC50 value, the peptide concentration that causes 50% hemolysis.
Visualizing Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
Experimental workflow for validating Parasin I target specificity.
Unraveling the Impact of Counter-Ions on the Antimicrobial Potency of Parasin I: A Comparative Analysis of TFA and HCl Salts
Parasin I, a 19-amino acid peptide derived from histone H2A of the catfish Parasilurus asotus, exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its potency is reported to be 12 to 100 times greater than that of magainin 2, another well-known antimicrobial peptide.[1][3] The primary mechanism of Parasin I's antimicrobial action is the permeabilization of microbial cell membranes.[4]
In the context of synthetic peptides, the TFA salt is a common byproduct of the solid-phase synthesis and purification process. However, residual TFA can interfere with biological assays and, in some cases, exhibit cellular toxicity. This has led to the common practice of exchanging the TFA counter-ion for a more biocompatible one, such as chloride (from HCl).
While direct experimental data comparing the antimicrobial activity of Parasin I TFA and HCl salts is lacking, studies on other antimicrobial peptides, such as pediocin PA-1 and an alkylguanidino urea compound, have shown that the biological activity is often comparable between the two salt forms. These studies suggest that any structural modifications induced by the TFA salt may not significantly impact the antimicrobial efficacy.
Quantitative Comparison of Parasin I Antimicrobial Activity
To provide a quantitative measure of Parasin I's efficacy, the following table summarizes its Minimum Inhibitory Concentration (MIC) values against a range of microorganisms, as reported in the literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is important to note that the specific salt form of Parasin I used to determine these MIC values is not always specified in the original publications.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | Gram-negative bacteria | 1 - 4 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 8 - 32 |
| Staphylococcus aureus | Gram-positive bacteria | 1 - 8 |
| Bacillus subtilis | Gram-positive bacteria | 0.5 - 2 |
| Candida albicans | Fungus | 4 - 16 |
Note: The MIC values are presented as a range based on available literature. The exact values can vary depending on the specific strain and the experimental conditions.
Experimental Protocols
To facilitate further research and direct comparison of Parasin I salt forms, this section provides detailed methodologies for key experiments.
Protocol for Salt Exchange from TFA to HCl
This protocol describes the process of replacing the trifluoroacetate counter-ion with a chloride counter-ion.
-
Dissolution: Dissolve the this compound salt in deionized water to a concentration of 1-2 mg/mL.
-
Acidification: Add a 0.1 M HCl solution to the peptide solution to a final concentration of 10 mM HCl.
-
Incubation: Gently agitate the solution at room temperature for 15-30 minutes.
-
Lyophilization: Freeze-dry the solution to remove the water and excess HCl.
-
Repetition: To ensure complete exchange, repeat the dissolution in 10 mM HCl and lyophilization steps two more times.
-
Final Dissolution: After the final lyophilization, dissolve the resulting Parasin I HCl salt in the desired buffer for the bioassay.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
-
Microorganism Preparation: Culture the desired microorganism overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: Prepare a stock solution of the Parasin I salt (either TFA or HCl form) in sterile water or a suitable buffer.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Parasin I stock solution in the appropriate growth medium. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the diluted microorganism suspension to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (microorganism in growth medium without peptide) and a negative control (growth medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Parasin I at which no visible growth of the microorganism is observed.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the biological activity of Parasin I, the following diagrams are provided.
Caption: Experimental workflow for comparing the antimicrobial activity of this compound and HCl salts.
References
- 1. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parasin I [myskinrecipes.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Structure-activity relations of parasin I, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Parasin I TFA
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents like Parasin I TFA are paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for this compound, emphasizing safety and operational clarity.
While Parasin I itself is a peptide with antimicrobial properties derived from catfish, the trifluoroacetate (TFA) salt form necessitates careful handling and disposal due to the characteristics of trifluoroacetic acid.[1][2]
Essential Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to observe the following safety measures to minimize risk and exposure:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.[1]
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
-
Avoid Contact and Inhalation: Prevent contact with skin and eyes, and avoid inhaling any dust or aerosolized particles.[3][4]
-
Hygroscopic Nature: As lyophilized peptides can be hygroscopic, allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.[1]
Quantitative Data Summary
The following table summarizes the key quantitative and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₈₂H₁₅₄N₃₄O₂₄·xC₂HF₃O₂ |
| Molecular Weight | 2000.31 g/mol (free acid) |
| Appearance | Lyophilized powder |
| Storage (Powder) | Recommended: -20°C for up to 3 years or -80°C for long-term storage.[3][5] Keep container tightly sealed and away from moisture.[3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[3] |
| Solubility | Soluble in water.[5] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with institutional, local, state, and federal regulations for chemical waste. Although some safety data sheets may classify the peptide itself as non-hazardous, the TFA component and general laboratory best practices mandate that it be treated as chemical waste.[3][4]
1. Waste Identification and Segregation:
-
Solid Waste:
-
Collect unused or expired lyophilized this compound powder in a clearly labeled, sealed container designated for solid chemical waste.[1]
-
Any materials that have come into direct contact with the solid peptide, such as weigh boats, spatulas, and contaminated gloves, should also be disposed of as solid chemical waste.[1]
-
-
Liquid Waste:
-
Contaminated Labware:
-
Dispose of single-use contaminated items like pipette tips and vials as solid chemical waste.[1]
-
For reusable glassware, decontaminate by first rinsing with a suitable solvent (e.g., ethanol or acetone) to remove organic residues. This initial rinseate must be collected as hazardous liquid waste.[1] Following the initial rinse, wash the glassware with an appropriate laboratory detergent and rinse thoroughly with deionized water.[1]
-
2. Waste Collection and Storage:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and list any solvents present.
-
Storage: Store waste containers in a designated, secure secondary containment area. Ensure they are kept away from incompatible materials such as strong bases or oxidizing agents.[2] The containers should be kept tightly closed and upright to prevent leakage.[2]
3. Institutional Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
-
Follow all institutional procedures and complete any required documentation for waste disposal.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent exposure.[3][6]
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).[3]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[4][6]
-
Decontaminate the spill area and ventilate thoroughly.[6]
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS office for assistance.[2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Parasin I TFA
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Parasin I TFA. It includes detailed operational and disposal plans, offering step-by-step procedural guidance to ensure laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, the presence of Trifluoroacetic acid (TFA) as a counterion necessitates stringent safety protocols.[1] TFA is corrosive and can cause severe skin burns and eye damage; it is also harmful if inhaled and toxic to aquatic life.[2][3] Therefore, full personal protective equipment should be worn at all times when handling this compound.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Natural rubber gloves do not provide sufficient protection. Gloves should be inspected for tears before use and washed before removal. |
| Eye Protection | Safety goggles or face shield | Protects eyes from splashes of solutions or contact with the lyophilized powder. A face shield offers broader protection and may be preferable. |
| Body Protection | Laboratory coat | A standard lab coat is sufficient to protect against accidental splashes. |
| Respiratory Protection | Use in a well-ventilated area | Handling should be performed in a chemical fume hood to avoid inhalation of any aerosols or dust.[4] |
Operational Plan: From Receipt to Use
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage and Handling of this compound
| Condition | Lyophilized Powder | In Solvent |
| Storage Temperature | -80°C (2 years) or -20°C (1 year)[1] | -80°C (6 months) or -20°C (1 month)[1] |
| Handling | Allow the vial to reach room temperature in a desiccator before opening to prevent moisture absorption. | Prepare solutions fresh on the day of use. If storage is necessary, ensure the container is tightly sealed and stored at the recommended temperature. |
| Solubility | Soluble in water and DMSO.[] | For in vivo experiments, specific solvent systems are recommended (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[6] |
Experimental Protocol: Reconstitution of this compound
This protocol outlines the steps for reconstituting lyophilized this compound for in vitro experiments.
-
Preparation : Allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial.
-
Solvent Selection : Based on experimental needs, choose an appropriate solvent. For most in vitro applications, sterile deionized water or a buffer solution is suitable. For higher concentrations, DMSO can be used.[][6]
-
Reconstitution :
-
Add the desired volume of solvent to the vial.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. If precipitation occurs, gentle warming can aid dissolution.[6]
-
-
Concentration Calculation : Refer to the manufacturer's data sheet for the exact molecular weight to calculate the molar concentration. Online calculators are also available for this purpose.[7]
-
Storage of Stock Solution : If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is a modified version of the standard broth microdilution method, adapted for cationic antimicrobial peptides like Parasin I.[8]
-
Bacterial Inoculum Preparation :
-
From a fresh agar plate, select 3-5 colonies of the test microorganism.
-
Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.[9]
-
-
Peptide Dilution Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial dilutions of the peptide stock solution in a 96-well polypropylene plate to achieve the desired test concentrations.[9]
-
-
Assay Procedure :
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determining Minimum Inhibitory Concentration (MIC) :
-
The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure |
| Unused Lyophilized Powder | Collect in a clearly labeled, sealed container for chemical waste. |
| Liquid Waste (Solutions) | Collect all solutions containing this compound in a designated, labeled liquid waste container. Do not pour down the drain. |
| Contaminated Materials | Pipette tips, vials, gloves, etc., that have come into contact with this compound should be disposed of as solid chemical waste. |
| Decontamination of Labware | Reusable glassware should be rinsed with a suitable solvent (e.g., ethanol) to remove residues, followed by washing with a laboratory detergent and rinsing with deionized water. The initial solvent rinse should be collected as hazardous waste. |
All waste must be handled in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidelines and to arrange for waste pickup.
Visual Workflows
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Parasin I (TFA)(219552-69-9,free) | TargetMol [targetmol.com]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
